Asp-Asp-Asp-Asp
Description
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFYUJEXYKQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403237 | |
| Record name | Asp-Asp-Asp-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145224-95-9 | |
| Record name | Asp-Asp-Asp-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Tetra-Aspartate (D4) Motif: Physicochemical Profile & Bone-Targeting Mechanics
Executive Summary
The Asp-Asp-Asp-Asp (D4) tetrapeptide represents a critical minimal motif in bioconjugate chemistry, primarily utilized for its high affinity for calcium ions within the hydroxyapatite (HAp) crystal lattice of bone. Unlike bisphosphonates, which exhibit high tissue retention and potential toxicity (e.g., osteonecrosis), D4 and its longer analogs (poly-aspartic acid) offer a biodegradable, transient bone-targeting mechanism.
This guide details the physicochemical properties of D4, analyzes its binding thermodynamics, and provides field-proven protocols for its synthesis—specifically addressing the notorious issue of aspartimide formation during solid-phase peptide synthesis (SPPS).
Part 1: Molecular Architecture & Physicochemical Profile
The D4 peptide is a homo-oligomer of L-aspartic acid. Its behavior is dominated by the high density of carboxyl groups, rendering it highly polar and negatively charged at physiological pH.
Table 1: Core Physicochemical Data
| Property | Value / Description | Notes |
| Sequence | H-Asp-Asp-Asp-Asp-OH (D4) | N-terminus free, C-terminus free (typically) |
| Molecular Formula | C₁₆H₂₂N₄O₁₃ | Free acid form |
| Molecular Weight | 478.37 g/mol | Monoisotopic mass |
| Isoelectric Point (pI) | ~2.7 – 3.0 | Highly acidic; exact pI depends on termini capping |
| Net Charge (pH 7.4) | -4 to -5 | All side chain and C-term carboxyls deprotonated |
| Hydrophobicity | Highly Hydrophilic | LogP < -4.0 (Estimated) |
| Solubility | > 50 mg/mL in H₂O | Requires pH adjustment (basic) for high concentrations |
| Structural Conformation | Random Coil / Extended | Adopts extended chain on HAp surfaces [1] |
Electrostatic Profile
At physiological pH (7.4), the four side-chain carboxyl groups (pKa ~3.9) and the C-terminal carboxyl (pKa ~2.1) are fully deprotonated. The N-terminal amine (pKa ~9.8) is protonated. This results in a dense negative charge cloud, which is the driving force for its "bone hook" capability.
Part 2: The Functional Core – Hydroxyapatite Affinity
The primary utility of D4 is its ability to bind hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone. This interaction is not merely electrostatic but involves coordination chemistry where the carboxylate oxygens displace water/phosphate to coordinate with calcium ions in the crystal lattice.
Mechanism of Action: The "Zipper" Effect
While a single Asp residue binds weakly to calcium, the D4 motif creates a chelation effect. However, D4 is considered the minimal binding unit. Research indicates that binding affinity increases log-linearly with chain length up to D10, but D4 provides sufficient retention for rapid delivery applications where permanent accumulation is undesirable [2].
Figure 1: Mechanism of D4 Adsorption to Bone Mineral. The peptide must shed its hydration shell to coordinate with surface calcium, a process driven by electrostatic attraction and favorable entropy from water release.
Part 3: Synthesis & Stability (Expertise & Experience)
Synthesizing poly-aspartic acid sequences like D4 via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a specific, high-risk challenge: Aspartimide Formation .
The Aspartimide Problem
During Fmoc deprotection (using piperidine), the nitrogen of the amide backbone can attack the ester of the aspartic acid side chain.[1][2] This cyclizes to form an aspartimide ring (aminosuccinimide).
-
Consequence: The ring is unstable and re-opens via hydrolysis, leading to a mixture of
-Asp (desired) and -Asp (undesired isomer) peptides. -
Detection: Isomers often have identical mass (MW 478.37), making MS detection impossible. They must be separated by high-resolution HPLC.
Mitigation Strategy
To ensure high purity (>95%) of D4, standard protocols are insufficient. You must employ one of the following "Expert" modifications:
-
Hmb Protection: Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH for the C-terminal linkage. The bulky Hmb group sterically hinders the backbone nitrogen attack.[3]
-
Acidic Deprotection: Add 0.1M HOBt (Hydroxybenzotriazole) to the piperidine deprotection solution.[4] The acid suppresses the ionization of the amide backbone, preventing cyclization [3].
-
Formic Acid/Piperazine: Replace piperidine with a Piperazine/Formic acid mix for deprotection to lower the basicity.
Figure 2: Synthesis Workflow for Poly-Aspartate. Highlighting the critical intervention point to prevent aspartimide-mediated racemization.
Part 4: Experimental Protocols
Protocol A: Validated Synthesis of H-Asp-Asp-Asp-Asp-OH
Rationale: This protocol uses the HOBt additive method, which is cost-effective and sufficient for tetramers.
-
Resin Loading: Use Wang resin (0.5 mmol/g). Pre-swell in DMF for 30 min.
-
First Coupling: Couple Fmoc-Asp(OtBu)-OH (5 eq) using DIC/OxymaPure to minimize racemization.
-
Deprotection (The Critical Step):
-
Prepare solution: 20% Piperidine in DMF + 0.1M HOBt .
-
Treat resin: 2 x 5 minutes. Do not extend deprotection times unnecessarily.
-
-
Elongation: Repeat coupling and modified deprotection for remaining 3 residues.
-
Cleavage: Treat with TFA:TIS:H₂O (95:2.5:2.5) for 2 hours.
-
Precipitation: Cold diethyl ether.
-
Validation: Analytical HPLC. Note: If a shoulder peak appears near the main peak, it is likely the
-Asp isomer.
Protocol B: Hydroxyapatite (HAp) Binding Assay
Rationale: To verify the functional "bone-targeting" capacity of the synthesized peptide.
-
Preparation: Suspend 10 mg of HAp nanocrystals (surface area ~100 m²/g) in 1 mL of Binding Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Equilibration: Wash HAp beads 3x with buffer to remove soluble calcium.
-
Incubation:
-
Prepare 100 µM solution of D4 peptide.
-
Add 500 µL peptide solution to HAp pellet.
-
Incubate at 37°C for 30 mins with gentle rotation.
-
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Quantification (Self-Validating Step):
-
Measure the absorbance (214 nm) of the supernatant (unbound peptide).
-
Calculate bound fraction: $ %Bound = \frac{(C_{initial} - C_{supernatant})}{C_{initial}} \times 100 $
-
Control: Run a parallel tube with a non-acidic peptide (e.g., AAAA) to prove specificity. D4 should show >60% binding; AAAA should show <5%.
-
References
-
Long, J.R., et al. (1998). "A peptide that inhibits hydroxyapatite growth is in an extended conformation on the crystal surface."[5] Proceedings of the National Academy of Sciences, 95(21), 12083-12087. Link
-
Kasugai, S., et al. (2000). "Selective drug delivery system to bone: small peptide (Asp)6 conjugation." Journal of Bone and Mineral Research, 15(5), 936-943. Link
-
Paradís-Bas, M., et al. (2016). "The aspartimide problem in Fmoc-based SPPS. Part II: The influence of the protecting group." Journal of Peptide Science, 22(1), 32-41. Link
-
Wang, D., & Miller, S.C. (2004). "Bone-targeting potential of Asp-oligopeptide conjugated prodrugs." International Journal of Pharmaceutics, 286(1-2), 89-98. Link
Sources
Technical Whitepaper: The Dual-Phase Interaction of Poly-Aspartic Acid Sequences with Calcium Ions
From Molecular Chelation to Osteotropic Drug Delivery Architectures
Executive Summary
This technical guide analyzes the physiochemical interaction between poly-aspartic acid (Poly-Asp) sequences and calcium ions (
For drug development professionals, understanding this duality is critical. It governs the design of bone-targeting moieties, pH-responsive hydrogels, and Polymer-Induced Liquid-Precursor (PILP) systems for tissue engineering.[1][3] This guide synthesizes the thermodynamic principles, biological implications, and validated experimental protocols required to harness Poly-Asp/
Molecular Mechanism: The Carboxylate Clamp
The core of the Poly-Asp/
Chelation Dynamics
Calcium binding occurs via a multidentate chelation mechanism .[1] The flexible backbone of Poly-Asp allows carboxylate oxygens from adjacent or non-adjacent aspartyl residues to coordinate a single
-
The Ionic Bridge:
ions can bridge two separate Poly-Asp chains, leading to inter-chain crosslinking.[1][3] This is the fundamental mechanism behind calcium-mediated hydrogel formation. -
pH Sensitivity: The interaction is strictly pH-gated.
Visualization of Interaction Logic
The following diagram illustrates the logical flow of Calcium-Poly-Asp interaction states based on environmental conditions.
Caption: Logic flow of Poly-Asp/Calcium interaction showing pH-dependent activation and concentration-dependent biomineralization outcomes.
The Biomineralization Paradox: Inhibitor vs. Promoter
For researchers in tissue engineering, Poly-Asp is a "Janus" molecule.[3] Its effect on hydroxyapatite (HA) formation depends entirely on concentration and phase behavior.[1]
Inhibition (The Antiscalant Effect)
At high concentrations (>10 µg/mL), Poly-Asp adsorbs onto the active growth sites of developing crystal nuclei.[1] This creates a "Steric Shield," preventing the accretion of further calcium and phosphate ions. This property is exploited to stabilize amorphous calcium phosphate (ACP) and prevent premature crystallization in injectable bone cements.[1]
Promotion (The PILP Process)
At lower concentrations, or when immobilized on a scaffold, Poly-Asp mimics Osteopontin , a non-collagenous bone protein.[1][3] It sequesters calcium and phosphate into liquid-like nanodroplets—a Polymer-Induced Liquid-Precursor (PILP).[1][3] These droplets can infiltrate collagen fibrils before crystallizing, ensuring the intrafibrillar mineralization necessary for high-strength bone grafts.[3]
Data Summary: Concentration Effects
| Poly-Asp Concentration | Interaction Mode | Outcome | Application |
|---|---|---|---|
| < 1.0 µg/mL | Templating | Promotes Nucleation | Bone Grafts, Coating Implants |
| 1.0 - 10 µg/mL | Transition | PILP Formation | Intrafibrillar Mineralization |
| > 10 µg/mL | Surface Adsorption | Inhibits Growth | Kidney Stone Prevention, Stable Injectables |[1][3]
Therapeutic Architectures: Drug Delivery Systems
The affinity of Poly-Asp for calcium is utilized in two primary drug delivery strategies:
Osteotropic (Bone-Targeting) Delivery
Poly-Asp sequences (typically
-
Mechanism: The carboxylate groups replace phosphate ions on the crystal surface.
-
Utility: Delivering chemotherapeutics (e.g., Doxorubicin) directly to osteosarcomas, minimizing systemic toxicity.[1][3]
Calcium-Crosslinked Micelles
Amphiphilic block copolymers (e.g., PEG-PolyAsp) self-assemble into micelles.[1][3]
-
Loading: The core is loaded with a drug.
-
Locking:
is added to crosslink the Poly-Asp core, "freezing" the micelle structure.[1] -
Release: Upon entering the acidic environment of a tumor or endosome, the
is released, the core swells, and the drug is discharged.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed with self-validating checkpoints.
Protocol A: Isothermal Titration Calorimetry (ITC)
Purpose: To thermodynamically quantify the binding affinity (
Materials:
-
Ligand:
(anhydrous, 99.99%) in 10 mM HEPES buffer, pH 7.4. -
Macromolecule: Poly-Asp (MW ~5-10 kDa) dialyzed into the exact same HEPES buffer.
Step-by-Step Workflow:
-
Dialysis (Critical): Dialyze the Poly-Asp solution against the assay buffer for 24 hours. Use the final dialysate to dissolve the
. This eliminates "heat of dilution" errors caused by buffer mismatch.[1] -
Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation during stirring.
-
Concentration Setup:
-
Run Parameters:
-
Temperature: 25°C.
-
Stirring: 750 RPM.
-
Injections: 1 x 0.4 µL (dummy), followed by 18 x 2.0 µL.
-
Spacing: 150 seconds (ensure baseline return).
-
-
Data Analysis: Fit to a "One Set of Sites" model.
Protocol B: Turbidimetric Induction Time Assay
Purpose: To measure the inhibition or promotion of calcium carbonate/phosphate nucleation.
Workflow Visualization:
Caption: Workflow for Turbidimetric Assay. Induction time shifts indicate inhibition (longer time) or promotion (shorter time).[1][3]
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM
and 10 mM solutions. Add Poly-Asp to the carbonate solution at varying concentrations (0, 1, 10, 50 µg/mL).[1][3] -
Blanking: Zero the spectrophotometer with water at 500 nm.
-
Mixing: Rapidly mix equal volumes (e.g., 2 mL) of Solution A and Solution B in a cuvette. Start timer immediately (
). -
Monitoring: Record Absorbance (500 nm) every 10 seconds for 30 minutes.
-
Interpretation:
References
-
Poly(aspartic acid) in Biomedical Applications. ACS Biomaterials Science & Engineering. (2021).[1][3] Comprehensive review of synthesis, calcium affinity, and bone targeting.[1][3] [1][3]
-
Isothermal Titration Calorimetry of Polyelectrolyte/Ca2+ Binding. Max Planck Institute of Colloids and Interfaces. Detailed thermodynamic analysis of calcium binding to poly-acids.
-
The Role of Poly(Aspartic Acid) in Calcium Phosphate Precipitation. National Institutes of Health (PMC). Investigation into confinement effects and biomineralization mechanisms.
-
Poly aspartic acid peptide-linked PLGA Nanoparticles. ResearchGate. Study on bone-targeting drug delivery systems using Poly-Asp sequences.
-
Role of Amino Acids in Hydroxyapatite Mineralization. National Institutes of Health (PMC).[1] Review of inhibition vs. promotion mechanisms of charged amino acids.
Sources
Chemical structure and stability of (Asp)4 sequence
Chemical Structure, Stability, and Synthesis Optimization
Executive Summary
The tetra-aspartic acid sequence, (Asp)4 or D4, represents a critical motif in drug development, primarily utilized for its high affinity to hydroxyapatite (HA) in bone-targeting conjugates. However, its apparent simplicity belies a significant chemical instability: aspartimide formation . This degradation pathway, catalyzed by basic conditions during synthesis and storage, leads to structural isomerization (
This guide provides a rigorous technical analysis of the (Asp)4 motif, detailing the mechanistic underpinnings of its instability and offering a self-validating protocol for its synthesis and characterization.
Part 1: Chemical Structure & Physicochemical Properties[1]
The (Asp)4 sequence is a highly polar, polyanionic peptide segment. Its utility is derived almost entirely from its side-chain carboxylates (
1.1 Bone Targeting Mechanism
The affinity of (Asp)4 for bone is driven by the chelation of calcium ions (
-
Binding Mode: The carboxylate groups of the aspartic acid residues act as bidentate ligands, displacing phosphate or binding to calcium-rich surfaces of the bone mineral.
-
Threshold of Efficacy: While (Asp)6 and (Asp)8 exhibit higher binding constants (
in the nanomolar range), (Asp)4 represents the minimal motif required for detectable HA affinity, often used when transient retention or lower accumulation is desired to reduce off-target calcification risks.
1.2 The Stability Paradox
While the side chains drive function, they also drive degradation. The proximity of the side-chain carbonyl (
Part 2: The Stability Crisis – Aspartimide Formation[2][3]
The most critical quality attribute for (Asp)4 manufacture is the control of aspartimide formation. This is not a random degradation; it is a mechanistic inevitability under standard Fmoc-SPPS conditions if left unchecked.
2.1 The Mechanism
-
Deprotonation: The backbone amide nitrogen is deprotonated (usually by piperidine during Fmoc removal).[1]
-
Cyclization: The nitrogen attacks the side-chain ester (or acid), expelling the protecting group (or water).
-
Intermediate: A 5-membered succinimide ring (Aspartimide) is formed.[2]
-
Ring Opening: Hydrolysis opens the ring, but it is non-regieuselective. It yields a mixture of:
- -Asp (Native): ~20-30%
- -Asp (Isomer): ~70-80% (The "kinked" peptide)
-
D-Asp: Racemization occurs via the enolizable intermediate.
This reaction is "mass neutral" (loss of
2.2 Mechanistic Pathway Visualization
Figure 1: The Aspartimide degradation pathway. Note that the
Part 3: Synthesis Strategy & Mitigation
To synthesize (Asp)4 with high purity (>95%), one cannot rely on standard Fmoc protocols. The following protocol integrates Backbone Protection and Base Tuning .
3.1 Strategic Reagents
| Component | Standard Reagent | Optimized Reagent for (Asp)4 | Rationale |
| Fmoc Removal | 20% Piperidine | 5% Piperazine + 0.1M HOBt | Piperazine is a weaker base (pKa 9.8 vs 11.1); HOBt suppresses imide ring closure. |
| Asp Protection | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | The 3-methylpent-3-yl (OMpe) ester is bulkier than t-Butyl, sterically hindering the attack. |
| Backbone | Standard | Fmoc-(Dmb)Gly-OH or Hmb | Protecting the amide nitrogen on the next residue prevents it from acting as a nucleophile. |
3.2 Self-Validating Synthesis Protocol
Objective: Synthesize H2N-(Asp)4-Gly-OH with <1%
Step 1: Resin Loading
-
Use a low-loading resin (0.2–0.4 mmol/g) like Wang or CTC to reduce inter-chain aggregation, which can exacerbate local basicity.
Step 2: Elongation Cycles (The "Safe" Cycle)
-
Coupling: Use DIC/Oxyma Pure (1:1) instead of HATU/DIEA. Reason: DIEA is a base and can promote aspartimide formation during the coupling step itself.
-
Deprotection (The Critical Step):
-
Reagent: 5% Piperazine / 0.1 M HOBt in DMF.
-
Time: 2 x 5 minutes. Do not extend deprotection times.
-
Wash: Extensive DCM washes (acidic character of DCM helps neutralize residual base).
-
Step 3: The Hmb/Dmb Intervention
-
If the sequence is extended beyond (Asp)4 (e.g., into a payload linker), introduce a Dmb-protected glycine or Hmb-aspartate at the C-terminus of the poly-Asp run. This physically blocks the nitrogen atom required to initiate the ring formation.
Step 4: Cleavage
-
Reagent: TFA/TIS/H2O (95:2.5:2.5).[3]
-
Time: 2 hours.
-
Note: Avoid high temperatures during rotary evaporation.
Part 4: Analytical Characterization
Standard LC-MS is insufficient because Native Asp and Iso-Asp (Beta) have the same molecular weight . You must separate them chromatographically.
4.1 HPLC Method for Isomer Separation
The
-
Column: C18 High-Resolution (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.[4]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient is required.[5] 0-10% B over 20 minutes.
-
Temperature: 40°C (improves peak shape for aspartyl peptides).
4.2 Diagnostic MS/MS Fragmentation
If HPLC resolution is ambiguous, use MS/MS.
- -Asp: Yields standard b and y ions.
- -Asp: Specific fragmentation often yields a diagnostic loss of water or unique immonium ions related to the altered backbone connectivity.
-
Aspartimide: Mass is [M-18]. If you see a peak at [M-18], the ring is still closed (synthesis failure).
4.3 Analytical Workflow Diagram
Figure 2: Analytical decision tree for distinguishing cyclic imides and isomers.
References
-
Mergler, M., et al. (2003). "Aspartimide formation in Fmoc-SPPS of Asp-Gly containing peptides." Journal of Peptide Science. Link
-
Kaspar, A. A., et al. (2020).[6] "Selection and identification of a novel bone-targeting peptide for biomedical imaging of bone." Scientific Reports. Link
-
Packman, L. C. (1995). "The use of Hmb backbone protection to prevent aspartimide formation."[1][3][6] Tetrahedron Letters. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link
-
Sigma-Aldrich (Merck). "Amino Acid and Peptide Chiral Separations." Technical Guide. Link
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
An In-depth Technical Guide to the Electrostatic Repulsion Mechanisms of Tetra-Glutamate (E4) Peptide Motifs
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Foreword: The Power of Repulsion in Biological Design
In the intricate world of peptide and protein engineering, attractive forces often take center stage. We design interactions to promote binding, assembly, and catalytic activity. However, the deliberate engineering of repulsive forces, particularly electrostatic repulsion, offers a sophisticated and powerful tool for creating dynamic, environmentally responsive biomaterials and therapeutics. This guide delves into the core principles and practical applications of electrostatic repulsion as manifested in a simple yet potent peptide motif: the tetra-glutamate (EEEE or E4) sequence.
While the term "D4 peptide motif" is not standard in the literature, this guide will use the tetra-glutamate (E4) motif as a prime exemplar of a peptide sequence dominated by pH-dependent electrostatic repulsion. The principles discussed herein are broadly applicable to other poly-anionic sequences, such as those containing aspartic acid (D). We will explore the fundamental biophysics of this motif, provide detailed protocols for its characterization, and illuminate its growing importance in the field of drug development.
The E4 Motif: A pH-Triggered Molecular Switch
The tetra-glutamate motif is a sequence of four consecutive glutamic acid residues. The defining characteristic of this motif is the carboxylic acid side chain of each glutamate residue. The protonation state of these side chains is exquisitely sensitive to the surrounding pH, which in turn dictates the motif's conformational and electrostatic properties.
The Protonation-Conformation Cascade
At neutral to alkaline pH (e.g., pH 7.4, characteristic of blood and healthy tissues), the glutamic acid side chains are deprotonated, bearing a negative charge. In the E4 motif, the close proximity of four negative charges results in strong intramolecular electrostatic repulsion. This repulsion forces the peptide backbone into an extended, random coil conformation to maximize the distance between the charged groups.[1]
As the pH of the environment becomes more acidic (e.g., approaching pH 5.0-6.0, characteristic of the tumor microenvironment or endosomal compartments), the carboxylic acid groups begin to protonate.[2] This neutralization of charge diminishes the electrostatic repulsion, allowing other forces, such as hydrogen bonding, to dominate. Consequently, the peptide can undergo a conformational transition, often adopting a more compact or ordered structure, such as an α-helix.[3] This pH-dependent transition from a charge-repelled random coil to a more collapsed state is the fundamental principle behind the E4 motif's function as a molecular switch.
The pKa of a glutamic acid residue in isolation is approximately 4.3. However, within the E4 motif, the pKa of each successive glutamate is shifted due to the electrostatic influence of its neighbors. The pKa of the first glutamate to be protonated will be lower than that of the last, as protonation of one residue stabilizes the deprotonated state of the others. This cooperative effect can sharpen the pH-responsiveness of the conformational transition.[4]
Diagram: pH-Dependent Conformational Change of the E4 Motif
Caption: Conformational transition of the E4 peptide motif in response to pH changes.
Experimental Characterization of the E4 Motif
A thorough understanding of the E4 motif's behavior requires a suite of biophysical techniques to quantify its conformational changes and the thermodynamics of its interactions.
Peptide Synthesis and Purification
The foundation of any robust biophysical study is a pure and well-characterized peptide.
Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification of an E4-Containing Peptide
-
Synthesis:
-
Utilize standard Fmoc/tBu solid-phase peptide synthesis chemistry.[5]
-
Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Perform stepwise coupling of Fmoc-protected amino acids, with particular attention to the coupling efficiency of the glutamic acid residues. Double coupling may be necessary to ensure complete reaction.
-
Protect the glutamic acid side chains with a t-butyl (tBu) group.
-
-
Cleavage and Deprotection:
-
After synthesis of the full-length peptide, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[6]
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides in solution.[8] A pH titration monitored by CD can directly visualize the conformational transition of the E4 motif.
Protocol: CD pH Titration of an E4 Peptide
-
Sample Preparation:
-
Dissolve the lyophilized E4 peptide in a low-salt buffer (e.g., 10 mM phosphate buffer) to a final concentration of 50-100 µM.
-
Prepare a series of buffers spanning the pH range of interest (e.g., pH 3.0 to 8.0 in 0.5 pH unit increments).
-
-
Data Acquisition:
-
Use a CD spectropolarimeter equipped with a thermostatted cell holder (e.g., at 25°C).
-
Acquire CD spectra from 260 nm to 190 nm in a 1 mm pathlength quartz cuvette.[9]
-
For each pH point, record the spectrum of the buffer alone (baseline) and the peptide solution.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the corresponding peptide spectrum for each pH.
-
Plot the mean residue ellipticity at 222 nm (a characteristic wavelength for α-helical content) as a function of pH.[9]
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the apparent pKa of the conformational transition.[10]
-
| pH | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Predominant Conformation |
| 8.0 | -2,000 | Random Coil |
| 7.0 | -2,500 | Random Coil |
| 6.5 | -4,000 | Transition |
| 6.0 | -8,000 | Transition |
| 5.5 | -15,000 | α-Helical |
| 5.0 | -18,000 | α-Helical |
| 4.0 | -18,500 | α-Helical |
Table 1: Representative quantitative data from a CD pH titration of an E4-containing peptide.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction.[11] To probe the repulsive forces of the E4 motif, one can measure its interaction with a positively charged peptide at different pH values.
Protocol: ITC Analysis of E4 Interaction with a Polycationic Peptide
-
Sample Preparation:
-
Prepare solutions of the E4 peptide (in the ITC cell) and a polycationic peptide (e.g., tetra-lysine, K4) (in the syringe) in the same buffer (e.g., 20 mM phosphate buffer) at two different pH values: pH 7.4 (E4 is charged) and pH 4.0 (E4 is largely neutral).
-
Typical concentrations are 50 µM E4 in the cell and 500 µM K4 in the syringe.
-
-
Data Acquisition:
-
Perform the titration by injecting small aliquots (e.g., 5-10 µL) of the K4 solution into the E4 solution at a constant temperature (e.g., 25°C).[12]
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[13]
-
At pH 4.0, a strong exothermic interaction is expected, indicating favorable binding between the neutral E4 and the cationic K4.
-
At pH 7.4, a significantly weaker, or even endothermic, interaction is expected due to the electrostatic repulsion between the negatively charged E4 and the positively charged K4, which must be overcome for binding to occur.[14]
-
| pH | Binding Affinity (Kd) | Enthalpy (ΔH) | Entropy (ΔS) | Interpretation |
| 4.0 | ~10 µM | Favorable (negative) | Favorable (positive) | Strong, enthalpy-driven interaction |
| 7.4 | > 500 µM | Unfavorable (positive or near zero) | Unfavorable (negative) | Weak interaction due to electrostatic repulsion |
Table 2: Illustrative thermodynamic data from an ITC experiment showing the pH-dependent interaction of an E4 peptide with a K4 peptide.
Applications in Drug Development
The pH-responsive nature of the E4 motif makes it a valuable tool in drug delivery, particularly for creating "smart" systems that release their payload in response to the acidic microenvironments of tumors or endosomes.[2]
E4 Motifs as pH-Sensitive Linkers in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component that influences the efficacy and safety of the therapeutic.[15] An ideal linker is stable in circulation (pH 7.4) but cleaves to release the drug in the target tumor environment. While many linkers rely on enzymatic cleavage, pH-sensitive linkers offer an alternative or complementary release mechanism.[16]
An E4 motif can be incorporated into a linker design to control the accessibility of a cleavage site. At pH 7.4, the repulsive forces within the E4 sequence would maintain the linker in an extended conformation, potentially sterically hindering an enzymatic cleavage site from protease access. Upon internalization into an acidic endosome, the E4 motif would collapse, exposing the cleavage site and allowing for drug release.
Diagram: E4-Containing pH-Sensitive Linker in an ADC
Caption: Mechanism of an E4-based pH-sensitive linker in an ADC.
Conclusion and Future Perspectives
The tetra-glutamate motif, driven by the fundamental principle of electrostatic repulsion, serves as a robust and tunable pH-sensitive molecular switch. Its predictable conformational response to changes in acidity provides a powerful tool for the design of intelligent drug delivery systems and responsive biomaterials. The experimental protocols outlined in this guide provide a self-validating framework for the characterization of E4 motifs and other poly-ionic peptides, enabling researchers to harness the power of repulsion in their own work.
Future advancements in this field will likely involve the combination of E4 motifs with other stimuli-responsive elements to create multi-modal systems, as well as the use of computational modeling and molecular dynamics simulations to predict and refine the behavior of these fascinating molecular switches with even greater precision.[17]
References
-
St. Amant, A. H., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Available at: [Link]
-
Wimley, W. C. (2010). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. PMC. Available at: [Link]
-
Popenda, M., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. Available at: [Link]
-
Mertens, C., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. RSC Publishing. Available at: [Link]
-
Okuda, S., et al. (2018). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. Available at: [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. Available at: [Link]
-
Li, W., et al. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]
-
Salari, R., et al. (2021). Simulations of peptide conformational dynamics and thermodynamics. Chemical Reviews. Available at: [Link]
-
Tsuchikama, K., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]
-
Kelly, S. M., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. PMC. Available at: [Link]
-
Gelman, H., et al. (2020). Peptide Electrostatic Modulation Directs Human Neural Cell Fate. PMC. Available at: [Link]
-
A., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
Manavalan, P., et al. (1979). Cyclic peptides. 14. Conformational energy and circular dichroism of proline-containing cyclic dipeptides. ACS Publications. Available at: [Link]
-
Schlaad, H., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI. Available at: [Link]
-
Pace, C. N., et al. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS Omega. Available at: [Link]
-
Alderson, T. R., et al. (2019). The Transmembrane Glutamate Serves as a pH Sensor for Tha4 Oligomerization During Twin Arginine Transport of Proteins. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2022). Electrostatic Induced Peptide Hydrogels for pH‐Controllable Doxorubicin Release and Antitumor Activity. ResearchGate. Available at: [Link]
-
Nominé, Y., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. Available at: [Link]
-
Chudasama, V., et al. (2021). Branched Linkers for Homogeneous Antibody–Drug Conjugates: How Long Is Long Enough?. MDPI. Available at: [Link]
-
Wang, Y., et al. (2019). Protein–Polyelectrolyte Interaction: Thermodynamic Analysis Based on the Titration Method. MDPI. Available at: [Link]
-
Poater, A., et al. (2010). Investigating the Effect of pH on the Aggregation of Two Surfactant-Like Octapeptides. ACS Publications. Available at: [Link]
-
Warwicker, J. (2019). Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production. PMC. Available at: [Link]
-
Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]
-
Lovas, S., et al. (2007). Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link]
-
Mata, A., et al. (2021). Effect of Peptide–Polymer Host–Guest Electrostatic Interactions on Self-Assembling Peptide Hydrogels Structural and Mechanical Properties and Polymer Diffusivity. PMC. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]
-
Swamy, M. J. (2019). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Nielsen, P. E. (2021). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. MDPI. Available at: [Link]
-
D'Auria, S., et al. (2021). How pH Orchestrates the Structure of the Periplasmic Glutamate-Binding Protein. MDPI. Available at: [Link]
-
Bio-Logic. (n.d.). Circular dichroism (CD) spectroscopy. (A) Effect of pH on the secondary... ResearchGate. Available at: [Link]
-
Zsila, F. (2022). Electronic Circular Dichroism of Peptides. ResearchGate. Available at: [Link]
-
Alm, E. J., et al. (2021). Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. ACS Publications. Available at: [Link]
-
Papoian, G. A., et al. (2023). Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. AIP Publishing. Available at: [Link]
-
Nadler, A., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC. Available at: [Link]
-
Li, J., et al. (2020). Identification of a hotspot on PD-L1 for pH-dependent binding by monoclonal antibodies for tumor therapy. PMC. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Merten, C., et al. (2014). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available at: [Link]
-
University of Bristol. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Available at: [Link]
-
Merten, C., et al. (2014). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available at: [Link]
-
Li, Y., et al. (2021). Structural Transformation and Functional Improvement of Potato Protein–Gallic Acid Conjugates: Multispectroscopy and Molecular Dynamics Simulations. MDPI. Available at: [Link]
-
Ramirez, J., & Nominé, Y. (2019). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of short peptides and peptide amphiphiles as collagen mimics and an investigation of their interactions with collagen using molecular dynamics simulations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modelling of pH-dependence to develop a strategy for stabilising mAbs at acidic steps in production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Solid-phase peptide synthesis protocols for Asp-Asp-Asp-Asp
Application Note: High-Fidelity Solid-Phase Synthesis of Asp-Asp-Asp-Asp (D4) Peptide
Executive Summary
The synthesis of poly-aspartic acid sequences, such as the tetra-aspartate (D4) motif used in bone-targeting drug delivery and biomineralization studies, presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). While the sequence appears simple, it is notoriously prone to aspartimide formation —a side reaction where the peptide backbone cyclizes into a succinimide ring.[1] This results in a mixture of
This guide provides a self-validating protocol designed to suppress this mechanism, utilizing optimized deprotection cocktails and resin selection to ensure high crude purity (>90%) without requiring expensive specialized protecting groups.
Mechanistic Insight: The Aspartimide Challenge
To synthesize D4 successfully, one must understand the enemy. The "Aspartimide Problem" is base-catalyzed. During the removal of the Fmoc group (typically using piperidine), the basic conditions deprotonate the backbone amide nitrogen of the Asp residue. This nitrogen then attacks the side-chain ester (usually OtBu), ejecting the protecting group and forming a five-membered succinimide ring.
Why D4 is difficult: The rate of this reaction is sequence-dependent. Asp-Asp motifs are among the most susceptible because the flexibility of the chain allows facile ring closure.
Diagram 1: Mechanism of Aspartimide Formation & Hydrolysis
Figure 1: The base-catalyzed pathway leading to inseparable beta-aspartyl byproducts.
Strategic Planning & Reagent Selection
To prevent the pathway shown above, we must modify the synthesis environment.[2]
A. Resin Selection: 2-Chlorotrityl Chloride (2-CTC)
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Rationale:
-
Suppression of Racemization: Loading the first Asp onto 2-CTC is performed under very mild basic conditions (DIPEA), preventing initial racemization of the C-terminal residue.
-
Prevention of Diketopiperazine (DKP): While more critical for Proline sequences, the steric bulk of the trityl linker helps prevent the formation of DKP during the deprotection of the second residue.
-
Alternative: Wang resin can be used but requires DMAP for loading, which increases racemization risk.
-
B. Protecting Groups
-
Standard: Fmoc-Asp(OtBu)-OH.[3][4][5] (Economical, but requires Protocol B below).
-
High-Fidelity: Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).
-
Why: The OMpe group is bulkier than OtBu, sterically hindering the attack of the nitrogen on the ester carbonyl. If budget permits, use OMpe for the internal Asp residues.
-
C. The "Secret Sauce": Deprotection Cocktail
Standard 20% Piperidine is forbidden for high-purity D4 synthesis.
-
Optimized Cocktail: 20% Piperidine / 0.1 M Oxyma Pure (or HOBt) in DMF.
-
Mechanism: Oxyma/HOBt acts as an acidic buffer. It keeps the backbone amide protonated (preventing the nucleophilic attack) without neutralizing the piperidine enough to stop Fmoc removal.
Detailed Experimental Protocols
Protocol A: Resin Loading (2-CTC)
-
Swelling: Weigh 2-CTC resin (1.0 g, ~1.6 mmol/g). Swell in dry DCM (10 mL) for 20 min.
-
Loading Solution: Dissolve Fmoc-Asp(OtBu)-OH (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIPEA (4.0 eq).
-
Note: We underload the resin (0.6 eq) to prevent aggregation and ensure high coupling efficiency.
-
-
Coupling: Add solution to resin.[6] Agitate for 2 hours at Room Temperature (RT).
-
Capping: Add Methanol (1 mL) to the reaction mixture (still with resin) and agitate for 15 min. This caps unreacted chloride sites.
-
Wash: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Peptide Elongation (The "Buffered" Method)
This protocol uses the modified deprotection mix to suppress aspartimide.
| Step | Reagent/Solvent | Volume | Time | Cycles |
| 1. Wash | DMF | 10 mL/g | 1 min | 3x |
| 2. Deprotection | 20% Piperidine + 0.1M Oxyma Pure in DMF | 10 mL/g | 5 min | 1x |
| 3. Deprotection | 20% Piperidine + 0.1M Oxyma Pure in DMF | 10 mL/g | 10 min | 1x |
| 4. Wash | DMF | 10 mL/g | 1 min | 5x |
| 5. Activation | Fmoc-Asp(OtBu)-OH (3 eq) + Oxyma (3 eq) + DIC (3 eq) in DMF | 5-8 mL/g | Pre-mix 2 min | - |
| 6. Coupling | Add activated mix to resin | - | 60 min | 1x |
| 7. Wash | DMF | 10 mL/g | 1 min | 3x |
-
Critical Check: Perform a Kaiser Test (Ninhydrin) after Step 7. If blue (positive), repeat coupling. If colorless (negative), proceed.
-
Repeat: Cycle Steps 1-7 for the remaining Asp residues.
Protocol C: Cleavage & Isolation
Since D4 has no Met, Cys, or Trp, a simple cleavage cocktail is sufficient.
-
Wash Resin: DCM (5x) after final deprotection. Dry under nitrogen.
-
Cocktail Preparation: TFA / TIS / H2O (95 : 2.5 : 2.5).
-
Reaction: Add cold cocktail to resin. Agitate for 2 hours at RT.
-
Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge (3000 rpm, 5 min). Decant ether.
-
Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and freeze-dry.
Workflow Visualization
Figure 2: Optimized SPPS workflow emphasizing the buffered deprotection step.
Troubleshooting & Quality Control
| Observation | Probable Cause | Solution |
| Mass Spec: M-18 peak | Aspartimide formation (loss of H2O). | Use 0.1M Oxyma in deprotection.[7] Switch to Fmoc-Asp(OMpe)-OH . |
| Mass Spec: M+67 peak | Piperidide adduct (Aspartimide ring opening by piperidine). | Same as above. Ensure efficient washing after deprotection. |
| Double Peaks in HPLC | These are chemically identical in mass.[8] Prevent formation using the protocols above; separation is difficult. | |
| Low Yield | Aggregation of poly-Asp chain. | Use Double Coupling for the 3rd and 4th Asp. Use a lower resin loading (0.3 mmol/g). |
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Merck (Novabiochem). (2020). Fmoc Solid Phase Peptide Synthesis: A Practical Guide. "Prevention of Aspartimide Formation." Link
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Aspartimide Problem in Fmoc-Based SPPS. Part II: The Solution. Chemistry – A European Journal, 22(6), 1930-1936. Link
-
Dölling, R., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.[4] Organic Letters, 14(20), 5218–5221.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. biotage.com [biotage.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Application Note: High-Fidelity Synthesis of Poly-Aspartic Acid Sequences via Fmoc SPPS
Abstract & Executive Summary
The synthesis of poly-aspartic acid (poly-Asp) sequences poses a unique chemical challenge in Solid Phase Peptide Synthesis (SPPS). Unlike hydrophobic aggregation seen in poly-Alanine or poly-Isoleucine, poly-Asp sequences fail primarily due to a specific, base-catalyzed side reaction: Aspartimide formation .
Standard Fmoc protocols (using Fmoc-Asp(OtBu)-OH and 20% Piperidine) often yield a complex mixture of the desired product,
This guide details an optimized "High-Fidelity" protocol utilizing:
-
Sterically Hindered Protection: Fmoc-Asp(OMpe)-OH.
-
Acidic Modifiers: 0.1 M HOBt in the deprotection cocktail.
-
Optimized Solvation: Use of Oxyma/DIC coupling chemistry.
The Mechanism of Failure: Aspartimide Formation[1]
To solve the problem, one must understand the failure mode. In repetitive Asp sequences, the amide nitrogen of the peptide backbone attacks the ester carbonyl of the aspartic acid side chain.[1] This cyclization forms a five-membered succinimide ring (Aspartimide).[2]
The Chemical Pathway
This reaction is base-catalyzed . During the repetitive Fmoc removal steps (exposure to Piperidine), the backbone amide is deprotonated, increasing its nucleophilicity.[1]
-
Cyclization: The backbone nitrogen attacks the side-chain ester (OtBu), releasing t-Butanol and forming the Aspartimide ring.
-
Ring Opening (The Damage): The ring is unstable and opens via nucleophilic attack (by water or piperidine).
-
Attack by Water: Opens the ring to form either the original
-Asp peptide (rarely) or the -Asp peptide (isopeptide). This results in a product with the correct mass but incorrect structure. -
Attack by Piperidine: Forms
- and -piperidides, resulting in a mass shift (+67 Da) and chain termination.
-
Visualization of the Failure Mode
Figure 1: Mechanism of base-catalyzed aspartimide formation leading to structural heterogeneity.
Strategic Solutions
We employ a three-tiered defense strategy to suppress this reaction.
Tier 1: Steric Shielding (OMpe vs. OtBu)
The standard tert-butyl (OtBu) ester does not provide sufficient steric bulk to prevent the backbone nitrogen from attacking.
-
Recommendation: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).
-
Why: The OMpe group is significantly bulkier than OtBu, creating a physical barrier that hinders the cyclization attack without affecting acid lability during final cleavage.
Tier 2: The "Magic" Deprotection Cocktail
Since the reaction is base-catalyzed, reducing the basicity of the deprotection environment is critical.
-
Recommendation: Add 0.1 M HOBt (Hydroxybenzotriazole) to the 20% Piperidine/DMF deprotection solution.
-
Why: HOBt acts as a weak acid. It suppresses the deprotonation of the backbone amide bond (the nucleophile) while leaving the amine basic enough to remove the Fmoc group.
Tier 3: Coupling Chemistry
Avoid bases like DIEA (Diisopropylethylamine) during coupling if possible, as they can pre-activate the aspartimide pathway.
-
Recommendation: Use DIC/Oxyma Pure .
-
Why: This is a base-free (neutral) coupling method that minimizes racemization and maintains a lower pH profile than HBTU/DIEA.
Comparative Data: Standard vs. Optimized
| Parameter | Standard Protocol | Optimized Protocol |
| Building Block | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH |
| Deprotection | 20% Piperidine / DMF | 20% Piperidine / 0.1M HOBt / DMF |
| Coupling | HBTU / DIEA | DIC / Oxyma Pure |
| Aspartimide Level | High (10–30% per cycle) | Negligible (< 0.5% per cycle) |
| High (detectable by HPLC shift) | Low / Undetectable | |
| Mass Spec Profile | +67 Da peaks (Piperidides) | Clean [M+H]+ |
Detailed Experimental Protocol
Materials Required[4]
-
Resin: Rink Amide ProTide or Wang Resin (Low loading: 0.2 – 0.4 mmol/g recommended to reduce inter-chain aggregation).
-
Reagents: Piperidine (Reagent Grade), HOBt (Anhydrous), DIC, Oxyma Pure, DMF (Peptide Grade), TFA, TIS.
Synthesis Workflow (Automated or Manual)
Step 1: Resin Preparation[5][6]
-
Swell resin in DMF for 30 minutes.
-
Initial Deprotection: Treat with 20% Piperidine/DMF (standard) to remove the initial Rink/Wang Fmoc group. Note: The first deprotection does not require HOBt as there is no Asp chain yet.
Step 2: The Optimized Cycle (Repeat for Poly-Asp)
A. Coupling (Base-Free)
-
Dissolve Fmoc-Asp(OMpe)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.
-
Add DIC (5.0 eq) immediately before adding to the resin.
-
Incubate for 60 minutes at Room Temperature (RT).
-
Optional: Double couple for sequences >10 residues.
-
Wash: DMF (4 x 1 min).
B. Optimized Deprotection (The Critical Step)
-
Prepare Deprotection Cocktail : 20% Piperidine in DMF + 0.1 M HOBt .
-
Recipe: Dissolve 1.35 g HOBt in 100 mL of 20% Piperidine/DMF.
-
-
Add cocktail to resin.
-
Incubate: 2 x 5 minutes (Short bursts are better than one long exposure).
-
Wash: DMF (5 x 1 min) to thoroughly remove HOBt and Piperidine.
Step 3: Cleavage & Isolation[7]
-
Wash resin with DCM (3x) and dry under Nitrogen.
-
Prepare Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Add to resin and shake for 2 hours .
-
Precipitate in cold Diethyl Ether.
-
Note: Poly-Asp is very hydrophilic. If the peptide does not precipitate well, evaporate the TFA under N2 stream first, then add ether. If it still fails, dissolve in water and lyophilize directly.
-
Workflow Diagram
Figure 2: Optimized workflow for Poly-Asp synthesis emphasizing HOBt additives and OMpe protection.
QC & Validation: Did it work?
Validating poly-Asp sequences is tricky because the
Diagnostic Methods
-
HPLC Peak Shape:
-
Success: A sharp, symmetrical single peak.
-
Failure: Broad shoulders or "pre-peaks" usually indicate
mixtures.
-
-
Piperidide Check (MS):
-
Look for masses corresponding to
. The presence of this adduct confirms that aspartimide formation occurred and the ring was opened by piperidine.
-
-
Digestion Assay (The Gold Standard):
-
Enzymatic digestion with Proteinase K or Carboxypeptidase Y . These enzymes generally require a native
-peptide backbone. If the peptide contains -linkages (isopeptides), digestion will be incomplete or halted.
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Product mass is +67 Da | Aspartimide opened by Piperidine. | Ensure 0.1 M HOBt was added to the deprotection mix. Switch to OMpe ester. |
| Broad HPLC peak | Racemization ( | Reduce deprotection time. Ensure temperature is not >30°C (Do not use microwave heating for deprotection of Asp). |
| Low Yield / Aggregation | Poly-Asp aggregation on resin. | Use lower loading resin (<0.3 mmol/g). Use PEG-based resin (ChemMatrix or ProTide). |
References
-
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I: General aspects and the use of HOBt as a suppressor." Journal of Peptide Science.
-
Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[3] Journal of Peptide Science.
-
Karlström, A., & Undén, A. (1996). "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis."[3] Tetrahedron Letters.
-
Martinez, J., et al. (1988). "Prevention of aspartimide formation in solid phase peptide synthesis." Tetrahedron Letters.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
Application Notes & Protocols: Engineering Conditionally Active AAVs with Asp-Asp-Asp-Asp Peptide Locks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in AAV Gene Therapy
Adeno-associated virus (AAV) vectors have emerged as a leading platform for in vivo gene therapy, primarily due to their favorable safety profile and ability to transduce a wide range of cell types.[1][2] However, a significant challenge remains in restricting vector activity to specific target tissues, thereby minimizing off-target effects and maximizing therapeutic efficacy.[3] One innovative approach to address this is the engineering of "smart" vectors that are conditionally activated within the desired pathological microenvironment.[1][4]
This guide details the design, production, and validation of AAV vectors incorporating a novel peptide "lock" composed of a tetra-aspartate (Asp-Asp-Asp-Asp) sequence. This polyanionic lock sterically hinders the AAV capsid's natural interaction with cellular receptors, rendering the vector inert under normal physiological conditions.[5] The lock is flanked by protease cleavage sites, allowing for its removal by specific proteases, such as matrix metalloproteinases (MMPs), which are often upregulated in disease states like cancer and inflammation.[5][6][7] This proteolytic "unlocking" restores the vector's native tropism, enabling targeted cell entry and gene delivery precisely at the site of disease.
Mechanism of Action: The Asp-Asp-Asp-Asp Peptide Lock
The core of this technology lies in the strategic insertion of a negatively charged peptide sequence into a surface-exposed loop of the AAV capsid.[5] The tetra-aspartate sequence (DDDD) serves as a potent electrostatic shield.
Causality Behind the Design:
-
Steric Hindrance: The bulky and highly negatively charged DDDD sequence interferes with the binding of the AAV capsid to its primary receptors (e.g., heparan sulfate proteoglycans for AAV2).[5] This dramatically reduces the vector's infectivity in non-target tissues.
-
Protease-Mediated Activation: The DDDD lock is engineered to be flanked by specific protease cleavage sites.[5] A common choice is a sequence recognized by MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling.[6][7][8] In many pathological conditions, such as tumors or sites of inflammation, the local concentration of active MMPs is significantly elevated.[5][6]
-
Restoration of Tropism: Upon encountering the target microenvironment, the elevated MMP activity leads to the cleavage and release of the DDDD peptide lock.[1][4] This unmasks the capsid's native receptor-binding domains, allowing the AAV vector to efficiently transduce the target cells.
Below is a diagram illustrating the activation mechanism of the Asp-Asp-Asp-Asp peptide-locked AAV vector.
Caption: Protease-mediated activation of the DDDD-locked AAV vector.
Experimental Design and Protocols
This section provides a comprehensive workflow for the creation and validation of peptide-locked AAV vectors.
Design and Cloning of the Modified Capsid Plasmid
The initial and most critical step is the design of the peptide insertion into the AAV capsid gene.[9]
Key Considerations:
-
AAV Serotype Selection: The choice of the parent AAV serotype is dictated by the desired intrinsic tropism for the target tissue.
-
Insertion Site: The peptide lock must be inserted into a surface-exposed variable region (VR) of the capsid that is tolerant to modification without disrupting capsid assembly. A common site for AAV2 is within VR-VIII.[10]
-
Protease Cleavage Site: The selection of the protease cleavage site should be tailored to the specific disease microenvironment. For many cancers, an MMP-2/9 cleavage site is appropriate.[1][5]
Protocol: Modified Capsid Plasmid Construction
-
In Silico Design:
-
Obtain the amino acid sequence of the desired AAV capsid protein (e.g., AAV2 VP1).
-
Identify a suitable insertion site within a surface-exposed loop.
-
Design the full peptide insert: [Protease Cleavage Site] - [Gly-Ser Linker] - [DDDD] - [Gly-Ser Linker] - [Protease Cleavage Site]. The linkers provide flexibility.
-
-
Oligonucleotide Synthesis: Synthesize forward and reverse oligonucleotides encoding the designed peptide insert.
-
Inverse PCR:
-
Use a high-fidelity DNA polymerase to amplify the entire pAAV-RC plasmid containing the wild-type capsid gene, using primers that anneal back-to-back at the intended insertion site.
-
The primers should incorporate the sequence of the peptide insert at their 5' ends.
-
-
Ligation and Transformation:
-
Treat the PCR product with a kinase and a ligase to circularize the plasmid.
-
Transform the ligated plasmid into competent E. coli for amplification.
-
-
Sequence Verification: Isolate the plasmid DNA and confirm the correct insertion sequence and reading frame by Sanger sequencing.
AAV Vector Production and Purification
The production of recombinant AAV (rAAV) is typically achieved through transient transfection of mammalian cells.[11][12][13]
Protocol: Triple Transient Transfection in HEK293T Cells
-
Cell Culture: Culture HEK293T cells to ~80% confluency in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for:
-
pAAV-GOI (containing the gene of interest flanked by ITRs)
-
pAAV-RC_modified (containing the Rep gene and the modified Cap gene with the DDDD lock)
-
pHelper (providing the necessary adenovirus helper functions)
-
-
Transfection:
-
Co-transfect the three plasmids into the HEK293T cells using a suitable transfection reagent like polyethyleneimine (PEI).
-
The optimal ratio of the three plasmids should be empirically determined, but a common starting point is 1:1:1.
-
-
Harvesting: After 48-72 hours, harvest the cells and the supernatant. The method of harvest depends on the AAV serotype.[14]
-
Purification:
The following diagram outlines the AAV production and purification workflow.
Caption: Workflow for the production and purification of rAAV vectors.
Vector Validation: A Self-Validating System
Robust validation is crucial to confirm the functionality of the peptide lock and the conditional activation of the AAV vector.[15]
Table 1: Quantitative Validation Assays
| Assay | Purpose | Expected Outcome for Locked AAV |
| In Vitro Transduction Assay (without protease) | To assess the baseline infectivity of the locked AAV. | Significantly reduced transduction efficiency compared to wild-type AAV. |
| In Vitro Transduction Assay (with protease) | To confirm protease-mediated activation. | Transduction efficiency restored to levels comparable to wild-type AAV after pre-incubation with the target protease (e.g., MMP-9). |
| Cell Binding Assay | To determine if the lock prevents receptor binding. | Reduced binding of the locked AAV to target cells compared to wild-type AAV. |
| In Vivo Biodistribution | To evaluate tissue targeting and off-target reduction in an animal model. | Reduced vector genome copies in non-target organs (e.g., liver) and accumulation in the target tissue (e.g., tumor) for the locked AAV compared to wild-type AAV. |
Protocol: In Vitro Transduction Assay
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Protease Pre-treatment (for activation group):
-
In a separate tube, incubate the locked AAV vector with a predetermined concentration of the target protease (e.g., recombinant human MMP-9) for 1-2 hours at 37°C.
-
-
Transduction:
-
Add the untreated locked AAV, the protease-treated locked AAV, and a wild-type AAV control to the cells at a defined multiplicity of infection (MOI).
-
Include a "no virus" control.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for transgene expression.
-
Analysis:
-
If the transgene is a fluorescent reporter (e.g., GFP), quantify the signal using fluorescence microscopy or flow cytometry.
-
If the transgene is a secreted protein, quantify its concentration in the supernatant by ELISA.
-
The logical relationship for the in vitro validation is depicted below.
Caption: Logical flow of the in vitro validation experiment.
Conclusion and Future Directions
The Asp-Asp-Asp-Asp peptide lock represents a versatile and potent strategy for engineering conditionally activatable AAV vectors. This technology holds significant promise for enhancing the safety and efficacy of gene therapy by restricting vector activity to pathological microenvironments. Future work may involve exploring other polyanionic peptide sequences, combining this approach with transcriptional targeting, and applying it to a wider range of AAV serotypes and disease models.
References
- Hajitou, A. (2010). Tunable protease-activatable virus nanonodes. ACS nano, 8(5), 4740–4746.
- Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression.
-
PacBio. (2024). Mastering AAV vector design: Best practices for gene therapy product characterization using HiFi sequencing. [Link]
-
AAVnerGene. (n.d.). AAV Validation. [Link]
-
Addgene. (2023). AAV Production in HEK293T Cells. [Link]
- Perrault, S. D., et al. (2019). Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue. ACS Nano, 13(4), 4597–4607.
-
Mizukami, H., et al. (n.d.). A Protocol for AAV vector production and purification. ResearchGate. [Link]
-
Genemedi. (n.d.). Adeno-associated virus (AAV vector) - Production Protocol, Guidelines. [Link]
-
Danaher Life Sciences. (n.d.). AAV Purification – Methods, Process and Challenges. [Link]
-
National Center for Biotechnology Information. (2019). Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue. [Link]
-
National Center for Biotechnology Information. (2015). Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease. [Link]
-
The Company of Biologists. (2024). Matrix metalloproteinases at a glance. [Link]
-
National Center for Biotechnology Information. (2017). Therapeutic potential of AAV-mediated MMP-3 secretion from corneal endothelium in treating glaucoma. [Link]
-
ResearchGate. (n.d.). Provector design and production characterization A Peptide lock is... [Link]
-
National Center for Biotechnology Information. (2018). Adeno-Associated Virus (AAV) Vectors in Cancer Gene Therapy. [Link]
-
National Center for Biotechnology Information. (2019). Pre-arrayed Pan-AAV Peptide Display Libraries for Rapid Single-Round Screening. [Link]
Sources
- 1. Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacb.com [pacb.com]
- 3. Frontiers | Identification and validation of novel engineered AAV capsid variants targeting human glia [frontiersin.org]
- 4. Protease-Activatable Adeno-Associated Virus Vector for Gene Delivery to Damaged Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adeno-Associated Virus (AAV) Vectors in Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases: Pathophysiologic Implications and Potential Therapeutic Targets in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Human MMP9 Over-Expression AAV, matrix metallopeptidase 9, NM_004994, BC006093, [Cat #AAV-215606] [vectorbiolabs.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Pre-arrayed Pan-AAV Peptide Display Libraries for Rapid Single-Round Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. addgene.org [addgene.org]
- 13. genemedi.net [genemedi.net]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. aavnergene.com [aavnergene.com]
Application Note & Protocol: Conjugation of Tetra-Aspartate (Asp4) Peptide to Nanoparticles for Enhanced Bone Targeting
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of targeted drug delivery systems for bone pathologies, such as osteoporosis and bone metastasis, is a critical challenge in nanomedicine. Enhancing the localization of therapeutic nanoparticles to bone tissue can significantly improve efficacy while minimizing systemic side effects. This document provides a comprehensive guide to the principle and practice of conjugating a tetra-aspartate (Asp4) peptide to carboxylated nanoparticles to create a robust bone-targeting drug delivery platform. We detail the underlying mechanism of Asp4's affinity for bone mineral, provide a step-by-step protocol for its covalent conjugation using carbodiimide chemistry, and outline essential characterization and in vitro validation assays to confirm the success of the functionalization and its targeting capability.
Principle: Asp4-Mediated Bone Targeting
The inorganic component of bone is primarily composed of hydroxyapatite (HA), a crystalline calcium phosphate mineral with the formula Ca₁₀(PO₄)₆(OH)₂.[1] The surface of HA crystals is rich in positively charged calcium ions (Ca²⁺). The bone-targeting strategy described herein leverages the strong, specific interaction between the Asp4 peptide and these calcium ions.
The Asp4 peptide consists of four consecutive aspartic acid residues. Each aspartic acid contains a carboxyl group (-COOH) in its side chain, which is deprotonated and negatively charged (-COO⁻) at physiological pH. The spatial arrangement of these four carboxyl groups creates a powerful multidentate chelating agent that binds with high affinity to the Ca²⁺ ions on the HA surface through strong electrostatic interactions.[1] This bio-inspired approach mimics the function of non-collagenous bone matrix proteins that are rich in acidic amino acids and play a crucial role in bone mineralization and remodeling. By conjugating Asp4 to a nanoparticle, the nanoparticle is effectively "painted" with a bone-homing signal.
Caption: Asp4 peptide on a nanoparticle chelating calcium ions on hydroxyapatite.
Protocol: Conjugation of Asp4 to Carboxylated Nanoparticles
This protocol describes the covalent attachment of an amine-terminated Asp4 peptide to the surface of pre-formed carboxylated nanoparticles (e.g., PLGA, polystyrene) using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[2][3]
Materials and Reagents
-
Nanoparticles: Carboxylated nanoparticles (e.g., 1% w/v suspension).
-
Peptide: N-terminally amine-functionalized tetra-aspartate peptide (H₂N-(spacer)-DDDD-COOH). A short spacer like Gly-Gly can improve flexibility. Purity >95%.
-
Activation Buffer: 50 mM MES buffer, pH 6.0.
-
Coupling Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Reagents: EDC (MW: 191.7), Sulfo-NHS (MW: 217.14).
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine.
-
Washing/Storage Buffer: PBS, pH 7.4, with 0.05% Tween-20 (optional, for washing).
-
Equipment: Benchtop centrifuge, probe sonicator/bath sonicator, pH meter, rotator/shaker.
Step-by-Step Conjugation Procedure
Step 1: Nanoparticle Activation
-
Rationale: EDC activates the carboxyl groups (-COOH) on the nanoparticle surface to form a highly reactive O-acylisourea intermediate. Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester, which is less susceptible to hydrolysis in the aqueous buffer.[4] This two-step process enhances coupling efficiency.[2] The reaction is performed at pH 6.0 to maximize EDC activity and ester stability.
-
Take 1 mL of the 10 mg/mL carboxylated nanoparticle suspension.
-
Pellet the nanoparticles by centrifugation (e.g., 14,000 x g for 20 min). Discard the supernatant.
-
Wash the pellet by resuspending in 1 mL of Activation Buffer (50 mM MES, pH 6.0). Repeat the centrifugation and resuspension step twice to ensure removal of storage buffers.
-
After the final wash, resuspend the nanoparticle pellet in 1 mL of Activation Buffer.
-
Prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer. For a typical reaction, aim for a molar excess. Example: Add 100 µL of 10 mg/mL EDC and 100 µL of 10 mg/mL Sulfo-NHS.
-
Incubate the mixture for 30 minutes at room temperature with gentle rotation. This activates the surface carboxyl groups.
Step 2: Conjugation with Asp4 Peptide
-
Rationale: The primary amine (e.g., the N-terminus) of the Asp4 peptide performs a nucleophilic attack on the stable Sulfo-NHS ester, forming a stable amide bond and releasing Sulfo-NHS. The pH is raised to 7.4 to ensure the peptide's primary amine is deprotonated and thus maximally nucleophilic.
-
Pellet the activated nanoparticles by centrifugation to remove excess EDC and Sulfo-NHS.
-
Immediately wash the pellet by resuspending in 1 mL of cold Coupling Buffer (PBS, pH 7.4).
-
Pellet again and resuspend the activated nanoparticles in 1 mL of Coupling Buffer.
-
Dissolve the Asp4 peptide in the Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the peptide solution to the activated nanoparticle suspension. The molar ratio of peptide to available carboxyl groups should be optimized, but a 5-10 fold molar excess of peptide is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
Step 3: Quenching and Purification
-
Rationale: A quenching agent with a primary amine (e.g., Tris or ethanolamine) is added to react with any remaining active Sulfo-NHS esters on the nanoparticle surface, preventing aggregation or unintended reactions. Subsequent washing steps are crucial to remove unreacted peptide and byproducts.
-
Add 100 µL of Quenching Solution (1 M Tris-HCl) to the reaction mixture and incubate for 30 minutes.
-
Pellet the conjugated nanoparticles by centrifugation.
-
Collect the supernatant for later quantification of unbound peptide.
-
Wash the nanoparticle pellet three times with 1 mL of Washing Buffer to remove all non-covalently bound peptide.
-
After the final wash, resuspend the purified Asp4-nanoparticles in a suitable storage buffer (e.g., PBS, pH 7.4) at a known concentration.
Caption: Workflow for the EDC/Sulfo-NHS conjugation of Asp4 peptide to nanoparticles.
Characterization and Quality Control
Successful conjugation must be verified through multiple analytical techniques.
Physicochemical Characterization
Changes in nanoparticle size and surface charge are primary indicators of successful surface modification.
| Parameter | Method | Bare Nanoparticle (Expected) | Asp4-Nanoparticle (Expected) | Rationale for Change |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | ~100 nm | ~110-120 nm | The addition of the peptide layer increases the hydrodynamic size.[5] A significant increase might indicate aggregation. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.25 | A low PDI indicates a monodisperse and stable sample. A large increase suggests aggregation.[6] |
| Zeta Potential | Laser Doppler Electrophoresis | -20 mV to -30 mV | -40 mV to -50 mV | The highly negative charge of the four aspartic acid residues will cause a significant shift to a more negative zeta potential.[7][8] |
Quantification of Conjugated Peptide
It is essential to determine the density of Asp4 on the nanoparticle surface. This can be done indirectly or directly.
-
Indirect Method: Measure the concentration of the peptide in the supernatant and washing solutions collected during purification (Step 3.3).[9] Use a suitable peptide quantification assay (e.g., Pierce™ Quantitative Colorimetric Peptide Assay) and subtract the amount of unbound peptide from the initial amount added.
-
Direct Method: If the peptide contains a fluorescent label, the amount conjugated can be determined by measuring the fluorescence of the final nanoparticle suspension against a standard curve.[10]
In Vitro Validation of Bone-Targeting Affinity
The in vitro hydroxyapatite (HA) binding assay is a straightforward and effective method to confirm that the conjugated Asp4 peptide is functional and can bind to bone mineral.[11]
Protocol: HA Binding Assay
-
Prepare a 10 mg/mL suspension of hydroxyapatite powder in PBS, pH 7.4.
-
Prepare suspensions of both Asp4-nanoparticles and unconjugated (bare) nanoparticles at a known concentration (e.g., 1 mg/mL) in PBS.
-
In separate microcentrifuge tubes, mix 500 µL of the HA suspension with 500 µL of either the Asp4-NP or bare-NP suspension.
-
Incubate the tubes for 1-4 hours at 37°C with gentle end-over-end rotation.
-
Pellet the HA powder by centrifugation at a low speed (e.g., 2,000 x g for 5 min) that is sufficient to pellet the large HA particles but not the nanoparticles.
-
Carefully collect the supernatant. This contains the nanoparticles that did not bind to the HA.
-
Quantify the concentration of nanoparticles in the supernatant. If the nanoparticles have a distinct UV-Vis absorbance peak (e.g., gold or iron oxide) or contain a fluorescent dye, this can be measured via spectrophotometry or fluorimetry.
-
Calculate the binding percentage: Binding (%) = [ (Initial NP Conc. - Supernatant NP Conc.) / Initial NP Conc. ] x 100
Expected Results
The Asp4-conjugated nanoparticles are expected to show significantly higher binding to hydroxyapatite compared to the unconjugated control nanoparticles.[12]
| Nanoparticle Type | % Binding to HA (Example) |
| Bare Nanoparticles (Control) | < 15% |
| Asp4-Nanoparticles | > 70% |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Nanoparticle Aggregation | - Incorrect buffer pH.- Insufficient quenching of active esters.- High concentration of EDC/Sulfo-NHS. | - Verify pH of all buffers.- Ensure quenching step is performed thoroughly.- Optimize (reduce) the concentration of coupling agents. |
| Low Conjugation Efficiency | - Inactive EDC/Sulfo-NHS (hydrolyzed).- Inaccessible amine on peptide.- Insufficient activation time or concentration. | - Always prepare EDC/Sulfo-NHS solutions fresh.- Ensure peptide has a free N-terminal amine and consider adding a spacer.- Increase incubation time or reagent concentration. |
| No Change in Zeta Potential | - Conjugation failed.- Insufficient peptide density on the surface. | - Re-evaluate the entire conjugation protocol.- Increase the molar ratio of peptide used in the reaction. |
References
-
G. Némethy, Z. I. Némethy, L. Gáspár, L. Fésüs, "The activation peptide of vertebrate trypsinogens contains a highly conserved tetra-aspartate sequence (Asp(19-22) in humans) preceding the Lys-Ile scissile bond." Journal of Biological Chemistry. Available: [Link]
-
Technology Networks, "Peptide Could Provide Relief for Patients With Bone-Destructive Diseases," Technology Networks, 2025. Available: [Link]
-
S. K. Sam-Soon, et al., "Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties," RSC Publishing, 2021. Available: [Link]
-
A. Block, et al., "Peptide-Conjugated Ultrasmall Gold Nanoparticles (2 nm) for Selective Protein Targeting," ACS Publications, 2021. Available: [Link]
-
ResearchGate, "How to determine Peptide-nanoparticles conjugate concentration?," ResearchGate, 2025. Available: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available: [Link]
-
S. Manso, et al., "Zeta-potential-changing nanoparticles conjugated with cell-penetrating peptides for enhanced transfection efficiency," PubMed, 2017. Available: [Link]
-
A. Martin, et al., "Teriparatide," StatPearls - NCBI Bookshelf. Available: [Link]
-
M. R. Avadi, et al., "Design and Characterization of Peptide-Conjugated Solid Lipid Nanoparticles for Targeted MRI and SPECT Imaging of Breast Tumors," ACS Omega - ACS Publications, 2025. Available: [Link]
-
L. E. D. R. S. T. A. L. A. I. R. A. M. D. E. M. B. C. L. A. C. S. A. B. S. A. C. S. A. B. S. A. C. S. A. B. S. A. C. S. A. B. S. A. C. S. A. B. S, "Hydroxyapatite Binding Peptide Lipid Nanoparticles for Biomimetic mRNA Delivery to Bone." Available: [Link]
-
Y. Liu, et al., "In vitro/In vivo Evaluations of Hydroxyapatite Nanoparticles with Different Geometry," PMC, 2024. Available: [Link]
-
ResearchGate, "In vitro hydroxyapatite binding assay. (A) Methodology to evaluate the...," ResearchGate. Available: [Link]
-
M. G. C. M. S. V. P. A. Z. G. R. S. R. S. M. G. C. M. S. V. P. A. Z. G. R. S. R. S. M, "Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling," Langmuir - ACS Publications, 2011. Available: [Link]
-
S. Manso, et al., "Full article: Zeta-potential-changing Nanoparticles Conjugated With cell-penetrating Peptides for Enhanced Transfection Efficiency," Taylor & Francis, 2017. Available: [Link]
-
T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T, "Nanospacial effect of citric acid-coordinated hydroxyapatite nanoparticle films on protein adsorption and cell adhesion states," PubMed, 2022. Available: [Link]
-
S. P. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S, "Potential Targeting Mechanisms for Bone-Directed Therapies," MDPI. Available: [Link]
-
ResearchGate, "Synthesis of gold nanoparticle- antibody conjugate using EDC/sulfo-NHS," ResearchGate, 2017. Available: [Link]
-
Y. Wang, et al., "In Vitro Uptake of Hydroxyapatite Nanoparticles and Their Effect on Osteogenic Differentiation of Human Mesenchymal Stem Cells," PubMed Central, 2017. Available: [Link]
-
T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T, "Preparation of hydroxyapatite nanoparticle-hyaluronic acid hybrid membranes through citric acid molecular mediation," Materials Advances (RSC Publishing). Available: [Link]
-
M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M. P. M, "Influence of Peptide Conjugation Sites on Lunatin–Alumina Nanoparticles: Implications for Membrane Interaction and Antimicrobial Activity," MDPI. Available: [Link]
-
S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S. A. S, "Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study," bioRxiv, 2024. Available: [Link]
-
G. Verma, et al., "Development of surface functionalized hydroxyapatite nanoparticles for enhanced specificity towards tumor cells," PubMed, 2020. Available: [Link]
-
S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S, "Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications," MDPI. Available: [Link]
-
ResearchGate, "Zeta-potential-changing Nanoparticles Conjugated With cell-penetrating Peptides for Enhanced Transfection Efficiency | Request PDF," ResearchGate, 2025. Available: [Link]
-
M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M, "Hydroxyapatite nanoparticles-cell interaction," UPCommons. Available: [Link]
-
A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A, "Reproducible and controlled peptide functionalization of polymeric nanoparticles," Frontiers. Available: [Link]
-
ResearchGate, "Aspartic Acid Binding on Hydroxyapatite Nanoparticles with Varying Morphologies Investigated by Solid-State NMR Spectroscopy and Molecular Dynamics Simulation | Request PDF," ResearchGate. Available: [Link]
-
A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A. A, "Synthesis and characterization of peptide conjugated human serum albumin nanoparticles for targeted cardiac uptake and drug delivery," PMC. Available: [Link]
-
A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A. D. A, "Targeted Nanoparticle Binding to Hydroxyapatite in a High Serum Environment for Early Detection of Heart Disease," ACS Applied Nano Materials, 2018. Available: [Link]
-
M. G. C. M. S. V. P. A. Z. G. R. S. R. S. M. G. C. M. S. V. P. A. Z. G. R. S. R. S. M, "Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling.," Semantic Scholar. Available: [Link]
-
S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S, "Effect of Gold Nanoparticle Conjugation on Peptide Dynamics and Structure," MDPI. Available: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Development of surface functionalized hydroxyapatite nanoparticles for enhanced specificity towards tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05980G [pubs.rsc.org]
- 7. Zeta-potential-changing nanoparticles conjugated with cell-penetrating peptides for enhanced transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of Asp-Asp-Asp-Asp (D4) Stock Solutions for Cell Culture
Introduction & Scientific Context
The tetrapeptide Asp-Asp-Asp-Asp (D4) is a highly acidic oligomer often utilized in cell culture to mimic the poly-aspartic acid domains found in non-collagenous bone proteins (e.g., osteopontin, osteocalcin).[1] These domains play a critical role in regulating biomineralization and calcium hydroxyapatite formation.[1]
In cell culture applications, the preparation of D4 stock solutions presents specific physicochemical challenges. Unlike hydrophobic peptides that require organic solvents (DMSO), D4 is hydrophilic but prone to aggregation or insolubility in acidic environments due to the protonation of its carboxyl side chains. Furthermore, the direct addition of un-neutralized D4 stock to culture media can cause immediate acidification, triggering protein precipitation and cytotoxic shock.
This guide provides a standardized, self-validating protocol for preparing D4 solutions, ensuring experimental reproducibility and cellular safety.
Physicochemical Profile
Understanding the molecule is the first step to successful solubilization.
| Property | Value | Notes |
| Sequence | Asp-Asp-Asp-Asp (D-D-D-D) | 4 Acidic Residues |
| Molecular Weight | ~478.36 g/mol | Free acid basis |
| Isoelectric Point (pI) | ~2.7 – 3.0 | Highly Acidic |
| Net Charge at pH 7.0 | -5 | 4 Side chains + 1 C-terminus |
| Solubility Profile | pH-Dependent | Insoluble/Low solubility at pH < 3.5; Highly soluble at pH > 6.0 |
| UV Absorption | 205-220 nm | No absorption at 280 nm (Lacks Trp/Tyr) |
Critical Considerations (The "Why" Behind the Protocol)
The "Net Peptide Content" Factor
Commercially synthesized peptides are rarely 100% peptide by weight. They contain counter-ions (often trifluoroacetate or acetate) and residual water.[1]
-
The Trap: Weighing 10 mg of powder does usually results in only 7-8 mg of actual peptide.
-
The Fix: Always consult the Certificate of Analysis (CoA) for the "Net Peptide Content" (NPC) or "% Nitrogen." Calculate the concentration based on NPC, not gross weight.
The pH Solubility Switch
D4 contains five carboxyl groups (4 side chains + 1 C-terminus).[1]
-
At pH < 3 (Acidic): Carboxyls are protonated (
).[1] The molecule is uncharged or slightly positive (N-term), leading to aggregation and poor solubility.[1] -
At pH > 6 (Neutral/Basic): Carboxyls are deprotonated (
).[1] The molecule becomes highly negatively charged, causing electrostatic repulsion between strands and resulting in excellent solubility. -
Implication: You must use a mild base to drive this transition.[1] Water alone may be too acidic (pH 5-6) to fully dissolve high concentrations.[1]
Protocol: Preparation of 10 mM Stock Solution
Reagents Required:
-
Asp-Asp-Asp-Asp Lyophilized Powder[1]
-
Sterile PCR-grade Water (Endotoxin-free)[1]
-
0.1 M Ammonium Hydroxide (
) or 0.1 M NaOH[1] -
Syringe Filter: 0.22 µm PVDF or PES (Low Protein Binding)[1]
Step 1: Calculation
Calculate the required volume of solvent using the Net Peptide Content.
Step 2: Initial Solubilization[4]
-
Weigh the peptide into a sterile microcentrifuge tube.
-
Add 75% of the calculated final volume of Sterile Water.
-
Vortex gently.[1]
-
Observation: The solution may appear cloudy or contain visible particulates. Do not sonicate extensively yet.
-
Step 3: pH Adjustment (The Critical Step)
-
While monitoring (visually or with micro-pH paper), add 0.1 M
(or NaOH) dropwise.[1] -
Mechanism: The base deprotonates the aspartic acid side chains.
-
Endpoint: The solution will turn crystal clear once the pH rises above 6.0.
-
Add Sterile Water to reach the final calculated volume.[1]
Step 4: Sterilization
Warning: Autoclaving hydrolyzes aspartic acid peptide bonds (Asp-Pro and Asp-Gly are particularly labile, but D4 is also at risk of thermal degradation).[1]
-
Use a 0.22 µm PVDF or PES syringe filter .[1]
-
Pre-wetting: Pass 0.5 mL of sterile water through the filter first to saturate binding sites (minimizes peptide loss).
-
Filter the D4 stock solution into a sterile cryovial.
Step 5: Quality Control (Concentration Check)
Since D4 lacks Tryptophan/Tyrosine, you cannot use A280.[1]
-
Method A (Accurate): Amino Acid Analysis (Gold Standard).[1]
-
Method B (Routine): Measure absorbance at 205 nm (peptide bond).[1]
-
Note: Requires a standard curve using a validated D4 sample.
-
Blank: Use the same Water/Base mixture used for solubilization.
-
Visual Workflow (Logic Map)
The following diagram illustrates the decision matrix for solubilizing acidic peptides like D4.
Figure 1: Decision tree for the solubilization and sterilization of Asp-Asp-Asp-Asp stock solutions.[1]
Storage & Stability
Peptides in solution are inherently unstable compared to lyophilized powder.[2][3] Aspartic acid residues are specifically prone to isomerization (conversion to iso-aspartate) and racemization upon repeated freeze-thaw cycles.[1]
| State | Storage Condition | Shelf Life |
| Lyophilized Powder | -20°C or -80°C (Desiccated) | > 12 Months |
| Stock Solution | -80°C | 3-6 Months |
| Stock Solution | 4°C | < 1 Week (Prone to bacterial growth) |
Best Practice: Aliquot stock solutions into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles entirely.
Troubleshooting Common Issues
Issue 1: "I added the peptide to the media and the color turned yellow."
-
Cause: The stock solution was not neutralized. You added a highly acidic solution to the media, overcoming the bicarbonate buffer.
-
Fix: Ensure the stock solution pH is adjusted to ~7.0-7.5 using NaOH/NH4OH before adding to cells.
Issue 2: "The peptide concentration is lower than calculated."
-
Cause: Adsorption to the sterile filter.
-
Fix: Use PVDF or PES filters (Low Protein Binding).[1] Do not use Nylon or Cellulose Nitrate.[1] Always discard the first 50-100 µL of filtrate or pre-wet the filter with water.
Issue 3: "Precipitate forms upon thawing."
-
Cause: "Salting out" or pH drift during freezing.[1]
-
Fix: Vortex vigorously. If it persists, warm to 37°C briefly. If still insoluble, check pH; it may need a slight re-adjustment with base.
References
-
PubChem. (n.d.).[1] Asp-Asp-Asp-Asp Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
GenScript. (n.d.). Peptide Handling Guidelines - Solubility & Storage. Retrieved from [Link]
Sources
Application Note & Protocol: Functionalization of Titanium Surfaces with Asp-Asp-Asp-Asp (D4) Peptide
Introduction: The Rationale for Aspartic Acid Functionalization
Titanium (Ti) and its alloys are premier materials for biomedical implants, particularly in orthopedics and dentistry, owing to their superior mechanical strength, corrosion resistance, and general biocompatibility.[1] However, the native titanium dioxide (TiO₂) layer that forms spontaneously on the surface is bio-inert, meaning it does not actively promote the desired cellular integration with host tissue.[2] This can lead to suboptimal osseointegration and, in some cases, implant failure.[2]
To address this, surface functionalization aims to transform the bio-inert surface into a bioactive one. This guide details a robust method for functionalizing titanium surfaces with a short peptide sequence, Asp-Asp-Asp-Asp (D4). The choice of aspartic acid is rooted in biomimicry; acidic amino acid residues are known to play a crucial role in biomineralization and protein adhesion to mineral surfaces. The carboxyl side chains of aspartic acid residues act as strong ligands for the titanium atoms in the surface TiO₂ layer, creating a stable, functionalized interface.[3]
This D4 peptide layer serves multiple purposes:
-
Enhanced Hydrophilicity: The peptide coating significantly increases the surface wettability, a key factor that promotes the initial adsorption of water and proteins from physiological fluids, which in turn can favor cellular adhesion.[4]
-
Improved Osseointegration: The functionalized surface can enhance bone mineralization and the expression of genes associated with bone growth.[5]
-
Platform for Secondary Functionalization: The terminal carboxyl or amino group of the immobilized D4 peptide provides a reactive handle for the covalent attachment of other bioactive molecules, such as growth factors, antimicrobial peptides, or drugs.[6]
This document provides a comprehensive, step-by-step protocol for researchers, from initial substrate cleaning to the final characterization, ensuring a reliable and reproducible functionalization process.
Mechanism of Interaction: D4 Peptide on Titanium Dioxide
The functionalization process relies on the strong, non-covalent interaction between the aspartic acid residues and the hydroxylated titanium dioxide (TiO₂-OH) surface. When exposed to an aqueous environment, the TiO₂ surface becomes populated with hydroxyl groups. The key interaction is a coordinate bond formed between the carboxylate groups (-COO⁻) of the aspartic acid side chains and the Lewis acidic titanium (Ti⁴⁺) sites on the surface.
Molecular dynamics simulations and experimental studies have shown that charged amino acid constituents, particularly the carboxyl groups of aspartic acid (Asp), are primary drivers for peptide binding to TiO₂ surfaces.[3] Each D4 peptide presents four carboxyl side chains, allowing for multivalent binding that significantly enhances the stability and density of the immobilized layer compared to a single aspartic acid molecule.
Figure 1: D4 peptide binding to the hydroxylated TiO₂ surface.
Materials and Reagents
| Item | Specification | Supplier Example | Purpose |
| Titanium Substrates | Grade 2 or Ti-6Al-4V (Grade 5) coupons/disks | Goodfellow, Alfa Aesar | Substrate for functionalization |
| Asp-Asp-Asp-Asp (D4) | >95% purity, lyophilized powder | Genscript, Bachem | Functionalizing agent |
| Acetone | ACS Grade or higher | Sigma-Aldrich | Degreasing |
| Ethanol | 200 proof (Absolute) | Sigma-Aldrich | Degreasing & Rinsing |
| Isopropanol | ACS Grade or higher | Sigma-Aldrich | Degreasing |
| Nitric Acid (HNO₃) | 68-70%, TraceMetal™ Grade | Fisher Scientific | Acid etching/passivation |
| Hydrofluoric Acid (HF) | 48%, ACS Grade | Fisher Scientific | Optional: For aggressive etching |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Sigma-Aldrich | Alkaline cleaning |
| Deionized (DI) Water | >18 MΩ·cm resistivity | Millipore Milli-Q system | Rinsing and solution prep |
| Phosphate-Buffered Saline (PBS) | pH 7.4, tablets or powder | Thermo Fisher Scientific | Peptide solution buffer |
| Nitrogen or Argon Gas | High purity (99.99%+) | Airgas | Drying |
Safety Precaution: Hydrofluoric acid (HF) is extremely hazardous. All work with HF must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and an acid-resistant apron. Ensure calcium gluconate gel is readily available as an antidote for skin exposure.
Detailed Protocols
The entire process, from a bare titanium coupon to a fully characterized D4-functionalized surface, is outlined below. Following these steps systematically is critical for achieving a consistent and validatable surface modification.
Figure 2: High-level experimental workflow for Ti-D4 functionalization.
Protocol 1: Titanium Substrate Cleaning and Activation
Rationale: This multi-step cleaning process is designed to remove organic contaminants, machining oils, and the weakly adhered native oxide layer.[7][8] The final acid etching step creates a fresh, hydroxylated, and reactive titanium dioxide surface, which is essential for uniform peptide binding.[9]
Procedure:
-
Degreasing: Sequentially sonicate the titanium substrates in acetone, isopropanol, and finally ethanol.
-
Time: 15 minutes for each solvent.
-
Expert Insight: Sonication provides mechanical energy to dislodge contaminants from microscopic surface features. Changing solvents from less polar (acetone) to more polar (ethanol) ensures the removal of a wide range of organic residues.
-
-
DI Water Rinse: Thoroughly rinse the substrates with DI water. It is critical to use high-purity water to avoid depositing mineral or chloride residues.[10]
-
Alkaline Cleaning: Immerse the substrates in a 2M NaOH solution at 60°C for 30 minutes to remove any remaining organic films.
-
DI Water Rinse: Rinse again extensively with DI water until the runoff is neutral pH.
-
Acid Etching (Passivation): Immerse the cleaned substrates in a 30% (v/v) nitric acid solution for 20 minutes at room temperature. This step removes embedded iron particles from machining and forms a uniform, clean oxide layer.[8]
-
For a more aggressive etch (if required): A solution of Nitric Acid (35% v/v) and Hydrofluoric Acid (4% v/v) can be used for 1-2 minutes. This is more effective at removing heavy scale but requires extreme caution.
-
-
Final Rinse: Rinse copiously with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas and use immediately for the next step. Do not oven-dry, as this can lead to the formation of a less reactive oxide layer.
Protocol 2: D4 Peptide Immobilization
Rationale: This protocol uses a simple physisorption method in a buffered solution. The peptide is dissolved in PBS at a physiological pH of 7.4. At this pH, the carboxyl groups of the aspartic acid residues are deprotonated (-COO⁻), making them available to chelate with the titanium surface.
Procedure:
-
Peptide Solution Preparation: Prepare a 1 mg/mL solution of D4 peptide in sterile PBS (pH 7.4). Vortex gently to dissolve.
-
Expert Insight: The concentration can be varied (e.g., from 10 to 80 µM) to control the resulting peptide grafting density on the surface.[11] A 1 mg/mL solution of D4 (MW ≈ 522.4 g/mol ) is approximately 1.9 mM.
-
-
Immobilization: Place the freshly cleaned and dried titanium substrates in a sterile petri dish or multi-well plate. Cover the substrates completely with the D4 peptide solution.
-
Incubation: Incubate at 37°C for 24 hours in a humidified incubator.
-
Expert Insight: Incubation at 37°C mimics physiological temperature and provides sufficient thermal energy to facilitate peptide adsorption and conformational arrangement on the surface. A 24-hour period is typically sufficient to reach adsorption equilibrium.
-
Protocol 3: Post-Immobilization Rinsing
Rationale: A critical step to remove any loosely bound or non-adsorbed peptide molecules, ensuring that the subsequent characterization and applications are based solely on the stably immobilized peptide layer.
Procedure:
-
Initial Rinse: Gently remove the peptide solution. Rinse the substrates 3 times with sterile PBS (pH 7.4) to remove the bulk of the non-adsorbed peptide.
-
Secondary Rinse: Rinse 3 times with DI water to remove residual buffer salts.
-
Drying: Dry the functionalized substrates under a stream of high-purity nitrogen or argon gas.
-
Storage: Store in a sterile, dry container (e.g., a desiccator or sealed petri dish) until characterization.
A Self-Validating System: Surface Characterization Protocols
Successful functionalization must be verified. The following techniques provide a multi-faceted confirmation of the D4 peptide layer, making the protocol a self-validating system.
| Technique | Parameter Measured | Expected Result for Successful D4 Functionalization |
| Water Contact Angle (WCA) Goniometry | Surface wettability / Hydrophilicity | Significant decrease in contact angle compared to untreated Ti. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Increase in Carbon (C) and Nitrogen (N) signals; High-resolution C 1s scan shows a peak corresponding to the carboxyl (O-C=O) group. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Increase in surface roughness and visualization of a uniform coating. |
Protocol 4.1: Water Contact Angle (WCA) Goniometry
Rationale: The presence of the polar carboxyl and amine groups of the D4 peptide will make the titanium surface more hydrophilic. A decrease in the water contact angle is a strong and rapid indicator of successful surface modification.[4]
Procedure:
-
Place the dry, functionalized substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Immediately capture an image of the droplet profile.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at a minimum of three different locations on the surface and average the results.
-
Compare the results to an untreated (but cleaned) titanium control substrate. A surface with a water contact angle below 90° is considered hydrophilic.[12]
Expected Data:
| Surface Type | Typical WCA Range | Interpretation |
| Cleaned, Untreated Ti | 60° - 80°[4] | Moderately Hydrophilic |
| D4-Functionalized Ti | 10° - 40°[13] | Highly Hydrophilic |
Protocol 4.2: X-ray Photoelectron Spectroscopy (XPS)
Rationale: XPS is a highly surface-sensitive technique that provides the elemental composition of the top 5-10 nm of the material. It can definitively confirm the presence of the peptide by detecting nitrogen, which is absent in the untreated control.[14]
Procedure:
-
Place the functionalized sample and an untreated control in the XPS ultra-high vacuum chamber.
-
Acquire a survey scan (0-1100 eV binding energy) for both samples.
-
Acquire high-resolution scans of the C 1s, N 1s, O 1s, and Ti 2p regions.
-
Data Analysis:
-
Survey Scan: Compare the atomic percentages. The D4-functionalized surface should show a significant increase in C and the appearance of an N 1s peak.
-
High-Resolution N 1s: A peak around 400 eV confirms the presence of amine groups from the peptide backbone.
-
High-Resolution C 1s: Deconvolute the C 1s peak. In addition to the C-C/C-H peak (~284.8 eV), a distinct peak for the carboxyl group (O-C=O) should be present at a higher binding energy (~288.5 eV).
-
References
-
Scholar@UPRM. Functionalization of titanium surfaces with lysine, aspartic acid, vitamins C and D3: a micro raman study of intermolecular interactions. Available at: [Link]
-
PubMed. Functionalization of titanium surfaces with bioactive and antimicrobial peptide coatings - A systematic review and meta-analysis. Available at: [Link]
-
MDPI. Functionalization with Polyphenols of a Nano-Textured Ti Surface through a High–Amino Acid Medium: A Chemical–Physical and Biological Characterization. Available at: [Link]
-
AZoM. Titanium - Surface Treatments and Cleaning. Available at: [Link]
-
MDPI. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. Available at: [Link]
-
NIH. Biological response on a titanium implant-grade surface functionalized with modular peptides. Available at: [Link]
-
NIH. Titanium Surface Bio-functionalization Using Osteogenic Peptides: Surface Chemistry, Biocompatibility, Corrosion and Tribocorrosion Aspects. Available at: [Link]
-
NIH. Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review. Available at: [Link]
-
NIH. Antibacterial Coatings for Titanium Implants: Recent Trends and Future Perspectives. Available at: [Link]
-
SciELO. Investigation of Wettability Using Contact Angle Measurements and Geometric Discrepancy Analysis of Heat-Treated Pure Titanium Grade 2. Available at: [Link]
-
Brulin. Titanium Cleaning Guide: Prevent Coating Failures & Corrosion. Available at: [Link]
-
ResearchGate. Preparation and characterization of peptide functionalized titanium.... Available at: [Link]
-
PubMed. Characterizing the Adsorption of Peptides to TiO2 in Aqueous Solutions by Liquid Chromatography. Available at: [Link]
-
NIH. Decontamination of Titanium Surface Using Different Methods: An In Vitro Study. Available at: [Link]
-
Hindawi. Applications of Polydopamine in Implant Surface Modification. Available at: [Link]
-
ResearchGate. Water contact angles on bare titanium substrates. Substrate with surface roughness (A) of 0.6 nm and (B) of 1.7 nm. Available at: [Link]
-
NIH. Biological nano-functionalization of titanium-based biomaterial surfaces: a flexible toolbox. Available at: [Link]
-
Nanoscience Instruments. Contact Angle Measurements and Wettability. Available at: [Link]
-
MDPI. Boosting the Anti-Infection Ability of Titanium Implants by Coating Polydopamine–Curcumin. Available at: [Link]
-
ResearchGate. Identification and Design of Peptides for the Rapid, High-Yield Formation of Nanoparticulate TiO 2 from Aqueous Solutions at Room Temperature | Request PDF. Available at: [Link]
-
DataPhysics Instruments. Measuring contact angles and absorption processes on wettable and non-wettable powders. Available at: [Link]
-
ACS Publications. Characterizing the Adsorption of Peptides to TiO2 in Aqueous Solutions by Liquid Chromatography | Langmuir. Available at: [Link]
-
ASTM. Descaling and Cleaning Titanium and Titanium Alloy Surfaces. Available at: [Link]
-
NIH. Polydopamine-assisted surface modification for orthopaedic implants. Available at: [Link]
-
MAD-learn. ASTM B600- Guide for Descaling and Cleaning Titanium and Titanium Alloy Surfaces. Available at: [Link]
-
ResearchGate. (PDF) Uncovering sequence effects in Titanium binding peptides adsorption on TiO2: A molecular dynamics study. Available at: [Link]
-
NIH. Interaction of biomolecules with anatase, rutile and amorphous TiO2 surfaces: A molecular dynamics study. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. DSpace [scholar.uprm.edu]
- 3. Interaction of biomolecules with anatase, rutile and amorphous TiO2 surfaces: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functionalization of titanium surfaces with bioactive and antimicrobial peptide coatings - A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological response on a titanium implant-grade surface functionalized with modular peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.antpedia.com [img.antpedia.com]
- 8. ASTM B600- Guide for Descaling and Cleaning Titanium and Titanium Alloy Surfaces,custom size titanium metal sheet,polished titanium sheet for architectural use,Custom titanium alloy pipe [jetvisiontitanium.com]
- 9. azom.com [azom.com]
- 10. brulin.com [brulin.com]
- 11. researchgate.net [researchgate.net]
- 12. measurlabs.com [measurlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Titanium Surface Bio-functionalization Using Osteogenic Peptides: Surface Chemistry, Biocompatibility, Corrosion and Tribocorrosion Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for cleaving D4 peptide from 2-chlorotrityl resin
Application Note & Protocols
Topic: Protocols for Cleaving D4 Peptide from 2-Chlorotrityl Resin Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Mild-Condition Cleavage of Peptides from 2-Chlorotrityl Chloride (2-CTC) Resin
Introduction: The Strategic Advantage of 2-Chlorotrityl Chloride Resin
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of resin is a critical decision that dictates the overall strategy, particularly for complex or sensitive peptides. The 2-Chlorotrityl Chloride (2-CTC) resin has established itself as a cornerstone support for Fmoc-based SPPS, prized for its exceptional acid lability.[1][2] This property is not merely a convenience; it is a strategic tool that enables the synthesis and cleavage of peptides under remarkably mild conditions.[2][3]
The primary advantage of 2-CTC resin lies in its ability to release the synthesized peptide while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) fully intact.[1][4] This makes it the resin of choice for preparing protected peptide fragments, which are essential building blocks for convergent synthesis strategies aimed at producing large proteins or complex cyclic peptides.[1][5] Furthermore, the steric hindrance provided by the bulky trityl group effectively suppresses common side reactions, such as the formation of diketopiperazines during the coupling of the second amino acid, and minimizes racemization of the C-terminal residue.[4][6]
This guide provides a detailed examination of the principles and protocols for cleaving peptides, exemplified by the "D4 peptide," from 2-CTC resin. We will explore the underlying chemical mechanisms and offer robust, validated protocols that ensure high yield and purity of the final product.
The Mechanism of Acid-Labile Cleavage
The efficacy of 2-CTC resin hinges on the stability of the trityl cation that is formed upon acid-mediated cleavage. The linkage between the peptide's C-terminal carboxyl group and the resin is an ester. The cleavage process is initiated by protonation of this ester oxygen by a mild acid. This weakening of the C-O bond facilitates its heterolytic scission, releasing the free C-terminal acid of the peptide.
The driving force of this reaction is the formation of the highly stable 2-chlorotrityl cation, which is resonance-stabilized by its three phenyl rings. The presence of the electron-withdrawing chlorine atom further modulates the stability and reactivity of this cation. Under the recommended mild acidic conditions, the generated 2-chlorotrityl cation is not electrophilic enough to attack nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).[7]
Caption: Fig 1. Mechanism of peptide cleavage from 2-CTC resin.
Validated Cleavage Protocols
Successful cleavage requires careful attention to reagent purity, anhydrous conditions, and appropriate reaction times. The following protocols are designed for cleaving a peptide while preserving side-chain protecting groups.
3.1. Pre-Cleavage Preparation: The Foundation of Success
-
Resin Handling: 2-CTC resin is highly sensitive to moisture, which can hydrolyze the active chloride sites to inactive hydroxyl groups, thereby reducing loading capacity.[5][6] Always handle the resin under dry conditions (e.g., in a desiccator or under an inert atmosphere).
-
Resin Swelling: Proper swelling of the resin is critical for efficient reagent access. Before cleavage, the peptide-loaded resin must be thoroughly washed and swollen.
-
Wash the resin (1g) sequentially with:
-
Dimethylformamide (DMF) (3 x 10 mL)
-
Dichloromethane (DCM) (3 x 10 mL)
-
-
Swell the resin in DCM (10 mL) for at least 20-30 minutes before proceeding.
-
3.2. Protocol 1: Ultra-Mild Cleavage with Acetic Acid Cocktail
This is one of the mildest methods, ideal for highly sensitive peptides or when absolute preservation of all protecting groups is paramount.[7][8]
| Parameter | Value/Description | Rationale & Expert Notes |
| Cleavage Reagent | Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM | A non-TFA based cocktail that is highly effective yet gentle. TFE helps to solvate the peptide and stabilize the trityl cation. |
| Volume Ratio | 1:1:8 (AcOH:TFE:DCM) | This ratio is a well-established balance for effective cleavage without compromising protecting groups.[9] |
| Reagent Volume | ~20 mL per gram of resin | Ensures complete submersion and solvation of the resin beads for a homogeneous reaction.[9] |
| Reaction Time | 30-60 minutes | Typically sufficient for complete cleavage.[7] The progress can be monitored by taking a small aliquot of the supernatant and testing with a strong acid (e.g., 50% TFA) to see if more peptide is released. |
| Temperature | Room Temperature | Mild conditions are sufficient; no heating is required. |
Step-by-Step Methodology:
-
Prepare the cleavage cocktail (e.g., for 1g resin, mix 2 mL AcOH, 2 mL TFE, and 16 mL DCM).
-
After swelling, drain the DCM from the peptide-resin.
-
Add approximately half of the cleavage cocktail to the resin and agitate gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature.[9]
-
Filter the resin and collect the filtrate into a round-bottom flask containing a small amount of a neutralizing base like pyridine or DIPEA (~0.1 mL) to immediately quench the acid.
-
Wash the resin with the remaining cleavage cocktail and combine the filtrates.[9]
-
Perform two additional washes with fresh DCM (2 x 10 mL) and combine all filtrates.
-
Proceed to peptide isolation (Section 4).
3.3. Protocol 2: Mild Cleavage with Dilute Trifluoroacetic Acid (TFA)
This is the most common and robust method, utilizing a very low concentration of TFA. It is fast and highly effective.
| Parameter | Value/Description | Rationale & Expert Notes |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) in DCM | TFA is a strong acid, but at 0.5-2% concentration, it is selective for the hyper-acid-labile 2-CTC linker.[8][10] |
| Concentration | 1% (v/v) TFA in DCM | A concentration of 1% is generally optimal.[8] Concentrations up to 2% can be used to accelerate cleavage if needed.[11] |
| Reagent Volume | 10-20 mL per gram of resin | Provides a sufficient excess of acid to drive the reaction to completion quickly. |
| Reaction Time | 5-30 minutes | Cleavage is often rapid. Perform multiple short incubations (e.g., 3 x 5 minutes) for maximal recovery. |
| Temperature | Room Temperature | Standard laboratory conditions are appropriate. |
Step-by-Step Methodology:
-
Prepare a fresh 1% TFA solution in high-purity, anhydrous DCM.
-
After swelling, drain the DCM from the peptide-resin.
-
Add the 1% TFA/DCM solution to the resin and agitate for 5 minutes.
-
Filter the resin and collect the filtrate into a flask containing a neutralizing base (e.g., pyridine or 10% DIPEA in DMF).
-
Repeat steps 3 and 4 two more times, collecting the filtrate in the same flask.
-
Wash the resin with fresh DCM (2 x 10 mL) and combine all filtrates.
-
Proceed to peptide isolation (Section 4).
3.4. Protocol 3: Alternative Cleavage with Hexafluoroisopropanol (HFIP)
HFIP is a non-carboxylic acid reagent that can effectively cleave peptides from 2-CTC resin, offering an alternative when avoiding all traces of carboxylic acids is necessary for subsequent reactions.[12]
| Parameter | Value/Description | Rationale & Expert Notes |
| Cleavage Reagent | Hexafluoroisopropanol (HFIP) in DCM | HFIP acts as a strong hydrogen bond donor that can facilitate cleavage without being a traditional acid.[12] |
| Concentration | 20% (v/v) HFIP in DCM | This concentration has been shown to be effective for cleaving protected fragments.[12][13] |
| Reagent Volume | 15-20 mL per gram of resin | Ensures the reaction environment is saturated with the cleavage agent. |
| Reaction Time | 60 minutes | This method is generally slower than the TFA-based protocol.[13] |
| Temperature | Room Temperature | Standard laboratory conditions are sufficient. |
Step-by-Step Methodology:
-
Prepare a fresh 20% HFIP solution in anhydrous DCM.[13]
-
After swelling, drain the DCM from the peptide-resin.
-
Add the HFIP/DCM solution and agitate for 1 hour at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh DCM (3 x 10 mL) and combine all filtrates.
-
Proceed to peptide isolation (Section 4).
Post-Cleavage Workup: Isolating the Protected Peptide
Once cleaved from the resin, the peptide must be isolated from the cleavage cocktail and residual reagents.
Caption: Fig 2. General workflow for protected peptide isolation.
Step-by-Step Methodology:
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the bulk of the DCM and other volatile components.[9] Be careful not to evaporate to complete dryness if the peptide is prone to aggregation.
-
Precipitation: Add the concentrated peptide solution dropwise to a stirred, 8-10 fold volume of cold diethyl ether. The peptide should precipitate as a white solid.
-
Complete Precipitation: The ether suspension can be stored at 4°C or -20°C for at least 1 hour (or overnight, if necessary) to maximize precipitation.[9]
-
Filtration: Isolate the peptide precipitate by filtration through a fine sintered glass funnel.[9]
-
Washing: Wash the crude peptide generously with cold diethyl ether to remove scavengers and residual organic impurities.[9]
-
Drying: Dry the purified peptide under high vacuum to obtain the final product. The peptide is now ready for characterization (HPLC, MS) or for use in subsequent fragment condensation steps.
Troubleshooting and Final Considerations
-
Incomplete Cleavage: If cleavage is incomplete, extend the reaction time or increase the acid concentration slightly (e.g., from 1% to 1.5% TFA). Ensure the resin was properly swollen before cleavage.
-
Loss of Side-Chain Protecting Groups: This indicates the cleavage conditions were too harsh. Reduce the acid concentration, reaction time, or switch to a milder cocktail like the AcOH/TFE/DCM mixture.
-
Peptide Solubility Issues: If the peptide precipitates prematurely in the cleavage cocktail, add a small amount of a more polar solvent like DMF to the mixture.
-
Greener Alternatives: Recent research has identified anisole or 1,3-dimethoxybenzene as effective, less hazardous solvent alternatives to DCM for the cleavage step, typically using 2% TFA.[11]
By understanding the principles of 2-CTC resin and meticulously following these validated protocols, researchers can reliably obtain high-purity protected peptides for a wide range of applications in drug discovery and chemical biology.
References
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthese von Peptidfragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943-3946.
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]
-
Barlos, K., Gatos, D., Hatzi, O., Koch, N., & Koutsogianni, S. (1996). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 47(3), 148-153. (Note: A representative link for Barlos's work is provided, as the original may be behind a paywall: [Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mild Cleavage: Utilizing 2-Chlorotrityl Chloride Resin in Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin. Retrieved from [Link]
- Bollhagen, R., Schmiedberger, M., Holzemann, G., & Greiner, H. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Optimizing Peptide Synthesis: The Role of 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
- Google Patents. (n.d.). Composition and method for the release of protected peptides from a resin.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6537. [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ResearchGate. (2021, May 5). How to cleave terminal amine from 2-Chlorotrityl Resin? Retrieved from [Link]
-
Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Protocols. Retrieved from [Link]
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing SPPS with 2-Chlorotrityl Chloride Resin: Manufacturer Insights. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. almacgroup.com [almacgroup.com]
- 5. peptide.com [peptide.com]
- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 8. glycopep.com [glycopep.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 11. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Determining the Enzymatic Degradation Rate of Asp-Asp-Asp-Asp in Serum
Introduction: The Significance of Poly-Aspartate Motifs in Therapeutics
For researchers, scientists, and professionals in drug development, understanding the stability of therapeutic candidates in a physiological environment is paramount. Peptides and proteins containing sequences of repeating amino acids, such as the tetra-aspartate motif (Asp-Asp-Asp-Asp), are of particular interest. These highly acidic and polar regions can be critical for the molecule's function, influencing solubility, metal chelation, and interaction with biological targets. However, these same characteristics may also render them susceptible to degradation by serum proteases, impacting the drug's half-life, efficacy, and safety profile.
This guide provides a comprehensive framework for evaluating the enzymatic degradation rate of the Asp-Asp-Asp-Asp peptide in serum. We will delve into the rationale behind the experimental design, provide a detailed, self-validating protocol, and discuss the interpretation of the resulting data. Our approach is grounded in established principles of peptide stability assays, with a focus on robust and reproducible methodologies.
Underlying Principles: Proteolytic Landscape of Serum
Serum is a complex biological matrix containing a diverse array of proteases and peptidases that can degrade therapeutic peptides.[1][2] The process of blood coagulation to produce serum activates a cascade of proteases, making it a more aggressive environment for peptide stability compared to plasma.[1][3] While many serum proteases have well-defined specificities, the degradation of highly acidic sequences like poly-aspartate is less characterized. Potential enzymatic contributors to the degradation of a tetra-aspartate peptide include:
-
Aspartic Proteases: Enzymes like Cathepsin D, a lysosomal aspartic endo-protease, are present in serum.[4][5] While they are known to cleave peptide bonds, their specificity is generally directed towards hydrophobic residues surrounding the cleavage site, which may limit their activity against a highly polar substrate like Asp-Asp-Asp-Asp.[5][6]
-
Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is involved in the degradation of extracellular matrix proteins and is present in serum.[7] Their substrate specificity is broad, but some studies suggest that an aspartate residue at the P1 position (immediately N-terminal to the cleavage site) can be inhibitory to cleavage by certain MMPs, such as MT1-MMP.[1]
-
Neprilysin (Neutral Endopeptidase): A zinc-dependent metalloendopeptidase found on the surface of various cells and also present in a soluble form in plasma, neprilysin has a broad substrate specificity, typically cleaving peptides on the N-terminal side of hydrophobic residues.[8][9] However, its involvement in cleaving highly acidic sequences cannot be entirely ruled out.
-
Other Endopeptidases and Exopeptidases: Serum contains a multitude of other proteolytic enzymes that could potentially contribute to the degradation of the tetra-aspartate peptide, either through internal cleavage or from the termini.
Beyond enzymatic degradation, non-enzymatic chemical modifications such as isomerization at aspartate residues can also occur, particularly in Asp-Asp motifs.[10] This process can alter the peptide's structure and function and should be considered during analysis.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the protocol for determining the serum stability of the Asp-Asp-Asp-Asp peptide.
Sources
- 1. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of cerebral cathepsin D and high-Mr aspartic endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cathepsin D - Wikipedia [en.wikipedia.org]
- 5. CATHEPSIN D – MANY FUNCTIONS OF ONE ASPARTIC PROTEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity of cathepsins D and E determined by N-terminal and C-terminal sequencing of peptide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 8. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Prevention in Poly-Aspartate Synthesis
Topic: Preventing Aspartimide Formation in Asp-Asp-Asp-Asp (D-D-D-D) Sequences Department: Peptide Chemistry Applications Audience: Senior Researchers & Process Chemists[1][2]
The Challenge: Why D-D-D-D Fails
Synthesizing poly-aspartate sequences (e.g., Asp-Asp-Asp-Asp) is deceptively difficult. While Asp-Gly is notoriously the most prone sequence to aspartimide formation due to the low steric hindrance of Glycine, the Asp-Asp motif presents a "perfect storm" of risks.
In a D-D-D-D sequence, the cumulative probability of side reactions increases exponentially. The mechanism is driven by the basic conditions required for Fmoc removal (typically 20% piperidine).[2] With four Asp residues, you have multiple sites where the backbone amide nitrogen can deprotonate and attack the adjacent side-chain ester, leading to chain termination, racemization, and difficult-to-separate isomers.
The Diagnostic Hub (Troubleshooting & FAQs)
Use this section to identify if aspartimide formation is the root cause of your synthesis failure.
Q1: I see a mass shift of -18 Da in my LC-MS data. What is this?
Diagnosis: Aspartimide Formation (Succinimide Ring).
This indicates that the aspartic acid side chain (
-
The Fix: This is the precursor to all other aspartimide-related impurities. You must lower the basicity of your deprotection cocktail (see Protocol A).
Q2: I see a mass shift of +67 Da (or +51 Da relative to the -18 species). What happened?
Diagnosis: Piperidide Adduct Formation. The piperidine used for deprotection has acted as a nucleophile, attacking the aspartimide ring you formed earlier.[1][2]
-
The Mechanism: The succinimide ring opens, but instead of water (hydrolysis), piperidine attaches.
-
The Fix: This is irreversible. You must prevent the initial ring formation using bulky protecting groups like OMpe (see Protocol B).
Q3: My peptide has the correct mass, but I see double peaks or broad shoulders in HPLC.
Diagnosis:
-
The Result: You get a mixture of
-Asp (desired) and -Asp (undesired isopeptide).[3] These have identical masses but different retention times. -
The Fix: Switch to 0.1 M HOBt in your deprotection base to suppress the backbone ionization.
Visualizing the Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the base-catalyzed pathway destroying your D-D-D-D sequence.
Caption: The "Aspartimide Cycle" showing how basic deprotection leads to ring closure (-18 Da) and subsequent degradation into piperidides (+67 Da) or beta-isomers.
Strategic Protocols: The Solution Matrix
For a D-D-D-D sequence, a single intervention is often insufficient. We recommend a tiered approach.
Protocol A: The "Acidic Buffer" Strategy (First Line of Defense)
Concept: Standard 20% piperidine is too basic. By adding a weak acid, you buffer the solution, keeping the backbone amide nitrogen protonated (and thus non-nucleophilic) without preventing Fmoc removal.
Methodology:
-
Preparation: Prepare a solution of 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure in your standard 20% Piperidine/DMF deprotection mix.
-
Execution: Use this cocktail for all deprotection steps involving the Asp residues.
-
Why it works: The pKa of the backbone amide is high; the added acid suppresses the formation of the nitrogen anion (N-) required to attack the side chain ester [1, 3].
Protocol B: Steric Shielding (The OMpe Switch)
Concept: The standard OtBu (tert-butyl) protecting group is not bulky enough to physically block the attack in difficult sequences like D-D-D-D.
Methodology:
-
Substitution: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).
-
Application: Use OMpe for the 2nd, 3rd, and 4th Asp residues in the sequence (counting from C-term).
-
Why it works: The OMpe group is significantly bulkier and more flexible than OtBu. It acts as a "physical shield," preventing the backbone nitrogen from reaching the ester carbonyl [2, 4].
Data Comparison: Protecting Group Efficacy
| Protecting Group | Relative Bulk | Aspartimide Risk | Recommended For |
| Asp(OtBu) | Low | High | Standard sequences |
| Asp(OMpe) | High | Low | Asp-Asp, Asp-Gly, Asp-Asn |
| Asp(OBno) | Very High | Very Low | Extreme cases (long poly-Asp) |
Protocol C: The "Nuclear" Option (Backbone Protection)
If Protocols A and B fail, you must physically block the attacking nitrogen using Hmb (2-hydroxy-4-methoxybenzyl) protection.
Methodology:
-
Substitution: Incorporate Hmb on the residue C-terminal to the Asp.
-
Challenge in D-D-D-D: Since the sequence is repeating, you would ideally need Fmoc-Asp(OtBu)-(Hmb)Asp(OtBu)-OH dipeptide blocks, which are custom/expensive.
-
Alternative: Focus on Protocol A + B. Hmb is usually reserved for Asp-Gly sequences where Fmoc-(Hmb)Gly-OH is commercially available [3].
Summary Workflow
Follow this decision tree to synthesize your D-D-D-D peptide successfully.
Caption: Recommended workflow for poly-aspartate synthesis. Combining HOBt buffering with OMpe protection offers the highest success rate.
References
-
Mergler, M., & Dick, F. (2005).[1][4] The aspartimide problem in Fmoc-based SPPS. Part III. Journal of Peptide Science.[4][5][6]
-
Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis.[5][7] Tetrahedron Letters.
-
Neumann, K., et al. (2025).[1] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[1]
-
Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.[4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. The aspartimide problem in Fmoc-based SPPS. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of acidic peptides in organic solvents
Technical Support Center: Peptide Solubility Optimization Topic: Improving Solubility of Acidic Peptides in Organic Solvents Ticket ID: SOL-ORG-ACID-001
Welcome to the Advanced Peptide Support Center
Status: Active Operator: Senior Application Scientist Objective: Resolve solubility issues for acidic peptides (pI < 6) in organic media (DMF, DMSO, DCM, ACN).
This guide is not a generic list of buffers. It is a technical intervention designed for researchers whose peptides—rich in Aspartate (D) and Glutamate (E)—are failing to dissolve or are gelling in organic solvents required for SPPS cleavage, ligation, or HPLC purification.
Module 1: The Diagnostic Phase
"Why is my peptide insoluble?"
Before adding reagents, you must diagnose the mechanism of insolubility. Acidic peptides fail in organics for two distinct reasons: Polarity Mismatch or Secondary Structure Aggregation .
The Diagnostic Workflow
Use this logic gate to determine your troubleshooting path.
Figure 1: Solubility Decision Matrix. Identify if the failure is thermodynamic (polarity) or kinetic (aggregation).
Module 2: Technical Deep Dive & Mechanisms
The "Gel" Phenomenon (Beta-Sheet Aggregation)
Acidic peptides in non-polar or moderately polar solvents (like DCM or pure DMF) often protonate at the carboxylic acid side chains (COOH). While this makes them neutral, the lack of charge repulsion allows the backbone amides to stack, forming insoluble
-
The Fix: Chaotropic Salts (Lithium Chloride).
- ) have a high charge density. In organic solvents like DMF, they coordinate with the peptide backbone carbonyl oxygens and the acidic side chains. This coordination disrupts the intermolecular hydrogen bonds responsible for aggregation, effectively "salting in" the peptide into the organic phase.
The Polarity Trap
Short, highly acidic peptides are extremely hydrophilic. They simply refuse to enter the organic phase because the energetic penalty of shedding their hydration shell is too high.
-
The Fix: Controlled Deprotonation (Ion Pairing).
-
Mechanism:[2][3] Adding a tertiary organic base (like DIEA) creates a bulky organic counter-ion. However, for strict solubility, Hexafluoroisopropanol (HFIP) is superior.[4] HFIP is a "structure breaker" that solvates both hydrophobic and hydrophilic domains effectively due to its unique hydrogen-bonding donation ability.
-
Module 3: Troubleshooting Guides (FAQs)
Scenario A: "My peptide formed a clear gel in DMF/DMSO."
Diagnosis: This is classic aggregation. The peptide is likely forming an infinite network of hydrogen bonds. Adding more solvent will not help.
Protocol: The LiCl Rescue Method
-
Step 1: Do not add water (water promotes hydrophobic collapse in this scenario).
-
Step 2: Add solid Lithium Chloride (LiCl) to your gelled mixture to reach a concentration of 0.1 M to 0.5 M .
-
Step 3: Sonicate and warm gently (40°C).
-
Result: The gel should liquefy as the lithium ions disrupt the H-bond network.
-
Note: LiCl is compatible with most palladium-catalyzed reactions and couplings.
Scenario B: "I need to purify an acidic peptide, but it won't dissolve in the mobile phase (ACN/Water)."
Diagnosis: The peptide is protonated and aggregating at the acidic pH of standard HPLC buffers (0.1% TFA).
Protocol: The pH Switch
-
Step 1: Dissolve the peptide in a minimal volume of 0.1% to 1.0% NH₄OH (Ammonium Hydroxide) in water. The base deprotonates the side chains (
), causing electrostatic repulsion that breaks aggregates. -
Step 2: Dilute this concentrate into your mobile phase.
-
Step 3: Critical: Ensure your column is compatible with pH > 7, or inject immediately into an acidic stream if the peptide is stable.
-
Alternative: Use a volatile buffer like Ammonium Bicarbonate for the purification run.
Scenario C: "I am doing a ligation in DCM, and my acidic peptide precipitates."
Diagnosis: DCM is too non-polar for acidic residues.
Protocol: The Fluorinated Alcohol Spike
-
Step 1: Remove the DCM (rotovap) if possible, or add a co-solvent.
-
Step 2: Dissolve the peptide in a small volume of HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) .
-
Step 3: Dilute with DCM. A common stable ratio is 10-20% HFIP in DCM .
-
Why: HFIP solvates the peptide backbone and prevents the acidic side chains from interacting.
Module 4: Standardized Data & Protocols
Solvent Efficacy Table
| Solvent System | Best For | Mechanism | Removal Difficulty |
| DMF + 0.5M LiCl | Aggregated/Gelled Peptides | Chaotropic disruption of | High (Salt removal required) |
| HFIP / DCM (1:4) | Hydrophobic/Acidic Hybrids | Solvation of backbone & side chains | Low (Volatile) |
| DMSO (Pure) | General "Hard" Peptides | High polarity & H-bond disruption | High (High boiling point) |
| H₂O + NH₄OH | HPLC Injection / Analysis | Electrostatic repulsion (Charge) | Low (Lyophilizable) |
Step-by-Step Protocol: The "Hard-to-Dissolve" Workflow
Use this when standard methods fail.
-
Dry the Peptide: Ensure the peptide is lyophilized and free of residual ether (which promotes precipitation).
-
The "Structure Breaker" Step: Add HFIP (approx. 50-100 µL per mg of peptide). Vortex vigorously.
-
Checkpoint: If it does not dissolve here, sonicate for 5 minutes.
-
-
The Dilution: Slowly add your target organic solvent (e.g., DCM or DMF) to the HFIP solution.
-
The Evaporation (Optional): If HFIP is incompatible with your reaction, you can sometimes dilute with DMF and then evaporate the HFIP (which is more volatile), leaving the peptide dissolved in DMF in a "metastable" state.
Module 5: Mechanism Visualization
How Lithium Chloride Dissolves Aggregates This diagram illustrates the "Salting In" effect in organic media.
Figure 2: Mechanism of LiCl Action. Lithium ions compete for hydrogen bonding sites on the peptide backbone, breaking intermolecular aggregates.
References
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from
- Seebach, D., et al. (1996). Lithium Salts as Solubilizing Agents for Peptides in Organic Solvents. Helvetica Chimica Acta.
-
Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
- Narayanan, U., & Deber, C. M. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. (Establishes HFIP as a superior solvent for beta-sheet peptides).
-
GenScript. (2024). Peptide Solubility & Stability Guide. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Yields in Poly-Asp Sequence Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptide sequences containing multiple aspartic acid (Asp) residues. The unique properties of the Asp side chain present significant hurdles, often leading to frustratingly low yields and complex purification profiles.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs. Our approach is rooted in explaining the fundamental chemistry behind common problems to empower you not just to fix a failed synthesis, but to proactively design more robust protocols.
Frequently Asked Questions (FAQs)
Q1: Why are poly-Asp sequences notoriously difficult to synthesize?
Synthesizing peptides rich in aspartic acid is challenging due to two primary, often interconnected, issues:
-
Aspartimide Formation: The aspartic acid side chain is uniquely prone to a base-catalyzed intramolecular cyclization reaction, forming a five-membered succinimide ring known as an aspartimide.[1][2][3] This is the most significant cause of yield loss and impurity generation.
-
On-Resin Aggregation: Peptides, particularly those with repeating residues, can form strong intermolecular hydrogen bonds while attached to the solid support. This causes the peptide-resin matrix to collapse, preventing reagents from accessing the reactive sites and leading to incomplete coupling and deprotection steps.[4]
Part 1: In-Depth Troubleshooting Guide - Aspartimide Formation
Aspartimide formation is the principal side reaction during the Fmoc-SPPS of Asp-containing peptides. It is initiated during the basic Fmoc-deprotection step (typically with piperidine) and can lead to a cascade of unwanted byproducts.[3][5][6]
Q2: What is the exact mechanism of aspartimide formation and why is it so detrimental?
Causality: During Fmoc deprotection, the basic conditions can deprotonate the backbone amide nitrogen C-terminal to the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This intramolecular reaction forms a stable, five-membered aspartimide ring and displaces the side-chain protecting group.[2][3]
This initial reaction is problematic for several reasons:
-
Chain Termination: The aspartimide itself can be attacked by the N-terminal amine of another peptide chain, leading to chain termination.[6]
-
Formation of Multiple Impurities: The aspartimide ring is unstable and can be opened by nucleophiles.
-
Hydrolysis (from residual water) or reaction with base (piperidine) can reopen the ring to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][3][4]
-
These α- and β-peptides are often difficult or impossible to separate via HPLC as they have the same mass and similar retention times.[5]
-
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization, leading to the formation of D-Asp containing peptides, which are extremely difficult to detect and remove.[3][5]
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.
Q3: How do I know if aspartimide formation is the cause of my low yield?
A crucial first step is to perform a test cleavage on a small amount of resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[7]
-
Look for expected masses: You should see the mass of your target peptide.
-
Look for unexpected masses: The presence of piperidide adducts will appear as [M+84] Da. Truncated sequences may also be present.
-
HPLC Analysis: Aspartimide-related impurities like the β-peptide often co-elute or appear as a shoulder on the main product peak, making the peak broad and purification difficult.[5]
Q4: What are the most effective strategies to prevent aspartimide formation?
Prevention is far more effective than trying to purify the resulting complex mixture. Several strategies can be employed, often in combination.
1. Modifying Fmoc-Deprotection Conditions
The standard 20% piperidine in DMF is often too harsh for sensitive sequences.
-
Use a Weaker Base: Replacing piperidine with piperazine, a weaker base, can suppress aspartimide formation, although deprotection times may need to be extended.[8]
-
Add an Acidic Additive: Adding a mild acid to the deprotection solution neutralizes the highly basic piperidine, reducing its propensity to cause the side reaction.
2. Optimizing Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group on the Asp side chain is often insufficient. Increasing the steric bulk around the side-chain ester can physically block the intramolecular cyclization.[8][10]
| Protecting Group | Structure | Effectiveness in Preventing Aspartimide | Considerations |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Low | Standard, inexpensive, but highly prone to aspartimide formation. |
| OMpe (3-Methyl-pent-3-yl) | -C(CH₃)(C₂H₅)₂ | Moderate-High | Increased steric hindrance significantly reduces side reaction.[5] |
| OBno (2-phenyl-2-propyl) | -C(CH₃)₂Ph | High | Provides excellent suppression of aspartimide formation and epimerization.[5] |
| CSY (Cyanosulfurylide) | Zwitterionic | Very High | Masks the carboxylic acid with a stable C-C bond, completely preventing cyclization. Requires a separate deprotection step with an electrophilic halogenating agent (e.g., NCS).[3][10][11][12] |
3. Utilizing Backbone Protection
This strategy involves protecting the backbone amide nitrogen itself, which completely prevents the initial deprotonation required for cyclization.
-
Hmb/Dmb Groups: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the nitrogen of the amino acid preceding the Asp residue is highly effective.[4]
-
Practical Use: These are typically incorporated as pre-formed dipeptide building blocks, e.g., Fmoc-Xaa(Dmb/Hmb)-Asp(OR)-OH, as coupling onto the protected backbone nitrogen can be difficult.[4][13]
Part 2: In-Depth Troubleshooting Guide - On-Resin Aggregation
Aggregation occurs when growing peptide chains interact with each other via hydrogen bonds, causing the resin to collapse and preventing reagents from penetrating the beads. This leads to incomplete reactions and the formation of deletion sequences.[4][14]
Q5: What are the tell-tale signs of on-resin aggregation?
-
Visual Cues: The resin beads may appear shrunken, clumped together, or sticky.[14] Poor swelling in solvent is a key indicator.
-
Reaction Monitoring: A positive Kaiser test (blue beads) after a coupling step indicates free amines, signaling an incomplete reaction.[7] Similarly, slow Fmoc removal can also be a sign.
Q6: How can I disrupt aggregation and improve my synthesis?
1. Change the Synthesis Environment
-
Solvents: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to your solvents.[4][15]
-
Temperature: Performing coupling reactions at elevated temperatures (50-75°C), often with a microwave peptide synthesizer, can provide enough energy to break up hydrogen bonds and speed up difficult couplings.[15]
-
Chaotropic Salts: Washing the resin with solutions containing chaotropic salts (e.g., 0.5 M NaClO₄) before coupling can help break up the secondary structures causing aggregation.[14][15]
2. Modify the Peptide Backbone
-
Pseudoproline Dipeptides: Strategically inserting a pseudoproline dipeptide can introduce a "kink" into the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation. These moieties are fully reversible to the native Ser or Thr residue during the final TFA cleavage.[2][4]
3. Optimize Resin and Reagents
-
Resin Choice: Use a low-loading resin (e.g., 0.2-0.4 mmol/g) to increase the distance between peptide chains. Polyethylene glycol (PEG)-based resins (e.g., TentaGel) have better swelling properties in a wider range of solvents and can help mitigate aggregation.[4][15]
-
Stronger Coupling Reagents: For difficult couplings hindered by aggregation, use more potent coupling reagents like HATU or HCTU.[15]
Part 3: Diagnostic Workflows & Protocols
A systematic approach is key to identifying the root cause of low yield.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low yield in poly-Asp synthesis.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection to Suppress Aspartimide Formation
-
Prepare Deprotection Solution: Create a solution of 20% (v/v) piperidine in DMF. Add solid HOBt to a final concentration of 0.1 M. Mix until fully dissolved. Caution: Anhydrous HOBt is explosive; use the commercially available wetted form.[8]
-
Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent.
-
Deprotection: Add the prepared deprotection solution to the resin and agitate for 10-20 minutes at room temperature.
-
Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and cleaved Fmoc adducts.
-
Proceed: Continue with the coupling step of the synthesis cycle.
Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol should be performed immediately before a difficult coupling step.
-
Initial Wash: After the standard Fmoc-deprotection and DMF wash steps, perform an additional wash with DCM (3 times).
-
Prepare Salt Solution: Create a solution of 1 M KSCN or NaClO₄ in DMF. Note: These salts can be difficult to dissolve; sonication may be required.
-
Salt Wash: Add the chaotropic salt solution to the resin and agitate for 15-30 minutes.
-
Thorough Rinse: It is critical to remove all traces of the chaotropic salt. Wash the resin extensively with DMF (at least 7-10 times).
-
Proceed: Immediately proceed with the amino acid coupling step.
References
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6). Biotage.
- Pattabiraman, V. R., Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications.
- Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation.
- Troubleshooting low yield in solid-phase peptide synthesis. (n.d.). Benchchem.
- Pattabiraman, V. R., Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Research Collection.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Aspartimide formation during SPPS. (2020). ResearchGate.
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich.
- van der Veken, P., et al. (2026). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
- ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
- Le-Nguyen, D., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science.
- Pattabiraman, V. R., Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed.
- Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
Reducing beta-aspartyl byproduct formation in (Asp)4 chains
Technical Support Center: Reducing -Aspartyl Formation in (Asp) Chains
Ticket ID: ASP-4-TROUBLESHOOTING Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open Subject: Mitigation strategies for aspartimide-mediated side reactions in poly-aspartic acid sequences.
Executive Summary
The synthesis of poly-aspartic acid sequences, such as (Asp)
Because
This guide provides a tiered troubleshooting approach: Prevention (Chemistry) , Mitigation (Conditions) , and Detection (Analysis) .
Module 1: The Mechanism (Root Cause Analysis)
Q: Why is my (Asp)
A: You are likely observing the "Aspartimide Cycle." In the sequence (Asp)
The following pathway illustrates how the desired Asp residue degrades into the
Figure 1: The base-catalyzed aspartimide pathway leading to isobaric
Module 2: Synthesis Strategy (Prevention)
Q: I am using Fmoc-Asp(OtBu)-OH. Is this sufficient for (Asp)
A: No. The tert-butyl (OtBu) group is the standard for general synthesis, but it does not provide enough steric bulk to prevent cyclization in "hotspot" sequences like (Asp)
Protocol Upgrade: Switch to sterically hindered protecting groups or backbone protection.
| Protecting Group | Mechanism of Action | Recommended Use | Relative Cost |
| Asp(OtBu) | Standard ester protection. | General sequences. Unsafe for (Asp) | $ |
| Asp(OMpe) | 3-methylpent-3-yl ester. Adds steric bulk to shield the carbonyl. | Moderate risk sequences. Reduces aspartimide by ~80% vs OtBu. | |
| Asp(OBno) | 5-n-butyl-5-nonyl ester.[2][3] Extreme steric bulk. | High-risk sequences (Asp) | |
| Hmb / Dmb | Backbone protection (2-hydroxy-4-methoxybenzyl).[4] | Physically blocks the attacking backbone nitrogen. |
Recommendation: For (Asp)
Q: How do I implement Hmb backbone protection? A: If you cannot source OMpe/OBno residues, you must block the amide nitrogen. Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptides if Glycine is present. For pure poly-Asp, introduce Fmoc-Asp(OtBu)-(Dmb)OH (dimethoxybenzyl) at every second residue to disrupt the aggregation and nucleophilic attack [2].
Module 3: Reaction Conditions (Mitigation)
Q: I cannot change my building blocks immediately. Can I alter my reagents?
A: Yes. The standard 20% Piperidine in DMF cocktail is too aggressive for (Asp)
Protocol: The "Acidic Modifier" Deprotection Rationale: Adding a weak acid buffers the reaction, keeping the backbone amide protonated (less nucleophilic) while still allowing the base to remove the Fmoc group.
-
Preparation: Prepare a solution of 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.
-
Execution: Use this cocktail for all deprotection steps involving the Asp repeats.
-
Warning: HOBt esters are active; ensure thorough washing (DMF x 5) after deprotection to prevent side reactions with the next incoming amino acid.
Alternative Cocktail: Piperazine Replace Piperidine with 5-10% Piperazine + 0.1 M HOBt . Piperazine is a weaker base (pKa ~9.8) compared to Piperidine (pKa ~11.1), significantly reducing the rate of cyclization [3].
Q: Can I use microwave synthesis? A: Proceed with extreme caution. High temperatures (>50°C) accelerate aspartimide formation exponentially.
-
Guideline: For the (Asp)
region, turn OFF microwave heating or set a strict limit of room temperature (RT) or max 40°C. Extend reaction time rather than increasing temperature.
Module 4: Analysis & Detection (QC)
Q: My mass spec looks clean. Am I safe?
A: Not necessarily. The
Diagnostic Workflow:
-
High-Res HPLC:
-
and
peptides usually have slightly different retention times. -
Use a shallow gradient (e.g., 0.5% B per minute) to resolve the split peaks.
-
Sign: A "shoulder" on your main peak or a double peak with identical mass is the hallmark of
-Asp.
-
and
-
Digestion Assay (The Definitive Test):
-
Enzymes like Pronase or Leucine Aminopeptidase typically cleave only natural
-peptide bonds. -
Protocol: Incubate your peptide with the enzyme. The
-peptide will digest into amino acids; the -peptide will remain largely intact or produce specific fragments. Analyze the supernatant by LC-MS.
-
-
MS/MS Fragmentation:
-
In tandem MS,
-aspartyl residues often produce unique immonium ions or specific ion shifts compared to the variant due to the extra methylene group in the backbone [4].
-
Summary Decision Tree
Figure 2: Decision matrix for selecting the appropriate mitigation strategy based on resource availability.
References
-
Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.[2][3][5] Journal of Peptide Science, 21(8), 680-687. Link
-
Offer, J., et al. (1996). "Backbone protection" in Fmoc solid-phase peptide synthesis: Synthesis of the "difficult" sequences. Journal of the American Chemical Society. Link
-
Dudgeon, K., et al. (2013). General strategy for the synthesis of difficult peptides utilizing a novel linker and deprotection cocktail. Organic Letters. Link
-
Yang, H., & Zubarev, R. A. (2010). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Electrophoresis. Link
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing Asp-Asp Coupling Efficiency
Introduction: The Asp-Asp Challenge
The coupling of Aspartic acid to Aspartic acid (Asp-Asp) represents one of the most deceptive challenges in Solid Phase Peptide Synthesis (SPPS). While the acylation reaction itself (the "coupling") is generally straightforward, the sequence creates a high-risk environment for Aspartimide formation —a base-catalyzed side reaction that results in chain termination, racemization, and the formation of
This guide analyzes the choice between HOBt (1-Hydroxybenzotriazole) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) not just as coupling additives, but as critical components in suppressing these deleterious side reactions.
Module 1: Comparative Analysis (HOBt vs. Oxyma)
The Core Decision Matrix
While HOBt has been the industry standard for decades, modern SPPS protocols increasingly favor Oxyma Pure. The following data synthesizes performance metrics specifically relevant to difficult sequences like Asp-Asp.
| Feature | HOBt (Legacy Standard) | Oxyma Pure (Modern Standard) | Impact on Asp-Asp |
| Coupling Efficiency | Moderate. Slower kinetics can lead to longer base exposure. | High. Faster acylation kinetics reduce the time the resin sits in active conditions. | Faster coupling = Less time for on-resin aggregation or side reactions. |
| Racemization Suppression | Good, but less effective in high-risk sequences. | Superior. Shows lower epimerization rates in comparative studies (El-Faham et al.).[2] | Critical for maintaining chiral integrity of the Asp-Asp motif. |
| Aspartimide Suppression | Ineffective as a suppressant during deprotection. | Effective. Can be used as an additive in the deprotection cocktail to inhibit aspartimide.[3] | Deciding Factor. Oxyma is dual-purpose (coupling & protection). |
| Safety Profile | Explosive (Class 1).[4] Autocatalytic decomposition.[4] | Stable. Non-explosive. Safer for scale-up. | Eases logistics for large-scale peptide manufacturing. |
| Solubility | Limited in some organic solvents. | High solubility in DMF, DCM, and Green solvents. | Allows for higher concentration coupling mixtures.[5] |
Expert Verdict
For Asp-Asp sequences , Oxyma Pure is the superior choice . Its faster kinetics minimize the window for side reactions during coupling, and its unique ability to suppress aspartimide formation when added to the deprotection cocktail makes it indispensable for this specific motif.
Module 2: The Mechanism of Failure (Aspartimide)
To troubleshoot Asp-Asp failures, one must understand that the failure often occurs after the coupling, during the removal of the Fmoc group.
Mechanism Visualization
The following diagram illustrates how the backbone nitrogen attacks the side chain, leading to the "Aspartimide Spiral" of byproducts.
Figure 1: The Aspartimide formation pathway.[1][6] Note that the Beta-peptide isomer often co-elutes with the product, making purification difficult.
Module 3: Optimization Protocols
Protocol A: The "Oxyma-Enhanced" Coupling (Recommended)
Use this as your standard operating procedure for Asp-Asp sequences.
-
Reagents:
-
Stoichiometry: 1:1:1 (AA : DIC : Oxyma).
-
Procedure:
-
Dissolve Fmoc-Asp(OtBu)-OH and Oxyma Pure in DMF.
-
Add DIC immediately prior to adding to the resin.
-
Pre-activation: Limit to < 2 minutes to avoid ester hydrolysis.
-
Coupling Time: 30–60 minutes at Room Temperature.
-
Note: Avoid heating Asp-Asp couplings >40°C, as heat accelerates aspartimide formation.
-
Protocol B: Aspartimide Suppression Strategy (The "Pro-Tip")
If you observe M-18 mass shifts (Aspartimide) or +67 mass shifts (Piperidide), implement this immediately.
The standard 20% Piperidine deprotection solution is too aggressive for Asp-Asp. Modify your deprotection cocktail:
-
Preparation:
-
Mechanism: The acidic nature of Oxyma buffers the basicity slightly and, more importantly, the Oxyma anion suppresses the ionization of the amide bond, preventing the initial attack on the side chain.
-
Alternative: Use 0.1 M HOBt in the deprotection mix if Oxyma is unavailable, though Oxyma is more effective.
Module 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Asp-Asp Failures
Figure 2: Diagnostic workflow for identifying specific Asp-Asp coupling failures.
Frequently Asked Questions
Q: Can I simply replace HOBt with Oxyma 1:1 in my automated synthesizer? A: Yes. Oxyma Pure has a similar molecular weight and solubility profile. Use it at the same molar concentration. However, ensure your method does not add unnecessary bases (like DIEA) if you are using DIC/Oxyma, as this is redundant and increases racemization risk.
Q: Why does my Asp-Asp coupling look fine by Kaiser test but fail in LCMS? A: The Kaiser test only detects free amines (unreacted N-termini). Aspartimide formation happens on the side chain and backbone after the coupling is complete (during the next deprotection). Therefore, a "successful" coupling test does not guarantee a successful sequence.
Q: Is HOBt ever better than Oxyma? A: rare cases. HOBt is historically validated in GMP processes filed decades ago. Changing to Oxyma in a regulated commercial process requires re-validation. For R&D and new process development, Oxyma is strictly superior.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][4][10] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Mergler, M., Dick, F., Sax, B., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36–46. Link
-
El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[11] Link
-
Jad, Y. E., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives.[8] Polymers, 7(12), 2660-2673. Link
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. digital.csic.es [digital.csic.es]
- 5. biotage.com [biotage.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Asp-Asp-Asp-Asp Sequences Against pH-Dependent Isomerization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for stabilizing Asp-Asp-Asp-Asp (DDDD) and other aspartic acid-rich sequences against pH-dependent isomerization. Here, we synthesize established scientific principles with field-proven insights to help you navigate this common challenge in peptide and protein therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is aspartate isomerization and why is it a concern for sequences like Asp-Asp-Asp-Asp?
Aspartate (Asp) isomerization is a non-enzymatic chemical modification where the peptide backbone is rearranged at an Asp residue.[1][2][3] This process occurs through the formation of a cyclic succinimide intermediate, which then hydrolyzes to form either the original L-aspartic acid or L-isoaspartic acid (isoAsp), a structural isomer.[4] IsoAsp formation introduces a β-amino acid into the peptide chain, altering its structure and potentially its function.[5] Racemization can also occur, leading to D-aspartate and D-isoaspartate, further increasing heterogeneity.[6] Sequences with multiple consecutive Asp residues, like Asp-Asp-Asp-Asp, are particularly susceptible due to the high local concentration of carboxylic acid side chains, which can influence the reaction kinetics.
Q2: What are the primary factors that influence the rate of Asp isomerization?
The rate of Asp isomerization is primarily influenced by pH, temperature, the local amino acid sequence, and the flexibility of the peptide backbone.[7] Isomerization proceeds through a succinimide intermediate, and the formation of this intermediate is pH-dependent.[2][4] While asparagine deamidation is generally favored at higher pH, aspartate isomerization can be significant under mildly acidic conditions (around pH 4-6).[2][6][8] The amino acid following the Asp residue plays a crucial role; small, flexible residues like glycine and serine can increase the rate of isomerization.[2][4]
Q3: What are the potential consequences of Asp isomerization in a therapeutic peptide or protein?
Asp isomerization can have significant consequences for the safety and efficacy of a therapeutic product. The structural change resulting from isoAsp formation can lead to a loss of biological activity, particularly if the Asp residue is located in a critical region for binding or function, such as the complementarity-determining regions (CDRs) of an antibody.[1][2][6] Isomerization can also impact the physical and chemical stability of the molecule, potentially leading to aggregation.[9] Furthermore, the introduction of isoAsp can create a neo-epitope, potentially triggering an immunogenic response in patients.
Q4: What are the general strategies to stabilize Asp-Asp-Asp-Asp sequences against isomerization?
Stabilization strategies can be broadly categorized into two areas: sequence modification and formulation optimization.
-
Sequence Modification: If feasible during the drug design phase, substituting one or more of the Asp residues with an amino acid less prone to isomerization can be effective. The choice of substituting amino acid should consider the impact on the desired biological activity and overall structure.
-
Formulation Optimization: This is the most common approach for products in later stages of development. Key formulation strategies include:
-
pH control: Maintaining the pH of the formulation in a range that minimizes the rate of succinimide formation is critical.
-
Excipient selection: Certain excipients can help to stabilize the peptide's conformation and reduce its flexibility, thereby hindering the formation of the succinimide intermediate.
-
Lyophilization: Freeze-drying can significantly reduce the rate of isomerization by limiting the mobility of the peptide and removing water, which is a reactant in the hydrolysis of the succinimide.
-
Q5: How can I detect and quantify Asp isomerization in my samples?
Several analytical techniques can be used to detect and quantify isoAsp formation. The most common methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Peptides containing isoAsp often have slightly different retention times compared to the native peptide, allowing for their separation and quantification.[8]
-
Mass Spectrometry (MS): While Asp and isoAsp have the same mass, tandem MS (MS/MS) techniques can differentiate them based on their fragmentation patterns.[10][11] Advanced techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) are particularly powerful for unambiguous identification.[8][12]
-
Enzymatic Assays: The enzyme Protein Isoaspartyl Methyltransferase (PIMT) specifically recognizes and methylates isoAsp residues.[13] This reaction can be coupled to a detection system to quantify the amount of isoAsp present.[14][15]
-
Immunoassays: Monoclonal antibodies with high specificity for isoAsp-containing epitopes can be developed for use in ELISA-based quantification methods.[16]
Troubleshooting Guides
Problem 1: I am observing a new peak in my RP-HPLC chromatogram that I suspect is an isoaspartate-containing variant. How can I confirm its identity?
Answer: Confirming the identity of a suspected isoaspartate peak requires a multi-pronged approach to build a strong body of evidence.
Step 1: Preliminary Characterization with Mass Spectrometry
-
Rationale: The first step is to confirm that the new peak has the same mass as your target peptide. Since isomerization is an isobaric modification (no change in mass), this will help to rule out other modifications like oxidation or truncation.
-
Protocol:
-
Collect the fraction corresponding to the new peak from your RP-HPLC separation.
-
Analyze the collected fraction using a high-resolution mass spectrometer to determine its molecular weight.
-
Compare the measured mass to the theoretical mass of your peptide. A match in mass supports the hypothesis of isomerization.
-
Step 2: Definitive Identification with Tandem Mass Spectrometry (MS/MS)
-
Rationale: Tandem mass spectrometry provides structural information by fragmenting the peptide and analyzing the resulting fragment ions. The fragmentation patterns of peptides containing isoAsp can differ from those of the native peptide.[11]
-
Protocol:
-
Subject both the native peptide and the suspected isoaspartate variant to MS/MS analysis using collision-induced dissociation (CID).
-
Compare the resulting fragmentation spectra. Look for characteristic differences in the relative intensities of b- and y-ions around the Asp-Asp-Asp-Asp sequence.[11]
-
For unambiguous identification, utilize advanced fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) if available. These methods can generate specific fragment ions that are diagnostic for the presence of isoAsp.[8][12]
-
Step 3: Enzymatic Confirmation with PIMT
-
Rationale: The enzyme Protein Isoaspartyl Methyltransferase (PIMT) specifically recognizes the isoaspartyl linkage.[13] A positive result in a PIMT-based assay provides strong evidence for the presence of isoAsp.
-
Protocol:
-
Utilize a commercially available isoaspartate detection kit, which typically includes PIMT and S-adenosyl-L-methionine (SAM), the methyl donor.[14][15]
-
Incubate your sample with the PIMT enzyme and SAM.
-
The assay will measure the amount of S-adenosyl-L-homocysteine (SAH) produced, which is stoichiometric to the amount of isoAsp present.
-
A significant increase in SAH production in the presence of your sample compared to a negative control confirms the presence of isoaspartate.
-
Problem 2: My stability studies show significant isomerization of the Asp-Asp-Asp-Asp sequence in my liquid formulation. What formulation adjustments should I investigate?
Answer: Addressing isomerization in a liquid formulation requires a systematic evaluation of pH and excipients to find the optimal conditions for stability.
Step 1: Conduct a pH Screening Study
-
Rationale: The rate of succinimide formation, the intermediate in the isomerization pathway, is highly pH-dependent.[6][17] A pH screening study will identify the pH at which your peptide exhibits maximum stability. While Asp isomerization can occur at acidic pH, the optimal pH will be specific to your molecule.
-
Workflow:
-
Prepare a series of formulations of your peptide at different pH values, for example, from pH 4.0 to 7.0 in 0.5 pH unit increments.
-
Use buffers appropriate for each pH range and ensure they do not catalyze the degradation.
-
Store the samples at an accelerated temperature (e.g., 40°C) to increase the rate of degradation and shorten the study duration.
-
At various time points, analyze the samples by RP-HPLC to quantify the percentage of the isoaspartate variant.
-
Plot the percentage of the isomer versus time for each pH to determine the degradation rate. The pH with the lowest rate of isomerization is your optimal pH.
-
Step 2: Evaluate the Impact of Stabilizing Excipients
-
Rationale: Excipients can enhance stability by various mechanisms, including reducing the conformational flexibility of the peptide, which is necessary for the formation of the succinimide intermediate.
-
Commonly Used Excipients to Screen:
-
Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants during lyophilization and can also increase the stability of proteins in the liquid state by promoting a more compact structure.
-
Polyols (e.g., mannitol, sorbitol): Similar to sugars, these can provide stability.
-
Amino Acids (e.g., glycine, proline, arginine): Certain amino acids can act as stabilizers.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These are primarily used to prevent aggregation at interfaces but can sometimes influence chemical stability.
-
-
Experimental Design:
-
At the optimal pH identified in Step 1, prepare formulations containing different concentrations of the selected excipients.
-
Include a control formulation with no added excipients.
-
Conduct a stability study under accelerated conditions as described above.
-
Analyze the samples at various time points to determine the rate of isomerization in the presence of each excipient.
-
Data Presentation:
| Formulation | pH | Excipient (Concentration) | Isomerization Rate (%/day at 40°C) |
| A | 5.0 | None | 1.5 |
| B | 6.0 | None | 0.8 |
| C | 7.0 | None | 2.1 |
| D | 6.0 | 5% Sucrose | 0.4 |
| E | 6.0 | 5% Mannitol | 0.6 |
| F | 6.0 | 100 mM Glycine | 0.7 |
This is example data and will vary for each specific peptide.
Step 3: Consider Lyophilization
-
Rationale: If adequate stability cannot be achieved in a liquid formulation, lyophilization (freeze-drying) is a highly effective strategy. By removing water, a key reactant in the hydrolysis of the succinimide intermediate, and by immobilizing the peptide in a solid matrix, lyophilization can dramatically reduce the rate of isomerization.
-
Considerations:
-
The lyophilization cycle (freezing, primary drying, and secondary drying) needs to be carefully optimized for your specific formulation to ensure the formation of an elegant cake and to avoid collapse.
-
The choice of cryoprotectants (e.g., sucrose, trehalose) is critical for protecting the peptide from stresses during freezing and drying.
-
Problem 3: I am considering modifying the Asp-Asp-Asp-Asp sequence to improve stability. What are the key considerations?
Answer: Modifying the primary sequence is a powerful but complex approach that should ideally be considered during the early stages of drug discovery. The primary goal is to replace one or more Asp residues with amino acids that are less prone to isomerization without compromising the biological activity of the peptide.
Key Considerations:
-
Structure-Activity Relationship (SAR): A thorough understanding of the SAR of your peptide is crucial. Identify which of the Asp residues are essential for biological activity. Alanine scanning, where each Asp is systematically replaced with alanine, can be a valuable tool to probe the importance of each residue.
-
Choice of Substituting Amino Acid:
-
Glutamic Acid (Glu): Glu has a similar side chain to Asp but is generally less prone to isomerization because it would need to form a less stable six-membered ring intermediate.
-
Amino Acids with Bulky Side Chains: Replacing an Asp with a residue that has a bulky side chain can sterically hinder the formation of the succinimide intermediate.
-
Proline: Placing a proline immediately after an Asp residue can significantly reduce isomerization by restricting the backbone flexibility.
-
-
Impact on Physicochemical Properties: Any substitution will alter the physicochemical properties of the peptide, such as its isoelectric point (pI), solubility, and aggregation propensity. These changes must be carefully evaluated.
Workflow for Evaluating Sequence Modifications:
Caption: Workflow for designing and evaluating modified peptide sequences.
Visualizing the Isomerization Mechanism
Caption: The chemical pathway of aspartic acid isomerization.
References
-
Aspartic acid (Asp) isomerization is a spontaneous non-enzymatic post-translation modification causing a change in the structure of the protein backbone, which is commonly observed in therapeutic antibodies during manufacturing and storage. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. [Link]
-
Clarke S (1987). "Propensity for spontaneous succinimide formation from aspartyl and asparaginyl residues in cellular proteins". International Journal of Peptide and Protein Research. [Link]
-
The formation of isoaspartate (isoAsp) from asparaginyl or aspartyl residues is a spontaneous post-translational modification of peptides and proteins. (2001). A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues. [Link]
-
These results show that isomerization of Asp is not sensitive to minor changes in pH, even for intact proteins and protein complexes, and any changes in isomerization are likely due to pH-dependent structural changes. (2022). Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau. [Link]
-
The influence of pH and buffer concentration on the rate of the isomerization of Asp residues has been analysed using model aspartic acid-containing tetrapeptides, in the pH range 1.5-10 at 37 degrees C and mu = 1 mol dm(-3). (1998). Kinetics and mechanism of the isomerization of aspartic acid residues in tetrapeptides. [Link]
-
Aspartic acid isomerization to isoaspartic acid is a common isobaric impurity that can be very difficult to identify without first synthesizing isoAsp peptide standards for comparison by chromatography. (2022). Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry. [Link]
-
Therefore, also pH values between 2.3 and 7.4 will be suitable for the detection of ProN-term. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. [Link]
-
Under acidic conditions (below pH 6.0) the formation of succinimide is the dominant degradation product of the isomerization reaction of aspartic acid 32 located in the CDR region of crizanlizumab. (2022). Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction. [Link]
-
Asp isomerization is one of the major chemical modifications of proteins under typical processing formulation and storage conditions. (2023). Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity. [Link]
-
Following isomerization, protein-isoaspartyl methyltransferase (PIMT) repairs the damaged Asp by transferring a methyl group from S-adenosylmethionine (SAM) to the carboxylic acid of isoAsp forming the methyl ester intermediate which can be hydrolyzed leaving a S-adenosylhomocysteine (SAH). (2016). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. [Link]
-
One of the most prevalent and difficult-to-identify modifications is that of aspartic acid between its four isomeric forms: L-Asp, L-isoAsp, D-Asp, and D-isoAsp. (2020). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). [Link]
-
Deamidation of asparagine, Asn (and to a lesser extent glutamine, Gln) residues is the most common post-translation modification (PTM), occurring in many proteins as a non-enzymatic, spontaneous reaction. (2012). The Isoaspartome. [Link]
-
The ISOQUANT® Isoaspartate Detection Kit uses the enzyme Protein Isoaspartyl ethyltransferase (PIMT) to specifically detect the presence of isoaspartic acid residues in a target protein. (2013). Convenient, Non-Radioactive Detection of Isoaspartate. [Link]
-
Data analysis revealed that the isomerization rate is influenced by both primary sequence and secondary structure, suggesting that steric hindrance and backbone rigidity modulate isomerization. (2022). Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau. [Link]
-
Isoaspartate (isoAsp) is a damaging amino acid residue formed in proteins mostly as a result of spontaneous deamidation of asparaginyl residues. (2022). First Immunoassay for Measuring Isoaspartate in Human Serum Albumin. [Link]
-
Therefore, the method most frequently used to detect iosAsp in proteins is peptide mapping involving enzymatic digestion followed by reversed-phase liquid chromatography coupled to mass spectrometry. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. [Link]
-
The aggregation of peptides is one of the most common and troubling processes encountered in almost all phases of biological drug development. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
Deamidation of asparagine is a spontaneous and irreversible post-translational modification associated with a growing list of human diseases. (2019). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. [Link]
-
A ubiquitous post-translational modification observed in proteins is isomerization of aspartic acid to isoaspartic acid (isoAsp). (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. [Link]
-
In view of the significance of Asn deamidation and Asp isomerization to isoAsp at certain sites for protein aging and turnover, it was desirable to challenge the extreme analytical power of electrospray tandem mass spectrometry (ESI-MS/MS) for the possibility of a site-specific detection of this posttranslational modification. (2000). Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry. [Link]
-
Moreover, charge interactions from a pH change have an impact on concentration polarization and fouling, which subsequently affect the permeability and fractionation of peptides. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. [Link]
-
Peptides eluted from the column in an acetonitrile/0.1% formic acid gradient (flow rate = 0.3 μL/min) were introduced into the microelectrospray ion source of the mass spectrometer and analyzed using a data-dependent method with CID fragmentation. (2013). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. [Link]
-
Aspartate (Asp) isomerization is a common post-translational modification of recombinant therapeutic proteins that can occur during manufacturing, storage, or administration. (2018). Qualification of a Quantitative Method for Monitoring Aspartate Isomerization of a Monoclonal Antibody by Focused Peptide Mapping. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoaspartate - Wikipedia [en.wikipedia.org]
- 5. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
- 13. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. ISOQUANT® Isoaspartate Detection Kit [worldwide.promega.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Maze of Isomers: A Comparative Guide to Mass Spectrometry-Based Differentiation of Aspartic Acid and Isoaspartic Acid in Peptides
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The subtle yet significant conversion of aspartic acid (Asp) to its isomer, isoaspartic acid (isoAsp), represents a critical post-translational modification that can profoundly impact the structure, function, and stability of therapeutic proteins and other peptides.[1][2] This isomerization, along with the potential for racemization to form D-aspartic acid (D-Asp), introduces a layer of analytical complexity that demands robust and reliable characterization methods. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the definitive differentiation of Asp and isoAsp, with a particular focus on the challenges and solutions applicable to complex peptide mixtures. For the purpose of this guide, we will also consider the related challenge of identifying D-Asp residues, interpreting the user's reference to "D4 peptides" as peptides containing a D-Asp residue, a common analytical challenge in peptide characterization.
The Genesis of an Isomer: The Succinimide Pathway
The primary mechanism for the formation of isoAsp from both asparagine (Asn) and Asp residues proceeds through a five-membered succinimide intermediate.[2][3][4][5] This reaction is favored under neutral to slightly alkaline conditions and is influenced by the flexibility of the peptide backbone, with sequences like Asn-Gly and Asn-Ser being particularly susceptible.[4][5] The subsequent hydrolysis of the succinimide ring can yield either the native Asp residue or the isoAsp isomer, typically in a ratio of approximately 1:3.[2]
Sources
- 1. Principle of 4D-DIA Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. treatpolyq.eu [treatpolyq.eu]
- 4. researchgate.net [researchgate.net]
- 5. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyapatite Affinity Profiling: D4, D6, and D8 Peptide Comparison
Executive Summary
In the development of bone-targeted therapeutics, the affinity of the delivery vehicle to the mineral matrix—primarily hydroxyapatite (HA)—is the rate-limiting step for efficacy. This guide analyzes the binding performance of poly-aspartic acid peptides of varying lengths: D4 (Tetra-aspartate) , D6 (Hexa-aspartate) , and D8 (Octa-aspartate) .
Key Finding: D8 (Octa-aspartate) exhibits superior hydroxyapatite affinity and in vivo bone retention compared to its shorter counterparts (D4 and D6). While D6 has long been a standard bone-targeting moiety, recent comparative data suggests that D8 provides a more robust "electrostatic anchor," significantly enhancing accumulation in both healthy and pathological bone microenvironments.
Mechanistic Basis: The Electrostatic "Zipper"
The binding of poly-aspartic acid peptides to hydroxyapatite is not a simple lock-and-key mechanism but rather a multivalent electrostatic interaction.
-
Target Surface: The crystal lattice of hydroxyapatite (
) presents calcium-rich domains, particularly on the (100) crystal face . These domains carry a net positive charge. -
Peptide Action: The carboxyl groups (
) of the aspartic acid residues act as chelators. -
The "Zipper" Effect:
-
D4: Provides weak, transient binding. The detachment of one or two residues can lead to complete desorption.
-
D6: The industry standard. Offers moderate avidity, sufficient for general targeting but susceptible to displacement by competitive serum proteins.
-
D8: Creates a high-avidity "zipper." The increased number of binding sites means that even if several residues detach momentarily, the remaining residues hold the peptide in place, allowing the detached ones to re-bind. This results in a significantly lower off-rate (
).
-
Visualization: Mechanism of Binding
Caption: Electrostatic interaction mechanism between poly-aspartate peptides and hydroxyapatite surface.
Comparative Performance Analysis
The following analysis synthesizes data from in vivo biodistribution studies and in vitro binding assays.
Performance Matrix: D4 vs. D6 vs. D8
| Feature | D4 (Tetra-Asp) | D6 (Hexa-Asp) | D8 (Octa-Asp) |
| Binding Affinity ( | Low | Moderate | High |
| Adsorption Mechanism | Weak Electrostatic | Moderate Electrostatic | Strong Multivalent Chelation |
| In Vivo Bone Retention | < 12 Hours | 24 - 48 Hours | > 48 Hours |
| Displacement Risk | High (Serum Proteins) | Moderate | Low |
| Primary Application | Imaging (Rapid Clearance) | General Drug Delivery | Therapeutic Anchoring |
Detailed Analysis
-
D4: Generally considered insufficient for therapeutic bone targeting. Its short length prevents it from overcoming the competitive binding of serum proteins (like albumin) or natural bone matrix proteins (osteopontin).
-
D6: The historical standard. D6 has been widely used to deliver imaging agents and small molecules. However, recent studies indicate it may have "leaky" retention profiles in high-flow environments.
-
D8: Emerging as the superior alternative. In direct in vivo comparisons (fluorescence imaging in murine models), D8 showed the strongest binding efficiency across skull, femur, and tibia tissues compared to other variants like E8 (poly-glutamate) or YD8. The extra two aspartic acid residues provide a non-linear increase in binding stability due to the cooperativity of the additional charge interactions.
Experimental Validation Protocols
To verify these claims in your specific drug conjugate system, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: Quantitative Hydroxyapatite Binding Assay (In Vitro)
This assay determines the percentage of peptide bound to HA particles at equilibrium.
Reagents:
-
Hydroxyapatite powder (synthetic, surface area ~60
). -
Peptide solutions (D4, D6, D8 labeled with FITC or similar fluorophore) in TBS (Tris-Buffered Saline, pH 7.4).
Workflow:
-
Preparation: Suspend HA powder in TBS (10 mg/mL). Sonicate to disperse.
-
Incubation: Mix 100 µL of HA suspension with 100 µL of peptide solution (concentration range: 1 - 100 µM).
-
Equilibration: Incubate at 37°C for 60 minutes with gentle rotation.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Quantification: Remove supernatant. Measure fluorescence of the supernatant (
) and the initial stock ( ). -
Calculation:
Protocol B: Real-Time Kinetics via QCM-D
For a more granular view of binding kinetics (
Workflow Visualization:
Caption: QCM-D workflow for measuring peptide binding kinetics.
Interpretation:
-
D8 will show a rapid frequency drop (mass uptake) and a negligible rise during the wash phase (minimal desorption).
-
D4 will likely show a significant rise in frequency during the wash phase, indicating rapid desorption.
Applications & Implications
-
Drug Delivery: For delivering cytotoxic payloads (e.g., Doxorubicin) to bone tumors, D8 is recommended to minimize systemic washout and off-target toxicity.
-
Imaging: If rapid clearance is required to reduce background noise, D6 or D4 might be preferable, but for long-term monitoring of bone remodeling, D8 is superior.
-
Osteoporosis Therapy: D8-conjugated anabolic agents will have a higher residence time at the active remodeling sites (resorption pits) where calcium is exposed.
References
-
Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study Source: bioRxiv (Preprint) [Link] Note: This study explicitly identifies D8 as having the strongest binding efficiency across skeletal tissues compared to other variants.
-
Quantification of the binding affinity of a specific hydroxyapatite binding peptide Source: National Institute of Standards and Technology (NIST) [Link] Note: Provides the methodological basis for SPR and QCM-D analysis of peptide-HA interactions.
-
The effect of polyaspartate chain length on mediating biomimetic remineralization of collagenous tissues Source: PubMed Central (PMC) [Link] Note: Discusses the impact of chain length (pAsp6 vs pAsp10) on calcium interaction and mineralization.
-
Understanding the Adhesion Mechanism of Hydroxyapatite-Binding Peptide Source: Langmuir (ACS Publications) [Link] Note: Details the electrostatic contributions of residues to HA binding energy.
Validation of Asp-Asp-Asp-Asp (D4) Purity: A High-Performance Capillary Electrophoresis Guide
Executive Summary: The "Void Volume" Problem
In the analysis of synthetic peptides, Asp-Asp-Asp-Asp (D4) presents a distinct chromatographic challenge. This tetrapeptide is highly hydrophilic and carries a significant net negative charge at neutral pH. Standard Reversed-Phase HPLC (RP-HPLC)—the workhorse of peptide analysis—relies on hydrophobic interaction. Consequently, D4 often elutes in the void volume (k' < 1), co-eluting with injection spikes, salts, and non-retained impurities.
This guide validates Capillary Zone Electrophoresis (CZE) as the superior orthogonal method for D4 purity assessment. unlike HPLC, CZE leverages the peptide’s high charge-to-mass ratio to achieve high-resolution separation, making it the definitive technique for validating acidic peptide purity in drug development.
Comparative Analysis: RP-HPLC vs. CZE
The following table contrasts the performance of RP-HPLC and CZE specifically for highly acidic peptides like D4.
| Feature | RP-HPLC (C18/C8) | Capillary Electrophoresis (CZE) |
| Separation Principle | Hydrophobicity (Partitioning) | Charge-to-Mass Ratio |
| D4 Retention | Poor (Elutes near void volume) | Excellent (Distinct migration) |
| Purity Assessment | High risk of co-elution with salts | High specificity for charged impurities |
| Solvent Consumption | High (mL/min organic solvents) | Negligible (µL/run aqueous buffers) |
| Detection (UV) | 214 nm (Gradient baseline drift common) | 200–214 nm (Stable baseline) |
| Matrix Tolerance | Low (Salts interfere/clog columns) | High (Salts separate from analyte) |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting CZE over HPLC for acidic peptides.
Figure 1: Decision tree highlighting the risk of using RP-HPLC for polar acidic peptides and the logical transition to CZE.
Scientific Mechanism: Why CZE Works for D4
The Electrophoretic Advantage
Asp-Asp-Asp-Asp has four aspartic acid residues. The side chain of aspartic acid has a pKa of approximately 3.9.
-
At pH 2.5 (Standard HPLC): The side chains are partially protonated, reducing polarity but not enough to bind to C18.
-
At pH 9.0 (CZE Mode): All four side chains and the C-terminus are deprotonated. The peptide carries a net charge of roughly -5 (including N-terminus effects).
In CZE using a Bare Fused Silica capillary at high pH:
-
Electroosmotic Flow (EOF): The silica wall is negatively charged, creating a strong bulk flow toward the Cathode (negative to positive).
-
Electrophoretic Mobility: The negatively charged D4 peptide is attracted to the Anode (positive).
-
Net Movement: The EOF is stronger than the peptide's mobility. The peptide moves toward the detector (Cathode) but "drags its feet." Highly negative impurities (like D5 or D4 + protecting groups) migrate at different speeds, creating resolution.
Figure 2: Vector diagram of the separation mechanism. The D4 peptide is separated because its strong pull toward the Anode slows it down relative to neutral impurities, preventing co-elution.
Detailed Experimental Protocol
This protocol is designed to be self-validating . If the Current drops or the Marker migration time shifts >5%, the run is automatically suspect.
A. Reagents & Buffer Preparation[1]
-
Background Electrolyte (BGE): 50 mM Sodium Borate, pH 9.3.
-
Why: Borate buffers provide stable pH and prevent bacterial growth. pH 9.3 ensures full deprotonation of Asp residues.
-
-
Sample Diluent: 10-fold dilution of BGE (5 mM Borate).
-
Why: "Field Amplified Sample Stacking" (FASS). The lower conductivity of the sample plug focuses the peptide into a sharp band at the boundary of the high-conductivity BGE.
-
B. Instrument Settings (Agilent 7100 / Sciex PA 800 Plus)
-
Capillary: Bare Fused Silica, 50 µm ID x 40 cm effective length (50 cm total).
-
Temperature: 25°C (Strict control required to maintain viscosity/migration time).
-
Detection: PDA/UV at 200 nm (Primary) and 214 nm.
-
Note: D4 lacks aromatic rings (Trp/Tyr). Detection relies on the peptide bond (amide), which absorbs maximally at <210 nm.
-
-
Voltage: +25 kV (Normal Polarity).
-
Injection: Pressure injection (50 mbar for 5 seconds).
C. Workflow Steps
-
Conditioning: Rinse capillary with 0.1 M NaOH (5 min) -> Water (2 min) -> BGE (5 min).
-
Blank Run: Inject BGE to ensure baseline stability.
-
System Suitability Test (SST): Inject a mix of D4 standard and a neutral marker (e.g., Mesityl Oxide or Acetone).
-
Criteria: Neutral marker elutes first (with EOF). D4 elutes later. Resolution > 2.0.
-
-
Sample Analysis: Inject D4 sample.
-
Shutdown: Rinse with water to prevent borate crystallization.
Validation Parameters (ICH Q2 Alignment)
To comply with ICH Q2(R2) guidelines for analytical validation, the following data profile must be generated.
Summary of Validation Results (Mock Data)
| Parameter | Method Requirement | Experimental Result | Status |
| Specificity | Resolution (Rs) > 1.5 between D4 and D3 (Asp-Asp-Asp) impurity | Rs = 3.2 | Pass |
| Linearity (R²) | > 0.999 over 50–150% target concentration | 0.9998 | Pass |
| Precision (Repeatability) | RSD < 2.0% for Migration Time (MT) and Area | MT: 0.4%, Area: 1.1% | Pass |
| LOD / LOQ | S/N > 3 (LOD) and > 10 (LOQ) | LOQ: 5 µg/mL | Pass |
| Accuracy (Recovery) | 90–110% spike recovery | 98.5% | Pass |
Critical Validation Insight: Specificity
In peptide synthesis, the most common impurity for D4 is the "deletion sequence" (D3) or the "insertion sequence" (D5).
-
D3 (Asp-Asp-Asp): Has less negative charge and lower mass.
-
D5 (Asp-Asp-Asp-Asp-Asp): Has more negative charge and higher mass.
-
Result: CZE separates these based on discrete changes in charge-to-mass ratio.[1] RP-HPLC often fails to resolve D3 from D4 due to identical hydrophobicity (or lack thereof).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
European Pharmacopoeia (Ph. Eur.). (2024).[2][3][4] Chapter 2.2.47. Capillary Electrophoresis. European Directorate for the Quality of Medicines. [Link]
-
Kasicka, V. (2018). Recent advances in CE and CEC of peptides (2015–2017). Electrophoresis, 39(1), 198-223. [Link]
-
Agilent Technologies. (2020). High Performance Capillary Electrophoresis: A Primer.[5][Link]
Sources
- 1. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. agilent.com [agilent.com]
Binding constant (Kd) comparison of (Asp)4 vs (Glu)4
Definitive Guide: Binding Constant ( ) Comparison of (Asp) vs. (Glu)
Executive Summary: The Structural Determinants of Affinity
In the development of bone-targeted therapeutics and diagnostic agents, the choice between Tetra-aspartate ((Asp)
While both oligopeptides are polyanionic and exhibit affinity for the calcium-rich surface of Hydroxyapatite (HA), (Asp)
This guide dissects the thermodynamic and structural mechanisms driving this difference, providing researchers with the rationale needed to select the optimal moiety for drug delivery systems.
Quick Comparison Matrix
| Feature | (Asp) | (Glu) |
| Binding Affinity ( | High (~1–10 | Moderate/Low (~50–100+ |
| Primary Mechanism | Lattice Matching (Structural fit) | Electrostatic Adsorption (Non-specific) |
| Side Chain Characteristics | Short, rigid (1 methylene group) | Long, flexible (2 methylene groups) |
| Entropic Cost | Low (Pre-organized for binding) | High (Loss of conformational freedom) |
| Application | High-retention bone targeting (e.g., Osteopontin mimics) | Modulating crystal growth/inhibition |
*Note: Exact
Mechanistic Deep Dive: Why (Asp) Outperforms (Glu)
The superior affinity of aspartate sequences is grounded in the "Molecular Zipper" hypothesis and the specific crystal geometry of hydroxyapatite (
The Lattice Matching Effect
The (100) face of hydroxyapatite presents parallel rows of calcium ions with a specific periodic spacing (approx. 9.4 Å).
-
Aspartate (D): The side chain of Asp is short (
). When polymerized, the carboxyl groups in a poly-Asp helix or extended chain are spaced at intervals that closely match the calcium repeat distance on the HA crystal lattice. This creates a cooperative "zipper-like" binding where multiple carboxylates engage simultaneously. -
Glutamate (E): The side chain of Glu is longer (
). This extra methylene group introduces rotational freedom (flexibility). While this allows individual carboxylates to reach binding sites, it prevents the rigid, periodic alignment required for high-affinity cooperative binding. The spacing is often "out of phase" with the crystal lattice.
Entropy-Enthalpy Compensation
-
(Asp)
: Due to the shorter side chain, the carboxyl groups are more constrained relative to the peptide backbone. The "entropic cost" of freezing these side chains into a bound state is lower because they were already relatively rigid. -
(Glu)
: The flexible side chains must lose significant conformational entropy to bind specific calcium sites. This high entropic penalty counteracts the enthalpic gain from electrostatic attraction, resulting in a higher (weaker binding).
Visualizing the Interaction Pathway
Figure 1: The "Lattice Matching" filter. While both peptides adsorb electrostatically, (Asp)
Experimental Validation: Self-Validating Protocol
To objectively measure and compare these constants in your own lab, I recommend Isothermal Titration Calorimetry (ITC) over simple hydroxyapatite chromatography. ITC provides a complete thermodynamic profile (
Protocol: Comparative ITC for HA Binding
Objective: Determine
Reagents:
-
Ligand: (Asp)
and (Glu) peptides (purity >95%, lyophilized). -
Macromolecule: Hydroxyapatite Nanoparticles (surface area ~100
, suspended). -
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly degassed).
Workflow:
-
Preparation:
-
Dissolve peptides in Buffer to 2.0 mM.
-
Suspend HA nanoparticles in exact same Buffer to 0.5 mg/mL. Sonicate for 10 min to disperse aggregates.
-
-
Titration (The "Self-Validating" Step):
-
Load HA suspension into the sample cell.
-
Load Peptide solution into the syringe.
-
Perform 20 injections of 2
L each at 180s intervals. -
Control: Titrate Peptide into Buffer (no HA) to measure heat of dilution. Subtract this from the main data.
-
-
Data Analysis:
-
Fit data to a "One Set of Sites" model (Langmuir).
-
Validation Check: If the curve does not saturate (plateau) by the 20th injection, increase peptide concentration and repeat. A non-saturating curve indicates
is too high (likely for Glu4) or concentration is too low.
-
Expected Results Profile
| Parameter | (Asp) | (Glu) |
| Heat Release ( | Sharp exothermic peaks, rapid saturation. | Broad/weak peaks, slow or no saturation. |
| Binding Constant ( | High ( | Low ( |
| Dissociation ( | Low | High |
Strategic Recommendations for Drug Development
Based on the binding kinetics, here is how to apply these findings:
-
For Bone Targeting (Imaging/Therapy):
-
Choose (Asp)
or (Asp) . The tighter binding ensures the payload remains localized at the bone surface for sufficient time to be internalized or release its drug. -
Example: Bisphosphonate alternatives often use Poly-Asp tails to reduce toxicity while maintaining osteotropism.
-
-
For Modulating Mineralization:
-
Choose (Glu)
. If the goal is to inhibit crystal growth without permanently binding to the surface (reversible inhibition), the lower affinity and higher flexibility of Glutamate allow it to cover the surface dynamically.
-
-
Linker Design:
-
Avoid using (Glu)
as a spacer if you do not want bone interaction. Even though it is weaker than Asp, it still binds calcium. Use Glycine/Serine linkers for inert spacing.
-
References
-
Role of Aspartate in Calcium Binding
- Title: Calcium binding to dipeptides of aspartate and glutamate in comparison with orthophosphoserine.
- Source: PubMed (2013).
- Key Finding: Aspartate binds Calcium(II) significantly stronger ( ) than Glutamate ( ), establishing the baseline for oligomer performance.
-
Peptide-Hydroxyapatite Interactions
-
Poly-Aspartate in Drug Delivery
-
Title: Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications.[4]
- Source: Intern
- Key Finding: Validates Poly-Asp as a functional bone-targeting moiety superior to random coils.
-
-
Functional Group Comparison (Gold Nanoparticles)
-
Title: Binding affinity of surface functionalized gold nanoparticles to hydroxyapatite.[5]
-
Source: Journal of Biomedical Materials Research Part A (2011).[5]
- Key Finding: Demonstrates the hierarchy of binding: Bisphosphonate > Glutamic Acid > Phosphonic Acid, providing a comparative scale for functional group affinity.
-
Sources
- 1. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Adhesion Mechanism of Hydroxyapatite-Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ame.nd.edu [ame.nd.edu]
A Comparative Guide to the Conformational States of Tetra-aspartic Acid via NMR Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetra-aspartic Acid's Conformational Plasticity
Tetra-aspartic acid, a homo-oligomer of the acidic amino acid aspartate, serves as a fundamental model for understanding the behavior of negatively charged domains in proteins. Its conformational landscape is exquisitely sensitive to its environment, particularly pH and the presence of metal ions. These factors dictate the protonation state of its four carboxylic acid side chains, thereby modulating the electrostatic interactions that govern its three-dimensional structure. A thorough grasp of these conformational transitions is critical in fields ranging from drug development, where peptide-based therapeutics are designed, to materials science, in the engineering of self-assembling biomaterials. NMR spectroscopy is a powerful, non-invasive technique uniquely suited for characterizing the dynamic nature of such flexible peptides in solution.
This guide will compare and contrast the conformational states of tetra-aspartic acid under varying pH conditions and in the presence of metal ions, supported by experimental NMR data. We will delve into the practical application of specific NMR techniques for elucidating these states and provide a detailed protocol for their characterization.
Comparing Conformational States: The Influence of pH and Metal Ions
The conformational ensemble of tetra-aspartic acid is primarily governed by the electrostatic repulsion between its four carboxylate side chains. Changes in pH and the introduction of metal ions directly influence these interactions, leading to distinct conformational preferences.
The Role of pH in Modulating Conformation
The protonation state of the four carboxylic acid side chains of tetra-aspartic acid is dependent on the surrounding pH. This, in turn, dictates the peptide's overall charge and conformational preferences. At low pH (acidic conditions), the carboxyl groups are protonated and neutral, minimizing electrostatic repulsion and allowing for a more compact ensemble of conformations. As the pH increases (neutral to basic conditions), the carboxyl groups deprotonate, leading to a net negative charge. The increased electrostatic repulsion between the negatively charged side chains favors more extended conformations.
This pH-dependent conformational change can be monitored by observing changes in NMR parameters such as chemical shifts and J-coupling constants. For instance, the protons adjacent to the carboxylic acid groups (α and β protons) will experience significant changes in their chemical shifts as the protonation state of the carboxyl group changes.
Metal Ion Binding and Conformational Selection
Divalent and trivalent cations can interact with the negatively charged carboxylate groups of tetra-aspartic acid, acting as bridges and neutralizing the repulsive forces between the side chains. This interaction can induce a conformational selection, favoring specific folded states. The nature of the metal ion, its charge, and its coordination preferences will determine the geometry of the resulting complex and the conformational state of the peptide. NMR titration experiments, where the metal ion is incrementally added to a solution of the peptide, are instrumental in monitoring these binding events through chemical shift perturbations.
A Technical Comparison of NMR Methodologies for Characterizing Tetra-aspartic Acid
The flexible nature of tetra-aspartic acid necessitates a multi-pronged NMR approach to fully characterize its conformational states. While one-dimensional (1D) ¹H NMR can provide initial insights, a comprehensive understanding requires the application of two-dimensional (2D) techniques.
Unambiguous Resonance Assignment: The Starting Point
A prerequisite for any detailed conformational analysis is the unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to their respective atoms in the tetra-aspartic acid sequence. This is typically achieved through a combination of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily those separated by two or three bonds. This is crucial for tracing the spin systems within each aspartic acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the amide proton to the side-chain protons. This is particularly useful for identifying the amino acid type.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, providing the carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is essential for sequential assignment and linking the individual amino acid spin systems.
Caption: Workflow for NMR Resonance Assignment.
Probing Torsional Angles with J-Coupling Analysis
Three-bond scalar couplings (³J-couplings), particularly between the amide proton and the alpha-proton (³JHN-Hα), are invaluable for determining the backbone dihedral angle φ. The Karplus equation relates the magnitude of the J-coupling constant to the dihedral angle, providing quantitative constraints on the peptide's conformation.
A comparison of ³J-coupling constants for tetra-aspartic acid at different pD values (the equivalent of pH in D₂O) reveals a clear trend. At acidic pD, where the carboxyl groups are protonated, the J-coupling values suggest a more diverse conformational ensemble. In contrast, at neutral and basic pD, the larger difference between the vicinal Jαβ1 and Jαβ2 coupling constants indicates a more inclined conformer distribution, driven by the electrostatic repulsion of the ionized carboxyl groups.
Table 1: Comparison of Vicinal ¹H-¹H Coupling Constants (Hz) for Tetra-aspartic Acid at Different pD Values.
| pD | J-Coupling | N-term. (1) | Nonterm. (2) | Nonterm. (3) | C-term. (4) |
| Acidic | Jαβ1 | 7.12 ± 0.03 | 7.36 ± 0.01 | 7.65 ± 0.03 | – |
| Jαβ2 | 5.38 ± 0.02 | 5.90 ± 0.01 | 5.45 ± 0.01 | – | |
| Neutral | Jαβ1 | 9.96 ± 0.07 | 8.77 ± 0.03 | 10.31 ± 0.00 | 8.98 ± 0.01 |
| Jαβ2 | 4.16 ± 0.02 | 4.52 ± 0.03 | 3.92 ± 0.05 | 4.09 ± 0.05 | |
| Basic | Jαβ1 | 8.79 ± 0.02 | 8.62 ± 0.02 | 9.12 ± 0.02 | 8.69 ± 0.02 |
| Jαβ2 | 4.63 ± 0.02 | 4.92 ± 0.02 | 5.02 ± 0.02 | 4.47 ± 0.02 |
Note: Values are presented as mean ± standard deviation. Some values at the C-terminus under acidic conditions could not be determined due to signal overlap.
Mapping Through-Space Proximity with NOE Analysis
The Nuclear Overhauser Effect (NOE) arises from the through-space dipole-dipole coupling between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by covalent bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are the primary tool for detecting these interactions. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for 3D structure calculation.
For a flexible peptide like tetra-aspartic acid, the observed NOEs represent a population-weighted average of the different conformations present in solution. By combining NOE-derived distance restraints with J-coupling-derived dihedral angle restraints, it is possible to generate an ensemble of structures that represents the conformational space sampled by the peptide.
Caption: Workflow for NMR-based Structure Calculation.
Experimental Protocol: pH Titration of Tetra-aspartic Acid Monitored by ¹H NMR
This protocol outlines a representative experiment to characterize the pH-dependent conformational changes of tetra-aspartic acid.
1. Sample Preparation: a. Dissolve tetra-aspartic acid in D₂O to a final concentration of 1-5 mM. b. Add a small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing. c. Prepare a series of buffers with varying pD values (e.g., from pD 2 to pD 10) using appropriate buffer systems (e.g., deuterated acetate, phosphate, and borate buffers). d. Prepare a set of NMR samples by dissolving the tetra-aspartic acid stock solution in each of the different pD buffers.
2. NMR Data Acquisition: a. Acquire a series of 1D ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher). b. For a more detailed analysis, acquire a set of 2D NMR spectra (COSY, TOCSY, NOESY, HSQC) at selected pD values (e.g., acidic, neutral, and basic).
3. Data Processing and Analysis: a. Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Reference the chemical shifts to the DSS signal. c. Assign the proton resonances at each pD value using the 2D NMR data. d. Plot the chemical shifts of the α- and β-protons of each aspartate residue as a function of pD. e. Fit the titration curves to the Henderson-Hasselbalch equation to determine the pKa values of the individual carboxylic acid groups. f. Measure the ³JHN-Hα coupling constants from the high-resolution 1D or 2D spectra at each pD to monitor changes in the backbone conformation. g. Analyze the NOESY spectra to identify changes in through-space contacts as a function of pD.
Conclusion
The conformational landscape of tetra-aspartic acid is highly sensitive to its solution environment. NMR spectroscopy provides a powerful and versatile toolkit for characterizing these conformational states in atomic detail. By systematically varying the pH and metal ion concentration and employing a combination of 1D and 2D NMR techniques, researchers can gain a comprehensive understanding of the structural plasticity of this important model peptide. This knowledge is fundamental for the rational design of peptide-based drugs and biomaterials with tailored properties.
References
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
NMR is a leading technique in the study of conformational preferences of small flexible peptides whose structure can be often only described by an ensemble of conformations. Although NMR studies of peptides can be easily and fast performed by canonical protocols established a few decades ago, more r … (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
NMR spectroscopy is a powerful, non-invasive, and routine method of studying the structure and interactions of peptides and proteins and allows for the identification of bioactive conformations related to their drug-like properties. (n.d.). Request PDF. Retrieved February 9, 2026, from [Link]
- NMR spectroscopy can provide valuable information about the structural dynamics of peptides.
A Comparative Guide to Quartz Crystal Microbalance (QCM) Analysis of Dopamine D4 Receptor Surface Binding
For researchers, scientists, and drug development professionals investigating the intricate interactions of G-protein coupled receptors (GPCRs), understanding the binding kinetics and conformational changes of these membrane proteins is paramount. The Dopamine D4 receptor (DRD4), a key target in neuropharmacology, presents a significant analytical challenge due to its complex structure and membrane-bound nature. This guide provides an in-depth technical overview of Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) as a powerful tool for the label-free, real-time analysis of DRD4 surface binding. It further offers a comparative analysis with alternative technologies, supported by experimental insights and protocols.
The Imperative of Studying GPCRs in a Membrane Environment
G-protein coupled receptors, such as the Dopamine D4 receptor, are integral membrane proteins that play a crucial role in signal transduction across the cell membrane. Their function is intrinsically linked to their lipid environment. Therefore, to obtain biologically relevant data on ligand binding, it is essential to study these receptors in a setting that mimics their native membrane environment. This is a primary challenge in the biophysical characterization of GPCRs, as their extraction from the cell membrane often leads to denaturation and loss of function.[1]
Quartz Crystal Microbalance with Dissipation (QCM-D): A Window into Mass and Structure
QCM-D is a surface-sensitive technique that measures changes in mass and viscoelastic properties of thin films at a solid-liquid interface in real-time.[2] It operates by monitoring the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor.
-
Frequency (Δf): A decrease in frequency corresponds to an increase in mass on the sensor surface, such as the binding of molecules.
-
Dissipation (ΔD): An increase in dissipation indicates that the adsorbed layer is soft and viscoelastic, while a low dissipation suggests a rigid and compact layer.[3]
This dual-parameter measurement provides not only quantitative information about the amount of bound material but also qualitative insights into the structural properties of the adsorbed layer, such as conformational changes, swelling, or crosslinking.[3]
The Power of Dissipation in GPCR Analysis
The dissipation parameter is particularly valuable for studying membrane proteins like DRD4. The formation of a supported lipid bilayer (SLB) on the sensor and the subsequent incorporation of the receptor, as well as the binding of ligands, all involve changes in the viscoelasticity of the surface layer. For instance, the transition from adsorbed vesicles to a planar lipid bilayer is characterized by a distinct signature in both frequency and dissipation.[4]
Experimental Workflow: A Step-by-Step Guide to DRD4 Analysis with QCM-D
While direct QCM-D studies on the Dopamine D4 receptor are not extensively reported, a robust experimental approach can be designed based on established protocols for other GPCRs and membrane proteins.[3][5] The following protocol outlines a self-validating system for analyzing DRD4 surface binding.
Caption: Experimental workflow for DRD4 surface binding analysis using QCM-D.
Part 1: Preparation of DRD4 Proteoliposomes
The foundation of a successful experiment lies in the preparation of high-quality proteoliposomes, which are lipid vesicles containing the reconstituted DRD4 protein.
Causality: Reconstituting the purified DRD4 into a lipid environment is crucial to maintain its native conformation and functionality.[6][7] The lipid composition of the vesicles should ideally mimic that of the native cell membrane.
Protocol:
-
DRD4 Expression and Purification: Express and purify the Dopamine D4 receptor using established methods, typically involving expression in insect or mammalian cells followed by affinity chromatography.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) with a lipid composition that promotes the stability and activity of DRD4. A common approach is to use a mixture of phospholipids such as POPC and cholesterol.
-
Reconstitution: Reconstitute the purified DRD4 into the pre-formed liposomes. This can be achieved by methods such as detergent dialysis or co-extrusion. The orientation of the receptor within the vesicle membrane is a critical factor to consider.
Part 2: Formation of a DRD4-Containing Supported Lipid Bilayer (SLB) on the QCM-D Sensor
The next critical step is the formation of a planar lipid bilayer containing the DRD4 receptors on the QCM-D sensor surface.
Causality: A supported lipid bilayer provides a fluid and biologically relevant environment for the transmembrane receptor, allowing for lateral mobility and conformational changes upon ligand binding.[4]
Protocol:
-
Sensor Cleaning and Preparation: Thoroughly clean the SiO2-coated QCM-D sensor to ensure a hydrophilic surface, which is essential for SLB formation. This is typically done using UV/ozone treatment or piranha solution.
-
Baseline Establishment: Mount the cleaned sensor in the QCM-D module and establish a stable baseline in a suitable buffer (e.g., HEPES or PBS).
-
Vesicle Adsorption and Rupture: Inject the DRD4 proteoliposomes into the QCM-D chamber.[4] The vesicles will adsorb to the sensor surface, leading to a decrease in frequency and an increase in dissipation.[4] Upon reaching a critical surface coverage, the vesicles will spontaneously rupture and fuse to form a continuous lipid bilayer. This process is characterized by a sharp increase in frequency (due to the release of trapped water) and a decrease in dissipation, indicating the formation of a more rigid and ordered layer.[4]
-
Rinsing: Rinse with buffer to remove any non-fused vesicles. A stable baseline with a final frequency shift of approximately -25 Hz and a dissipation shift of <0.5 x 10^-6 is indicative of a well-formed SLB.
Part 3: Ligand Binding Analysis
With the DRD4-containing SLB in place, the sensor is ready for the analysis of ligand binding.
Causality: Real-time monitoring of the changes in frequency and dissipation upon the introduction of a ligand provides quantitative data on the binding kinetics (association and dissociation rates) and qualitative information on the conformational changes induced by the binding event.
Protocol:
-
Establish a Stable Baseline: Flow buffer over the DRD4-SLB surface until a stable baseline in both frequency and dissipation is achieved.
-
Ligand Injection (Association): Inject the ligand of interest (e.g., an agonist or antagonist) at a known concentration. The binding of the ligand to the DRD4 receptors will cause a decrease in frequency and potentially a change in dissipation.
-
Rinsing (Dissociation): Switch back to the running buffer to monitor the dissociation of the ligand from the receptor. This will be observed as an increase in frequency.
-
Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). Changes in dissipation during ligand binding can provide insights into conformational changes in the receptor-lipid layer.
Comparative Analysis with Alternative Technologies
While QCM-D offers unique advantages, it is important to consider other label-free techniques for a comprehensive understanding of DRD4 surface binding. The choice of technology will depend on the specific research question.[8][9]
| Feature | Quartz Crystal Microbalance with Dissipation (QCM-D) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Primary Measurement | Mass and Viscoelasticity (Δf and ΔD) | Refractive Index | Interference Pattern (Wavelength Shift) |
| Key Advantages | - Provides information on conformational changes and hydration.[3]- Less sensitive to bulk refractive index changes. | - High sensitivity for kinetic analysis of small molecules.[10]- Well-established for determining binding kinetics (ka, kd, KD).[11] | - High throughput and crude sample compatibility.[12]- Simple dip-and-read format.[13] |
| Limitations | - Lower throughput compared to BLI.- Can be sensitive to temperature and viscosity changes.[14] | - Sensitive to bulk refractive index changes.- Can be challenging to work with membrane proteins directly on the sensor.[11] | - Less sensitive than SPR for small molecules.[12]- Limited information on conformational changes. |
| Best Suited For | - Studying conformational changes upon ligand binding.- Analyzing the formation and properties of lipid bilayers. | - Precise determination of binding kinetics and affinity.[8]- Screening of small molecule libraries.[10] | - High-throughput screening of antibodies and larger molecules.[15]- Rapid screening of binding/no-binding interactions. |
Data Interpretation: Beyond Binding Kinetics
A key strength of QCM-D is the wealth of information provided by the dissipation parameter. For DRD4 analysis, changes in dissipation can signify:
-
Receptor Conformation: A change in the conformation of the DRD4 receptor upon ligand binding can alter the viscoelasticity of the surrounding lipid bilayer, leading to a measurable change in dissipation.
-
Receptor Clustering: The clustering or oligomerization of receptors upon activation can also lead to changes in the dissipation signal.
-
G-protein Coupling: In more advanced experimental setups, the binding of a G-protein to the intracellular domain of the DRD4 receptor can be detected as a further mass increase and a change in the viscoelastic properties of the layer.
Conclusion: A Holistic Approach to GPCR Analysis
The Quartz Crystal Microbalance with Dissipation monitoring offers a powerful and insightful method for the analysis of Dopamine D4 receptor surface binding. Its ability to provide real-time, label-free data on both mass and conformational changes makes it an invaluable tool for understanding the complex interplay between GPCRs, their lipid environment, and their ligands. While no single technique can provide all the answers, a multi-faceted approach that combines the strengths of QCM-D with complementary techniques like SPR and BLI will undoubtedly accelerate our understanding of GPCR biology and pave the way for the development of novel therapeutics.
References
-
Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. (2022). PMC. [Link]
-
Challenges associated with Quartz Crystal Microbalance with Dissipation (QCM-D) as a wettability screening tool. (2025). ResearchGate. [Link]
-
Application of QCM in Peptide and Protein-Based Drug Product Development. (2020). PMC. [Link]
-
QCM-D vs SPR - what is the difference?. (2024). Biolin Scientific. [Link]
-
Using QCM-D in the field of membrane biophysics. (2023). Biolin Scientific. [Link]
-
Construction of Model Lipid Membranes Incorporating G-protein Coupled Receptors (GPCRs). (2022). JoVE. [Link]
-
QCM Biosensor Based on Polydopamine Surface for Real-Time Analysis of the Binding Kinetics of Protein-Protein Interactions. (2017). MDPI. [Link]
-
Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. (2020). PMC. [Link]
-
QCM DETECTION OF MEMBRANE PROTEIN-LIGAND INTERACTIONS USING CELL-DERIVED LIPOSOMES. (n.d.). IEEExplore. [Link]
-
Protein–Ligand interactions for hydrophobic charge-induction chromatography: A QCM-D study. (2025). ResearchGate. [Link]
-
A Fast and Reliable Method Based on QCM-D Instrumentation for the Screening of Nanoparticle/Blood Protein Interactions. (2023). MDPI. [Link]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions. (2021). PubMed. [Link]
-
Combined QCM-D and EIS study of supported lipid bilayer formation and interaction with pore-forming peptides. (2009). Royal Society of Chemistry. [Link]
-
Reconstitution of solubilised brain D2 dopamine receptors into phospholipid vesicles. (1984). ScienceDirect. [Link]
-
QCM-D vs. SPR - What are the differences, and which technique fits your application?. (n.d.). Biolin Scientific. [Link]
-
Surface plasmon resonance applied to G protein-coupled receptors. (2011). PMC. [Link]
-
Biolayer Interferometry (BLI). (n.d.). Sartorius. [Link]
-
Why G protein-coupled receptors (GPCRs) are difficult to study. (2024). Fluidic Sciences Ltd. [Link]
-
Small Molecule Analysis via Biolayer Interferometry. (n.d.). Gator Bio. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]
-
Reconstitution of affinity-purified dopamine D2 receptor binding activities by specific lipids. (1987). PubMed. [Link]
-
Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). (n.d.). Synthelis. [Link]
-
BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024). Nicoya. [Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2019). Frontiers in Molecular Biosciences. [Link]
-
Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. (2020). PMC. [Link]
-
Biolayer Interferometry (BLI). (n.d.). Center for Macromolecular Interactions - Harvard University. [Link]
-
Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. (2006). Biochemistry. [Link]
-
Current and Future Challenges in GPCR Drug Discovery. (2017). PubMed. [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. [Link]
Sources
- 1. Why G protein-coupled receptors (GPCRs) are difficult to study - Fluidic Sciences Ltd % [fluidic.com]
- 2. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Preparing Functionalized Lipid Layers for the Study of Complex Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Reconstitution of solubilised brain D2 dopamine receptors into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstitution of affinity-purified dopamine D2 receptor binding activities by specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanoscience.com [nanoscience.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 13. Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synthelis.com [synthelis.com]
Comparative Guide: Electron Transfer Dissociation (ETD) vs. CID for Poly-Aspartic Acid Analysis
Executive Summary
Poly-aspartic acid (poly-Asp) presents a unique challenge in mass spectrometry due to its high negative charge density and the labile nature of its acidic side chains. While Collision-Induced Dissociation (CID) is the standard for peptide sequencing, it suffers from the "Aspartic Acid Effect," where preferential cleavage at the C-terminus of Asp residues biases the fragmentation, often obscuring full sequence coverage.
This guide evaluates Electron Transfer Dissociation (ETD) as a superior alternative for structural characterization of poly-Asp. Our analysis demonstrates that while ETD requires specific sample preparation to overcome charge-state limitations (the "supercharging" requirement), it yields orthogonal c/z-type ions that provide more uniform sequence coverage and preserve labile side-chain modifications better than CID.
Mechanistic Divergence: The "Asp Effect" vs. Radical Chemistry
To understand why ETD is necessary for poly-Asp, we must first diagnose the failure mode of standard CID.
The CID Failure Mode: The "Asp Effect"
In positive mode CID, fragmentation is driven by the "Mobile Proton Model." Protons migrate to the amide backbone to facilitate cleavage. However, aspartic acid residues possess a side-chain carboxylic acid group that actively participates in this chemistry.
-
Mechanism: The Asp side chain acts as a local proton source/shuttle. It attacks the backbone amide proton, forming a cyclic anhydride intermediate.
-
Result: This lowers the activation energy for cleavage specifically at the C-terminal side of Asp residues .
-
Impact on Poly-Asp: In a homopolymer like poly-Asp, this results in predictable but uninformative cleavage patterns, often dominating the spectrum with internal fragments and causing "sequence scrambling" or loss of terminal residue information.
The ETD Solution: Radical-Driven Dissociation
ETD operates on a fundamentally different principle independent of the mobile proton.
-
Mechanism: An electron is transferred from a radical anion (e.g., fluoranthene) to the multiply charged poly-Asp cation. This creates an unstable radical cation
. -
Cleavage: The radical induces cleavage at the N-C
bond , generating c and z ions.[1] -
Advantage: This process is non-ergodic (fast); cleavage occurs before energy randomizes. Therefore, it is less sensitive to the "Asp effect," resulting in a more random, ladder-like fragmentation pattern that covers the entire polymer length.
Experimental Protocol: Overcoming the Charge Barrier
Critical Technical Hurdle: ETD efficiency scales with the square of the precursor charge (
Protocol A: Supercharging-Assisted ETD (Positive Mode)
Objective: Generate
-
Sample Preparation:
-
Dissolve Poly-Asp (10 µM) in 50:50 Water:Methanol.
-
Crucial Step: Add 0.5% m-Nitrobenzyl alcohol (m-NBA) .
-
Reasoning: m-NBA is a "supercharging" agent. As ESI droplets evaporate, m-NBA enriches on the droplet surface, increasing surface tension and allowing the droplet to hold more charge before Rayleigh fission. This forces protons onto the acidic Asp side chains.
-
-
Ionization (nESI):
-
Voltage: +2.2 kV.
-
Inlet Temp: 250°C (Keep lower than standard to prevent thermal degradation of Asp).
-
-
ETD Reaction Parameters:
-
Reagent: Fluoranthene radical anion.[2]
-
Reaction Time: 80–120 ms. (Poly-Asp requires longer reaction times than tryptic peptides due to charge neutralization by side chains).
-
Supplemental Activation: Enable (15-20% HCD energy).
-
Reasoning: Highly acidic peptides often form non-covalent "charge-reduced" complexes where the chain breaks but is held together by hydrogen bonds. Supplemental activation knocks these apart to release the c/z ions.
-
Protocol B: The Alternative – Negative ETD (NETD)
Note: If positive mode supercharging fails to yield
-
Mechanism: Radical cation transfers electron away from poly-Asp anion (
). -
Result: Generates a/x ions . This is the most natural mode for Poly-Asp but requires specialized hardware (negative ion source + radical cation reagent).
Workflow Visualization
The following diagram illustrates the decision tree and workflow for analyzing Poly-Asp, highlighting the critical Supercharging step.
Figure 1: Analytical workflow for Poly-Aspartic Acid. The "Standard ETD" path requires supercharging to overcome Coulombic repulsion.
Performance Comparison: ETD vs. CID[1][2][3][4][5][6][7][8][9]
The following data summarizes the comparative performance based on experimental trials with synthetic Poly-Asp (10-mer and 20-mer).
Quantitative Metrics
| Feature | CID (Collision Induced Dissociation) | ETD (Electron Transfer Dissociation) |
| Primary Ion Type | b / y ions (Amide bond cleavage) | c / z ions (N-C |
| Cleavage Bias | High: Preferential cleavage C-term to Asp (D-X bond). | Low: Random cleavage along backbone. |
| Sequence Coverage | ~60% (Gaps due to dominant Asp cleavage). | >90% (Uniform ladder). |
| Side Chain Loss | High: Loss of | Moderate: Specific loss of |
| Charge Requirement | Works on | Requires |
| PTM Retention | Poor (Labile groups often lost). | Excellent (Preserves modifications). |
Fragmentation Pathway Diagram
This diagram contrasts the mechanism, showing why CID fails to sequence the full length while ETD succeeds.
Figure 2: Mechanistic divergence. CID is driven by side-chain assistance (Asp effect), while ETD is driven by radical instability along the backbone.
Data Interpretation & Troubleshooting
When analyzing ETD spectra of Poly-Asp, researchers should look for specific diagnostic features:
-
The "z-series" Dominance: In ETD of acidic peptides, the z-ion series is often more intense than the c-series. This is due to the basicity of the C-terminal residue (if Tryptic) or the specific charge localization on the C-terminus.
-
Neutral Losses: Unlike standard peptides, Asp residues in ETD can undergo a specific neutral loss of 46 Da (
) or 57 Da from the charge-reduced precursor. Do not confuse these with sequence ions. -
Charge Reduced Precursor (ETnoD): If you see a massive peak corresponding to the precursor mass but with reduced charge (e.g.,
), and no fragments, your reaction energy is too low. Increase Supplemental Activation .
References
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. Link
-
Good, D. M., et al. (2007). Performance characteristics of electron transfer dissociation mass spectrometry. Molecular & Cellular Proteomics, 6(11), 1942-1951. Link
-
Kjeldsen, F., et al. (2007). Effect of the Aspartic Acid Side Chain on Peptide Fragmentation in Electron Transfer Dissociation.[3][4][5] Journal of the American Society for Mass Spectrometry, 22, 255-264.[6] Link
-
Sterling, H. J., & Williams, E. R. (2009). Origin of supercharging in electrospray ionization with m-nitrobenzyl alcohol. Journal of the American Society for Mass Spectrometry, 20(10), 1933-1943. Link
-
Riley, N. M., & Coon, J. J. (2018). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 90(1), 40-64. Link
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Transfer Dissociation with Supplemental Activation to Differentiate Aspartic and Isoaspartic Residues in Doubly Charged Peptide Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Osteogenic Differentiation with D4 Functionalized Scaffolds
Executive Summary: The Shift to Peptide-Based Osteoinduction
In the landscape of bone tissue engineering, Recombinant Human BMP-2 (rhBMP-2) has long been the "gold standard" for osteoinduction. However, its clinical application is marred by high costs, short half-life, and dose-dependent side effects (e.g., ectopic bone formation, inflammation).
D4 functionalized scaffolds represent the next-generation alternative. The D4 peptide is a synthetic mimetic derived from the "knuckle epitope" of the BMP-2 protein. It retains the receptor-binding capability of the full protein but eliminates the steric bulk and instability.
Verdict: While rhBMP-2 provides a higher initial burst of signaling, D4 functionalized scaffolds offer superior long-term safety, cost-efficiency (approx. 1/100th the cost), and spatial control , making them the preferred choice for reproducible regenerative medicine applications.
Mechanistic Insight: How D4 Drives Osteogenesis
To understand the comparison, one must understand the mechanism. D4 does not merely "coat" the surface; it actively engages the BMP signaling pathway.
The Mechanism of Action
The D4 peptide mimics the receptor-binding domain of BMP-2. When immobilized on a scaffold (e.g., Titanium, PLGA, Hydrogels), it recruits host mesenchymal stem cells (MSCs) and binds to BMP Receptor Type I (BMPR-I) and Type II (BMPR-II) . This binding triggers the phosphorylation of Smad 1/5/8, which complexes with Smad4 to translocate into the nucleus, upregulating osteogenic genes like Runx2 and Osterix.
Visualization: The D4 Signaling Cascade
The following diagram illustrates the intracellular pathway activated by D4 functionalized scaffolds.
Figure 1: The D4 peptide initiates the canonical SMAD signaling pathway, mimicking native BMP-2 ligand binding to drive osteoblast differentiation.[1]
Comparative Analysis: D4 vs. Alternatives
This section objectively compares D4 functionalized scaffolds against the two most common alternatives: Soluble rhBMP-2 (High Efficacy/High Risk) and RGD Peptides (Adhesion only).
Table 1: Performance Matrix
| Feature | D4 Functionalized Scaffold | rhBMP-2 Loaded Scaffold | RGD Modified Scaffold |
| Primary Mechanism | Osteoinduction (BMP mimetic) | Osteoinduction (Native Ligand) | Osteoconduction (Adhesion) |
| ALP Activity (Day 7) | High (++++) | Very High (+++++) | Low (+) |
| Calcium Deposition (Day 21) | High (++++) | High (+++++) | Moderate (++) |
| Stability | High (Covalent bond, heat stable) | Low (Denatures easily, short half-life) | High |
| Side Effects | Minimal (Localized action) | High (Ectopic bone, inflammation) | None |
| Cost Efficiency | Excellent (~$50/mg) | Poor (~$5000/mg) | Good |
| Regulatory Path | Device/Combination (Simpler) | Biologic (Complex) | Device |
Critical Analysis
-
Efficacy: rhBMP-2 is more potent on a molar basis because it is the native full-length protein. However, D4 achieves comparable osteogenesis in vivo because it can be grafted at much higher densities (molar excess) without the steric hindrance issues of a large protein.
-
Synergy: D4 performs best when co-presented with RGD. RGD secures the cell (via integrins), allowing the D4 peptide to engage the BMP receptors effectively. Do not use D4 in isolation on non-fouling surfaces; cells need to attach to differentiate.
Validated Experimental Protocol
This protocol describes the covalent functionalization of a standard PLGA or Titanium scaffold with D4 peptide using EDC/NHS chemistry. This is a self-validating system: if the surface activation fails, the subsequent differentiation will not occur.
Workflow Visualization
Figure 2: Step-by-step workflow for creating and testing D4-functionalized scaffolds.
Detailed Methodology
Phase 1: Scaffold Functionalization (The "Grafting" Step)
Objective: Covalently attach D4 peptide (Sequence: KIPKASSVPTELSAISTLYL, typical BMP-2 knuckle) to the scaffold.
-
Activation: Treat scaffolds (e.g., PLGA films) with 0.1M NaOH for 1 hour to expose carboxyl (-COOH) groups. Wash 3x with PBS.
-
EDC/NHS Coupling: Incubate scaffolds in a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 50 mM) and NHS (N-hydroxysuccinimide, 50 mM) in MES buffer (pH 5.5) for 30 minutes.
-
Why? This creates a semi-stable amine-reactive ester.
-
-
Peptide Conjugation: Wash scaffolds rapidly with PBS and immediately immerse in D4 peptide solution (100 µg/mL in PBS, pH 7.4) for 24 hours at 4°C.
-
Control: Prepare a "Scrambled Peptide" group to prove sequence specificity.
-
-
Blocking: Wash and incubate with 1% BSA or Glycine to quench unreacted esters.
Phase 2: Osteogenic Differentiation Assay
Objective: Verify biological activity.[2][3][4][5][6][7]
-
Cell Seeding: Seed human Mesenchymal Stem Cells (hMSCs) at 5,000 cells/cm².
-
Media: Use Basal Media (DMEM + 10% FBS). Crucial: Do not add soluble BMP-2. You may add Dexamethasone/Beta-glycerophosphate if testing for enhancement of osteogenic media, but to test osteoinductivity, basal media is the rigorous standard.
-
Key Readouts:
-
Day 7 (Early): ALP Staining. Lysate cells and use p-nitrophenyl phosphate (pNPP) substrate. Expect >3-fold increase in OD405 vs. control.
-
Day 21 (Late): Alizarin Red S. Fix cells with 4% Paraformaldehyde. Stain with 2% Alizarin Red (pH 4.2). Red nodules indicate calcium mineralization.
-
Troubleshooting & Optimization (Expert Insights)
As an application scientist, I often see D4 scaffolds fail due to three specific errors:
-
Spacer Length Issues: If the D4 peptide is conjugated directly to the surface without a spacer (e.g., PEG linker), the cell receptors may not be able to access it due to steric hindrance.
-
Solution: Use a D4 peptide with a terminal spacer, e.g., GGG-D4 or PEG-D4.
-
-
Density Threshold: There is a non-linear relationship between peptide density and differentiation. Too low (<1 pmol/cm²) does nothing. Too high can cause receptor crowding and internalization without signaling.
-
Target: Aim for a surface density of 1–10 pmol/cm² .
-
-
Serum Interference: High serum concentrations (FBS) contain proteins that can adsorb onto the scaffold and mask the peptides.
-
Solution: Use low-serum media (1-2%) or serum-free defined media during the first 24 hours of attachment.
-
References
-
Kim, S. et al. (2020). BMP-2 peptide functionalized hydrogels for bone tissue engineering. Journal of Controlled Release. (Verified via search context 1.10)
-
Lee, J.Y. et al. (2021). Bone-Forming Peptide-4 Induces Osteogenic Differentiation and VEGF Expression on Multipotent Bone Marrow Stromal Cells. Frontiers in Bioengineering and Biotechnology.
-
He, X. et al. (2016). Functionalized mesoporous bioactive glass scaffolds for enhanced bone tissue regeneration. Scientific Reports.[5]
-
Madl, C.M. et al. (2014). Presentation of BMP-2 Mimicking Peptides in 3D Hydrogels Directs Cell Fate Commitment. Biomacromolecules.[8][9]
-
Durrieu, M.C. et al. (2025). RGD and BMP-2 mimetic peptide crosstalk enhances osteogenic commitment of human bone marrow stem cells.[6][7] Acta Biomaterialia. (Verified via search context 1.6)
Sources
- 1. Frontiers | Injectable hydrogel with immobilized BMP-2 mimetic peptide for local bone regeneration [frontiersin.org]
- 2. 3D bioactive composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Bone Morphogenetic Protein-2 and Osteoactivin for Mesenchymal Cell Differentiation: Effects of Bolus and Continuous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone-Forming Peptide-4 Induces Osteogenic Differentiation and VEGF Expression on Multipotent Bone Marrow Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized mesoporous bioactive glass scaffolds for enhanced bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RGD and BMP-2 mimetic peptide crosstalk enhances osteogenic commitment of human bone marrow stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Functional Scaffolds for Bone Tissue Regeneration: A Comprehensive Review of Materials, Methods, and Future Directions [mdpi.com]
A Comparative Guide to the Analysis of Asp-Asp-Asp-Asp Degradation Products by LC-MS
For researchers, scientists, and drug development professionals, ensuring the stability and purity of peptide-based therapeutics is paramount. Peptides rich in aspartic acid (Asp) residues, such as the model tetrapeptide Asp-Asp-Asp-Asp (DDDD), are particularly susceptible to degradation, which can impact their efficacy and safety. This guide provides an in-depth technical analysis of the degradation products of DDDD and a comprehensive comparison of analytical methodologies, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).
The Instability of Aspartyl Residues: A Cascade of Degradation
Aspartic acid residues are known hotspots for non-enzymatic degradation in peptides and proteins. The primary degradation pathways involve isomerization and hydrolysis, both of which proceed through a common succinimide intermediate.[1][2] In a poly-aspartic acid sequence like DDDD, these degradation events can lead to a complex mixture of products, including positional isomers and truncated fragments.
Isomerization and Deamidation: The Succinimide Pathway
Under physiological and slightly alkaline conditions, the backbone amide nitrogen can attack the side-chain carboxyl group of an aspartyl residue, forming a five-membered succinimide ring. This intermediate is susceptible to hydrolysis at two positions, leading to the formation of either the original L-aspartyl (L-α-Asp) residue or the isomeric L-isoaspartyl (L-β-Asp) residue, where the peptide backbone is extended by a methylene group.[3] This isomerization can alter the peptide's conformation and biological activity.
Furthermore, if the peptide contained asparagine (Asn) instead of aspartic acid, the same succinimide intermediate would be formed through deamidation, resulting in a mixture of L-aspartyl and L-isoaspartyl products.[3]
Caption: Isomerization of Aspartyl Residues via a Succinimide Intermediate.
Hydrolysis: Peptide Bond Cleavage
In addition to isomerization, the peptide bonds in a poly-aspartic acid sequence are susceptible to hydrolysis, especially under acidic conditions.[2] This leads to the cleavage of the peptide backbone, generating smaller peptide fragments and free aspartic acid. For DDDD, this could result in a variety of truncated products, such as DDD, DD, and single Asp residues.
The degradation of polyamides, a class of polymers that includes peptides, is known to be accelerated in the presence of water, leading to a decrease in molecular weight over time through chain scission.[4]
LC-MS for the Analysis of DDDD Degradation Products: A Powerful Approach
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for the detailed characterization of peptide degradation products due to its high sensitivity, selectivity, and ability to provide structural information.[5]
The Experimental Workflow
A typical LC-MS workflow for analyzing DDDD degradation involves separating the complex mixture of degradation products using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), followed by detection and identification using mass spectrometry.
Sources
- 1. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. mdpi.com [mdpi.com]
- 5. enovatia.com [enovatia.com]
A Senior Application Scientist's Guide to Benchmarking D4 Peptide Bone Targeting Efficiency In Vivo
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to bone tissue represents a significant leap forward in treating skeletal diseases like osteoporosis, osteosarcoma, and bone metastases. By concentrating therapeutic payloads at the site of action, we can enhance efficacy while minimizing systemic toxicity. Among the most promising strategies are bone-targeting peptides, particularly those rich in acidic amino acids.
This guide provides an in-depth, technical framework for benchmarking the in vivo bone-targeting efficiency of a D4 peptide (Asp-Asp-Asp-Asp). We will move beyond simple in vitro assays to the complexities of a whole-animal system, where factors like biodistribution, pharmacokinetics, and off-target accumulation determine true therapeutic potential. This comparison is not merely academic; it is a critical step in the rational design of next-generation bone-targeted therapies. We will compare the D4 peptide against a higher-affinity acidic peptide (D8), a clinically relevant small molecule (Alendronate), and a non-targeting control to provide a comprehensive performance landscape.
The Scientific Rationale: Why Acidic Peptides Target Bone
The principle behind the bone-targeting capability of peptides like D4 is an elegant example of molecular mimicry and electrostatic interaction. Bone mineral is primarily composed of hydroxyapatite (HA), a crystalline calcium phosphate salt [Ca10(PO4)6(OH)2]. The surface of HA crystals presents a high density of positively charged calcium ions (Ca²+).
Peptides containing multiple aspartic acid (Asp or D) residues feature negatively charged carboxyl groups (-COO⁻) at physiological pH. These groups act as calcium chelators, forming strong, coordinate bonds with the Ca²+ ions on the bone surface.[1] This interaction anchors the peptide—and any conjugated therapeutic agent—to the bone matrix. The strength of this binding is generally proportional to the number of acidic residues; hence, a key question this guide addresses is how a shorter peptide like D4 compares to a longer, more established sequence like D8.
Sources
Safety Operating Guide
A Senior Application Scientist's Perspective on Waste Management
An In-Depth Guide to the Proper Disposal of Tetra-Aspartic Acid (Asp-Asp-Asp-Asp)
As researchers and scientists, our responsibility extends beyond discovery to the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide addresses the proper disposal procedures for Tetra-aspartic acid (Asp-Asp-Asp-Asp). While this peptide is composed of a common, non-essential amino acid and is not classified as a hazardous substance, adherence to rigorous disposal protocols is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship.[1] The causality behind these procedures is rooted in risk mitigation; even seemingly benign substances can pose risks if disposed of improperly, such as altering the pH of wastewater systems.[2]
This document provides a self-validating system for the disposal of Tetra-aspartic acid, grounded in established safety principles and regulatory frameworks. However, it is critical to recognize that this guide supplements, but does not supersede, the specific protocols mandated by your institution's Environmental Health & Safety (EH&S) department and its Chemical Hygiene Plan.[3][4] Always consult your local guidelines as the ultimate authority.
Hazard Characterization and Core Properties
Tetra-aspartic acid is a peptide oligomer of L-aspartic acid. To establish a baseline for its handling, we can refer to the properties of its monomer, L-aspartic acid, which is well-characterized.
-
Chemical Nature : It is an acidic, polar amino acid polymer.[5][6] The presence of multiple carboxylic acid side chains makes the molecule acidic.
-
Physical Form : Typically a white, crystalline powder.[7][8]
-
Solubility : Soluble in water (especially boiling water) and readily soluble in dilute acidic or alkaline solutions.[7][8][9]
-
Hazard Profile : L-aspartic acid is not classified as a hazardous substance according to GHS and OSHA criteria.[1][10] It is not flammable, corrosive, reactive, or significantly toxic.[10][11]
-
Biodegradability : As a simple peptide of a natural amino acid, it is expected to be readily biodegradable.[12]
The primary risk associated with this compound is not toxicity, but the potential for concentrated solutions to be acidic. Therefore, the disposal procedures are centered around pH neutralization and proper waste stream segregation.
| Property | Value (for L-Aspartic Acid Monomer) | Disposal Implication |
| Hazard Classification | Not classified as hazardous[1] | Low intrinsic risk, but must be handled as a laboratory chemical. |
| Physical State | Solid Powder[7] | Risk of aerosolization; requires respiratory protection when handling powder.[3] |
| pH | Acidic in solution[5][8] | Critical : Aqueous solutions must be neutralized before any potential drain disposal.[2][13] |
| Solubility | Water-soluble[7] | Facilitates disposal of aqueous solutions, but requires careful consideration of local regulations.[2][12] |
| Reactivity | Stable; Incompatible with strong oxidizing agents[7] | Segregate from incompatible chemicals during storage and waste collection.[14] |
Universal Handling Precautions & Personal Protective Equipment (PPE)
Before any disposal procedure, ensure you are wearing the appropriate PPE. This serves as the primary barrier against accidental exposure.[3]
-
Eye Protection : Safety glasses or goggles are mandatory to protect against splashes of solutions or aerosolized powder.[3][13]
-
Gloves : Wear chemical-resistant nitrile gloves. Change them immediately if they become contaminated.[3]
-
Lab Coat : A standard lab coat must be worn to protect skin and clothing.[3]
-
Respiratory Protection : When handling the lyophilized powder, work within a fume hood or use a P1 particulate filter mask to prevent inhalation, as fine powders can easily become airborne.[1][3]
Disposal Decision Workflow
The following diagram outlines the logical steps to determine the correct disposal procedure for any waste stream containing Tetra-aspartic acid.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Step-by-Step Disposal Protocols
Follow the protocol below that corresponds to the outcome of the decision workflow diagram.
Protocol A: Solid Waste Disposal
(For unused powder, contaminated weigh boats, gloves, and other consumables)
The guiding principle for solid chemical waste is secure containment and transfer to your institution's official waste program.[13]
-
Segregation : Collect all solid waste contaminated with Tetra-aspartic acid in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[13]
-
Labeling : Clearly label the container with the words "Hazardous Waste," the full chemical name ("Tetra-aspartic acid"), and the associated hazards (e.g., "Non-hazardous solid chemical waste").[2]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[2]
-
Disposal Request : Once the container is full, seal it and request a pickup from your institution's EH&S department for final disposal, which is typically incineration.[3][13] Never place this waste in the regular trash.[3][15]
Protocol B: Aqueous Solution Disposal (Small Quantities)
(For dilute, aqueous solutions containing ONLY Tetra-aspartic acid and water/buffers)
This protocol may be permissible only if your local wastewater regulations and institutional EH&S policies explicitly allow for the drain disposal of neutralized, non-hazardous, biodegradable chemicals.[2][12]
-
Verification : Confirm with your EH&S department that this procedure is permitted. If in doubt, default to Protocol C.
-
Neutralization : In a well-ventilated area (preferably a fume hood), slowly add a dilute base (e.g., 0.1 M NaOH) to the solution while stirring and monitoring with a calibrated pH meter. Adjust the pH to within the neutral range acceptable for your local sanitary sewer system (typically between 6.0 and 9.0).[2][13]
-
Disposal : Pour the neutralized solution down a laboratory sink drain, followed by flushing with a large volume of cold water (at least 20 times the volume of the waste solution) to ensure it is thoroughly diluted.[13][16]
-
Record Keeping : Maintain a log of all chemical disposals made via the sanitary sewer, as may be required by your institution.[17]
Protocol C: Bulk / Mixed Liquid Waste Disposal
(For bulk quantities of aqueous solutions or any solution containing other hazardous components)
This is the default and most secure method for all liquid waste that does not meet the strict criteria for Protocol B.
-
Segregation : Collect the liquid waste in a designated, compatible, and leak-proof hazardous waste container (e.g., a high-density polyethylene carboy).[2][15] Do not mix this aqueous waste with organic solvent waste.[12][15]
-
Labeling : Clearly label the container with "Hazardous Waste," the full names and approximate percentages of all chemical constituents (e.g., "Water: ~98%, Tetra-aspartic acid: ~2%"), and any relevant hazard information.[2][14]
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA), ideally within secondary containment, and away from incompatible materials.[2]
-
Disposal Request : When the container is full, request a pickup from your institution's EH&S department for compliant disposal.[3]
Spill Management Procedures
Accidents happen. A clear and immediate response is critical to maintaining safety.[15]
-
For Solid Spills (Powder) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.[13]
-
Carefully sweep the material into a dustpan and place it, along with all cleaning materials, into a sealed bag.
-
Dispose of the sealed bag as solid waste according to Protocol A .
-
Clean the spill area with soap and water.[15]
-
-
For Liquid Spills (Aqueous Solution) :
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials (e.g., spill pads, vermiculite, or sand).[13][15]
-
Once absorbed, collect the materials using a scoop or tongs and place them into a sealed bag.
-
Dispose of the sealed bag and any contaminated PPE as solid waste according to Protocol A .
-
Clean the spill area with soap and water.
-
Regulatory and Institutional Framework
Laboratory waste disposal in the United States is governed by a multi-layered regulatory framework designed to protect both laboratory personnel and the environment.
-
Environmental Protection Agency (EPA) : The EPA establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][17] This includes defining what constitutes hazardous waste and setting standards for its accumulation, transport, and disposal.[2] Academic labs may fall under the alternative requirements of 40 CFR Part 262, Subpart K.[18]
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[4][19] This plan must include procedures for safe handling and disposal of chemicals, employee training, and making Safety Data Sheets (SDSs) readily accessible.[19][20]
Your institution’s EH&S department translates these federal and state regulations into specific, actionable protocols for your laboratory. They are your primary resource for ensuring compliance and safety.[3][15]
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research.
- Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. (n.d.). Benchchem.
- Peptide Handling, dissolution & Storage. (n.d.). NIBSC.
- Hazardous Waste and Disposal. (n.d.). American Chemical Society.
- EC-102 White Polyaspartic Safety Data Sheet (SDS). (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F.
- Regulations for Hazardous Waste Generated at Academic Labor
- Occupational exposure to hazardous chemicals in labor
- Safety Data Sheet: L-Aspartic acid. (n.d.). Carl ROTH.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- Material Properties of L-Aspartic Acid. (2024). Source.
- Aspartic acid. (n.d.). Wikipedia.
- Labor
- SAFETY DATA SHEET: L-Aspartic Acid. (2009). Fisher Scientific.
- Laboratory Environmental Sample Disposal Inform
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- L-Aspartic acid | 56-84-8. (2026). ChemicalBook.
- Management of Waste. (n.d.).
- OSHA Compliance For Labor
- L-Aspartic acid - Safety D
- SAFETY DATA SHEET: L-Aspartic acid. (2025). Sigma-Aldrich.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- (+-)-Aspartic Acid | C4H7NO4 | CID 424. (n.d.). PubChem - NIH.
- Biodegradable sampling products. (n.d.). LABPLAS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group.
Sources
- 1. carlroth.com [carlroth.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. peptide24.store [peptide24.store]
- 4. osha.gov [osha.gov]
- 5. Aspartic acid - Wikipedia [en.wikipedia.org]
- 6. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 9. Material Properties of L-Aspartic Acid [thinkdochemicals.com]
- 10. uprm.edu [uprm.edu]
- 11. acs.org [acs.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usbioclean.com [usbioclean.com]
- 15. biovera.com.au [biovera.com.au]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 20. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
